molecular formula C24H47NO3 B3026378 N-Hexanoyl-L-erythro-sphingosine CAS No. 189894-78-8

N-Hexanoyl-L-erythro-sphingosine

Cat. No.: B3026378
CAS No.: 189894-78-8
M. Wt: 397.6 g/mol
InChI Key: NPRJSFWNFTXXQC-GWGOZDFZSA-N
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Description

C6 L-erythro Ceramide is a bioactive sphingolipid and cell-permeable analog of naturally occurring ceramides. It is metabolized by ceramide glucosyltransferase to form C6 L-erythro glucosylceramide. C6 L-erythro Ceramide is cytotoxic to U937 cells (IC50 = 18 μM).>

Properties

IUPAC Name

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRJSFWNFTXXQC-GWGOZDFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)NC(=O)CCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153371
Record name N-[(1R,2S,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189894-78-8
Record name N-[(1R,2S,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189894-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1R,2S,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Hexanoyl-L-erythro-sphingosine: A Technical Guide to its Discovery, History, and Application in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexanoyl-L-erythro-sphingosine, commonly known as C6 ceramide, is a synthetic, cell-permeable short-chain ceramide that has become an invaluable tool in the study of sphingolipid-mediated signaling pathways. Its ability to mimic the actions of endogenous ceramides has allowed researchers to elucidate the intricate roles of these bioactive lipids in a multitude of cellular processes, most notably apoptosis. This technical guide provides a comprehensive overview of the discovery and history of C6 ceramide, detailed experimental protocols for its use, quantitative data on its biological effects, and a depiction of its key signaling pathways.

Discovery and History

The study of sphingolipids, a class of complex lipids, dates back to the 19th century. However, the understanding of their role as signaling molecules is a more recent development. The synthesis of short-chain, cell-permeable ceramide analogs was a critical step in enabling researchers to investigate the intracellular functions of ceramides, which are inherently hydrophobic and difficult to deliver to cells.

While the precise first synthesis of this compound is not definitively documented in a single seminal paper, the groundwork for the synthesis of short-chain ceramides was laid in the mid-20th century. A pivotal publication by Gaver and Sweeley in 1966 detailed the synthesis of N-acetylsphingosine and its dihydro analog, providing a methodological foundation for the creation of various N-acyl sphingosine derivatives. The introduction of these synthetic ceramides, particularly the short-chain variants like C6 ceramide, in the late 1980s and early 1990s revolutionized the field of sphingolipid research. These analogs allowed for the direct application of ceramides to cultured cells, bypassing the complexities of stimulating endogenous ceramide production. This led to a rapid expansion in the understanding of ceramide's role as a second messenger in signaling cascades, particularly in the induction of apoptosis.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₂₄H₄₇NO₃--INVALID-LINK--
Molecular Weight 397.6 g/mol --INVALID-LINK--
Appearance White to off-white solidSigma-Aldrich
Solubility Soluble in DMSO, ethanol, and methanolCayman Chemical
CAS Number 124753-97-5--INVALID-LINK--

Biological Activity and Quantitative Data

This compound is widely recognized for its potent pro-apoptotic effects in a variety of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of C6 ceramide in different cell lines, demonstrating its cytotoxic efficacy.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
C6 Glioma244.33 ± 1.04
MCF-7 Breast AdenocarcinomaNot Specified>100
HTB-26 Breast CancerNot Specified10-50
PC-3 Pancreatic CancerNot Specified10-50
HepG2 Hepatocellular CarcinomaNot Specified10-50
4T1 Breast CancerNot SpecifiedNot Specified
HN9.10e Embryonic Hippocampal Cells24~13 (induces viability increase)

Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways, primarily those involved in apoptosis. The two major pathways activated by C6 ceramide are the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

C6 Ceramide-Induced Apoptotic Signaling

The following diagram illustrates the central role of C6 ceramide in initiating a cascade of events leading to programmed cell death.

C6_Ceramide_Signaling C6_Ceramide This compound (C6 Ceramide) Mitochondrion Mitochondrion C6_Ceramide->Mitochondrion Induces Mitochondrial Stress JNK JNK (c-Jun N-terminal Kinase) C6_Ceramide->JNK Activates Caspase8 Caspase-8 C6_Ceramide->Caspase8 Activates Caspase9 Caspase-9 Mitochondrion->Caspase9 Releases Cytochrome c Apoptosis Apoptosis JNK->Apoptosis Promotes Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes

C6 Ceramide Apoptotic Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments commonly performed to assess the biological effects of this compound.

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound (C6 ceramide)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of C6 ceramide in cell culture medium. Remove the old medium from the wells and add 100 µL of the C6 ceramide solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with C6 ceramide as described in the MTT assay protocol.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate Ac-DEVD-pNA)

  • Microplate reader

Procedure:

  • Cell Lysate Preparation: Treat cells with C6 ceramide, harvest, and lyse them according to the kit manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay Reaction: In a 96-well plate, add a specified amount of protein lysate to each well. Add reaction buffer containing DTT.

  • Substrate Addition: Add the caspase-3 substrate (Ac-DEVD-pNA) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the caspase-3 activity based on the absorbance values, normalized to the protein concentration.

Western Blot Analysis of JNK Phosphorylation

This protocol detects the activation of the JNK signaling pathway by measuring the phosphorylation of JNK.

Materials:

  • Primary antibodies (anti-phospho-JNK, anti-total-JNK)

  • HRP-conjugated secondary antibody

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • TBST (Tris-Buffered Saline with Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagents

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with C6 ceramide for various time points, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply ECL detection reagents and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total JNK to confirm equal protein loading.

Conclusion

This compound has proven to be an indispensable tool for dissecting the complex roles of ceramides in cellular signaling. Its cell-permeable nature has facilitated a wealth of research, particularly in the field of apoptosis, and continues to be instrumental in the development of novel therapeutic strategies targeting sphingolipid metabolic pathways. This technical guide provides a foundational understanding of C6 ceramide, from its historical context to its practical application in the laboratory, empowering researchers to effectively utilize this important molecule in their scientific endeavors.

An In-depth Technical Guide to C6 Ceramide: Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of lipid molecules composed of sphingosine and a fatty acid. They are integral components of the cell membrane and act as critical signaling molecules in a variety of cellular processes, including proliferation, differentiation, senescence, and apoptosis (programmed cell death). C6 ceramide (N-hexanoyl-D-erythro-sphingosine) is a synthetic, short-chain ceramide analog that is cell-permeable, making it a widely used tool in research to mimic the effects of endogenous ceramides. Its shorter acyl chain facilitates its delivery into cells in culture compared to its long-chain counterparts. This technical guide provides a comprehensive overview of the structure, chemical properties, and core biological activities of C6 ceramide, with a focus on its roles in inducing apoptosis and cell cycle arrest. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate its application in research and drug development.

C6 Ceramide: Structure and Chemical Properties

C6 ceramide is characterized by a sphingosine backbone N-acylated with a six-carbon fatty acid (hexanoic acid). This structure confers amphipathic properties, with a polar head group and a nonpolar tail.

Table 1: Chemical and Physical Properties of C6 Ceramide

PropertyValueReference(s)
IUPAC Name N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexanamide[1]
Synonyms N-Hexanoyl-D-erythro-sphingosine, Cer(d18:1/6:0)[1][2]
CAS Number 124753-97-5[1][2][3][4]
Molecular Formula C₂₄H₄₇NO₃[1][3][5]
Molecular Weight 397.63 g/mol [2][3]
Appearance White to off-white solid[3]
Melting Point Not specified in the provided results.
Solubility Soluble in DMSO (≥100 mg/mL), DMF (22 mg/mL), and ethanol (33 mg/mL). Sparingly soluble in aqueous buffers.[1][3]
Stability and Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.[3]

Biological Activity of C6 Ceramide

C6 ceramide is a potent bioactive lipid that influences numerous cellular pathways, primarily leading to anti-proliferative effects in cancer cells. Its main mechanisms of action are the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

C6 ceramide is a well-established inducer of apoptosis in a multitude of cell lines.[6][7] It can activate both the extrinsic and intrinsic apoptotic pathways.

The extrinsic pathway is initiated by the activation of death receptors on the cell surface. C6 ceramide has been shown to induce the activation of caspase-8, a key initiator caspase in this pathway.[1][8] Activated caspase-8 then directly cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[1][2]

The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins. C6 ceramide can modulate the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family, favoring the release of cytochrome c from the mitochondria into the cytosol.[5][9][10] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of caspase-3 and apoptosis.[11][12]

Diagram 1: C6 Ceramide-Induced Apoptosis Signaling Pathways

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway C6 Ceramide_ext C6 Ceramide Caspase-8 Caspase-8 activation C6 Ceramide_ext->Caspase-8 Caspase-3 Caspase-3 activation Caspase-8->Caspase-3 C6 Ceramide_int C6 Ceramide Bax Bax activation C6 Ceramide_int->Bax Bcl2 Bcl-2 inhibition C6 Ceramide_int->Bcl2 Cytochrome c Cytochrome c release Bax->Cytochrome c Bcl2->Cytochrome c Caspase-9 Caspase-9 activation Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: C6 ceramide induces apoptosis via both extrinsic and intrinsic pathways.

Induction of Cell Cycle Arrest

C6 ceramide can halt cell proliferation by inducing cell cycle arrest, predominantly at the G0/G1 phase.[4][7][13] This is achieved through the modulation of key cell cycle regulatory proteins. C6 ceramide has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a crucial enzyme for the G1/S transition.[3] This inhibition is mediated, at least in part, by an increase in the association of the CDK inhibitor p21 with CDK2.[3][10][14] The subsequent hypo-phosphorylation of the retinoblastoma protein (Rb) prevents the release of E2F transcription factors, thereby blocking entry into the S phase.[3][15]

Diagram 2: C6 Ceramide-Induced G0/G1 Cell Cycle Arrest

C6 Ceramide C6 Ceramide p21 p21 activation C6 Ceramide->p21 CDK2_CyclinE CDK2/Cyclin E complex p21->CDK2_CyclinE G0G1_arrest G0/G1 Arrest Rb Rb phosphorylation CDK2_CyclinE->Rb CDK2_CyclinE->G0G1_arrest E2F E2F release Rb->E2F S_phase S-phase entry E2F->S_phase

Caption: C6 ceramide induces G0/G1 cell cycle arrest by modulating key regulatory proteins.

Quantitative Data on C6 Ceramide Activity

The following tables summarize the effective concentrations and IC50 values of C6 ceramide in various cancer cell lines.

Table 2: Effective Concentrations of C6 Ceramide for Inducing Apoptosis and Reducing Cell Viability

Cell LineConcentration (µM)Duration (hours)EffectReference(s)
K562 (Chronic Myeloid Leukemia)2524, 48, 72Increased apoptosis (sub-G1 phase)[16]
MyLa (Cutaneous T-cell Lymphoma)252467.3% reduction in cell viability[6]
HuT78 (Cutaneous T-cell Lymphoma)252456.2% reduction in cell viability[6]
MyLa (Cutaneous T-cell Lymphoma)1002491.4% reduction in cell viability[6]
HuT78 (Cutaneous T-cell Lymphoma)1002489.9% reduction in cell viability[6]
HN9.10e (Embryonic Hippocampal Cells)0.1 and 1348No significant apoptosis or cell cycle arrest[17][18][19][20]
C6 (Rat Glioma)10024Significant decrease in cell viability[13]
Multiple Cancer Cell Lines--Sensitizes cells to Doxorubicin-induced apoptosis[21]

Table 3: IC50 Values of C6 Ceramide in Various Cancer Cell Lines

Cell LineIC50 (µM)Duration (hours)Reference(s)
MDA-MB-231 (Breast Cancer)5-10Not Specified[1]
MCF-7 (Breast Cancer)5-10Not Specified[1]
SK-BR-3 (Breast Cancer)5-10Not Specified[1]
CaOV3 (Ovarian Cancer)~37.7 (15 µg/mL)Not Specified[22]
K562 (Chronic Myeloid Leukemia)27.90Not Specified[2]
C6 (Rat Glioma)7724[13]
C6 (Rat Glioma)6948[13]

Experimental Protocols

Preparation of C6 Ceramide Stock Solution for Cell Culture

Materials:

  • C6 ceramide powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Ethanol, 200 proof (100%), sterile

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Weigh the desired amount of C6 ceramide powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Vortex thoroughly until the C6 ceramide is completely dissolved. A brief sonication in a water bath may aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When treating cells, dilute the stock solution directly into the cell culture medium to the desired final concentration. Ensure the final concentration of the solvent (DMSO or ethanol) in the culture medium is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same concentration of solvent) should always be included in experiments.

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

  • Cells treated with C6 ceramide and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 10X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile distilled water

  • Flow cytometry tubes

Protocol:

  • Prepare 1X Annexin V Binding Buffer: Dilute the 10X Binding Buffer to 1X with sterile distilled water.

  • Cell Preparation:

    • Induce apoptosis in cells by treating with the desired concentration of C6 ceramide for the appropriate duration. Include an untreated control.

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 10 µL of PI solution (e.g., 50 µg/mL).

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis using Propidium Iodide Staining

This protocol is for analyzing cell cycle distribution by flow cytometry.

Materials:

  • Cells treated with C6 ceramide and control cells

  • Phosphate-Buffered Saline (PBS), sterile

  • 70% Ethanol, cold (-20°C)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A solution (e.g., 100 µg/mL in PBS)

  • Flow cytometry tubes

Protocol:

  • Cell Preparation and Fixation:

    • Treat cells with the desired concentration of C6 ceramide for the appropriate duration. Include an untreated control.

    • Harvest the cells by trypsinization (if adherent) and centrifugation.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. This prevents cell clumping.

    • Fix the cells for at least 30 minutes on ice or store at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.

    • Carefully aspirate the ethanol and wash the pellet twice with PBS.

    • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

    • Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry.

    • The DNA content will be proportional to the PI fluorescence intensity.

    • Use the flow cytometry software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Diagram 3: Experimental Workflow for Studying C6 Ceramide Effects

cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis Start Start Prepare_Stock Prepare C6 Ceramide Stock Solution Start->Prepare_Stock Cell_Culture Culture Cells Treat_Cells Treat Cells with C6 Ceramide Cell_Culture->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Apoptosis_Assay Annexin V/PI Staining (Apoptosis Assay) Harvest_Cells->Apoptosis_Assay CellCycle_Assay PI Staining (Cell Cycle Analysis) Harvest_Cells->CellCycle_Assay Flow_Cytometry Flow Cytometry Apoptosis_Assay->Flow_Cytometry CellCycle_Assay->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: A general workflow for investigating the effects of C6 ceramide on apoptosis and cell cycle.

Conclusion

C6 ceramide is a valuable research tool for investigating the complex roles of ceramides in cellular signaling. Its ability to readily penetrate cell membranes allows for the direct study of its effects on apoptosis and cell cycle progression. The information and protocols provided in this technical guide are intended to serve as a comprehensive resource for researchers and drug development professionals working with this important bioactive lipid. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and reproducible results. The continued study of C6 ceramide and its mechanisms of action will undoubtedly provide further insights into the therapeutic potential of targeting ceramide signaling pathways in various diseases, particularly cancer.

References

N-Hexanoyl-L-erythro-sphingosine: A Technical Guide to its Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Hexanoyl-L-erythro-sphingosine, commonly known as C6-ceramide, is a synthetic, cell-permeable short-chain analog of the naturally occurring sphingolipid ceramide. Its ability to readily cross cell membranes has made it an invaluable tool for elucidating the diverse biological roles of ceramides in cellular processes. This technical guide provides an in-depth overview of the core biological functions of C6-ceramide, with a focus on its mechanisms of action in inducing apoptosis, cell cycle arrest, and autophagy, particularly in the context of cancer research and drug development.

Core Biological Functions

C6-ceramide serves as a pro-apoptotic and anti-proliferative agent in a multitude of cell types, primarily through its ability to modulate key signaling pathways that govern cell fate. Its primary functions include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and initiation of the cellular self-degradation process of autophagy.

Induction of Apoptosis

C6-ceramide is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is characterized by a cascade of molecular events, including the activation of caspases, mitochondrial dysfunction, and DNA fragmentation.

Signaling Pathways in C6-Ceramide-Induced Apoptosis

C6-ceramide triggers apoptosis through multiple signaling pathways, most notably by activating protein phosphatase 1 (PP1), which in turn dephosphorylates and inactivates the pro-survival kinase Akt. This disruption of the Akt-mTOR signaling axis is a central mechanism of C6-ceramide's pro-apoptotic action.[1][2][3] Additionally, C6-ceramide can activate the AMP-activated protein kinase (AMPK) pathway, which further contributes to the inhibition of mTORC1 and sensitization of cancer cells to chemotherapeutic agents.[4][5][6]

C6 This compound (C6-ceramide) PP1 Protein Phosphatase 1 (PP1) C6->PP1 AMPK AMPK C6->AMPK Akt Akt (Protein Kinase B) PP1->Akt dephosphorylates mTOR mTORC1 Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits mTOR->Apoptosis inhibits AMPK->mTOR inhibits

C6-Ceramide Induced Apoptotic Signaling Pathways.
Quantitative Data on Apoptosis Induction

The pro-apoptotic effects of C6-ceramide are dose- and time-dependent. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HepG2Hepatocellular Carcinoma3146[7]
MCF7Breast Cancer1646[7]
MyLaCutaneous T-cell Lymphoma~2524[1]
HuT78Cutaneous T-cell Lymphoma~2524[1]

Table 2: Dose-Dependent Effect of this compound on Cell Viability

Cell LineConcentration (µM)Time (h)% Reduction in Cell ViabilityReference
MyLa25626.7[1]
1635.5[1]
2457.0[1]
100651.1[1]
1682.1[1]
2487.0[1]
HuT7825621.4[1]
1646.7[1]
2463.9[1]
100652.4[1]
1677.1[1]
2479.8[1]
KCs20210[8]
30249[8]

Table 3: Effect of this compound on Apoptosis

Cell LineConcentration (µM)Time (h)% Apoptotic CellsReference
FRTL-55048~25%[9]

Cell Cycle Arrest

In addition to inducing apoptosis, C6-ceramide can arrest the cell cycle, preventing cancer cell proliferation. This effect is often observed at the G0/G1 phase of the cell cycle.

Autophagy

C6-ceramide is also a known modulator of autophagy, a cellular process of self-digestion of damaged organelles and proteins. In some contexts, autophagy can act as a survival mechanism for cancer cells, while in others, excessive autophagy can lead to cell death. C6-ceramide has been shown to induce autophagic cell death in certain cancer cells, a process that can be dependent on the activation of the AMPK/Ulk1 pathway.[6]

C6 This compound (C6-ceramide) AMPK AMPK C6->AMPK Ulk1 Ulk1 AMPK->Ulk1 Autophagy Autophagy Ulk1->Autophagy CellDeath Autophagic Cell Death Autophagy->CellDeath

C6-Ceramide Induced Autophagic Cell Death Pathway.

Mitochondrial Effects

Mitochondria are central to C6-ceramide's mechanism of action. C6-ceramide can directly target mitochondria, leading to the permeabilization of the outer mitochondrial membrane.[10][11][12] This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm, a key event in the intrinsic apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cells of interest

    • 96-well culture plates

    • This compound (C6-ceramide) stock solution (in DMSO)

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of C6-ceramide (e.g., 1 to 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

    • Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells of interest

    • 6-well culture plates

    • This compound (C6-ceramide) stock solution (in DMSO)

    • Complete culture medium

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with C6-ceramide as described for the MTT assay.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

  • Materials:

    • Cells of interest

    • C6-ceramide treated cell lysates

    • Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)

    • Microplate reader

  • Procedure:

    • Prepare cell lysates from control and C6-ceramide-treated cells.

    • Determine the protein concentration of each lysate.

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Add the caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • Calculate the fold-increase in caspase-3 activity relative to the control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a complex mixture, such as cell lysates, to assess changes in protein expression or phosphorylation status.

  • Materials:

    • C6-ceramide treated cell lysates

    • SDS-PAGE gels

    • Transfer apparatus and membranes (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-LC3, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Separate proteins from cell lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[13]

cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis CellCulture 1. Cell Culture & Treatment (with C6-ceramide) Lysis 2. Cell Lysis CellCulture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Protein Transfer (to membrane) SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Imaging 10. Image Acquisition Detection->Imaging Densitometry 11. Densitometry & Normalization Imaging->Densitometry

Experimental Workflow for Western Blot Analysis.
Autophagy Flux Assay (LC3-II Turnover)

This assay measures the dynamic process of autophagy by assessing the degradation of LC3-II.

  • Materials:

    • Cells of interest

    • C6-ceramide

    • Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine)

    • Western blot materials (as described above) with an antibody specific for LC3.

  • Procedure:

    • Treat cells with C6-ceramide in the presence or absence of an autophagy inhibitor for a specific time period.

    • Prepare cell lysates and perform Western blot analysis for LC3.

    • The accumulation of LC3-II in the presence of the inhibitor compared to its absence indicates the autophagic flux. An increase in LC3-II upon C6-ceramide treatment, which is further enhanced by the inhibitor, signifies an induction of autophagy.

Conclusion

This compound is a powerful research tool for dissecting the complex roles of ceramides in cellular signaling. Its ability to induce apoptosis, cell cycle arrest, and autophagy in a controlled manner makes it particularly relevant for cancer research and the development of novel therapeutic strategies. The detailed protocols and quantitative data presented in this guide are intended to facilitate further investigation into the multifaceted biological functions of this important bioactive lipid.

References

C6 ceramide signaling cascade in apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the C6 Ceramide Signaling Cascade in Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular processes, including proliferation, growth arrest, and programmed cell death (apoptosis).[1][2] The dysregulation of ceramide metabolism is implicated in the evasion of apoptosis by cancer cells, making it a promising target for therapeutic intervention.[3] N-hexanoyl-D-sphingosine (C6 ceramide) is a synthetic, cell-permeable short-chain ceramide analog that effectively mimics the actions of endogenous ceramides, serving as an invaluable tool for investigating the molecular mechanisms of ceramide-induced apoptosis.[2][4] This technical guide provides a comprehensive overview of the C6 ceramide signaling cascade, detailing its core pathways, key molecular mediators, and the experimental methodologies used for its study.

Core Signaling Cascade of C6 Ceramide-Induced Apoptosis

C6 ceramide initiates apoptosis through a complex and multifaceted signaling network that engages both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][5] Its pro-apoptotic effects are mediated by the activation of specific stress kinases, caspases, and direct interactions with mitochondrial membrane components.

Key Signaling Pathways

1. Intrinsic (Mitochondrial) Pathway: This is a central route for C6 ceramide-induced apoptosis.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): C6 ceramide can directly target mitochondria, leading to an increase in the permeability of the outer mitochondrial membrane.[2][3] This is a critical commitment step in the apoptotic process. One proposed mechanism is the formation of ceramide channels within the mitochondrial outer membrane, which are large enough to allow the passage of pro-apoptotic proteins.[6][7][8]

  • Cytochrome c Release: Following MOMP, proteins typically sequestered in the mitochondrial intermembrane space, most notably cytochrome c, are released into the cytosol.[2][3][4]

  • Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of the apoptosome, which in turn recruits and activates the initiator caspase, pro-caspase-9.[5]

  • Effector Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[4][5][9]

2. Extrinsic (Death Receptor) Pathway:

  • While often associated with the intrinsic pathway, C6 ceramide has also been shown to activate the extrinsic pathway in certain cell types, such as chronic myeloid leukemia (CML) K562 cells.[5]

  • Caspase-8 Activation: This pathway is characterized by the activation of the initiator caspase-8.[5][9] Studies have shown that C6 ceramide induces the cleavage of pro-caspase-8, and inhibitors of caspase-8 can protect cells from C6 ceramide-induced apoptosis.[5][9]

3. Stress Kinase Activation:

  • c-Jun N-terminal Kinase (JNK): The activation of the stress-activated protein kinase (SAPK)/JNK cascade is an essential component of C6 ceramide-mediated apoptosis in some cellular contexts.[5] Pharmacological inhibition of JNK can protect cells from C6 ceramide.[5] JNK can contribute to apoptosis by phosphorylating and inactivating anti-apoptotic Bcl-2 family proteins like Mcl-1.[5]

  • AMP-activated protein kinase (AMPK): C6 ceramide can promote the activation of AMPK.[10][11] Activated AMPK can inhibit the mTORC1 signaling pathway, which is crucial for cell growth and proliferation, thereby sensitizing cancer cells to chemotherapeutic agents.[10]

4. Role of Bcl-2 Family Proteins:

  • The balance between pro- and anti-apoptotic members of the Bcl-2 protein family is a critical determinant of cell fate at the mitochondrial level.[12][13]

  • Anti-apoptotic Proteins (e.g., Bcl-xL, Bcl-2): These proteins can counteract C6 ceramide's effects. For instance, Bcl-xL has been shown to directly disassemble ceramide channels in the mitochondrial outer membrane, preventing MOMP.[6][7] Overexpression of Bcl-2 can block ceramide formation and prevent cytochrome c release.[14]

  • Pro-apoptotic Proteins (e.g., Bax, Bak): These proteins facilitate apoptosis. Bax can translocate to the mitochondria and potentiate ceramide channels, accelerating cytochrome c release.[8][14]

5. Involvement of Reactive Oxygen Species (ROS) and Calcium:

  • C6 ceramide treatment can lead to a significant increase in intracellular reactive oxygen species (ROS).[11][15] This oxidative stress contributes to mitochondrial dysfunction and the overall apoptotic process.[3]

  • A rapid increase in intracellular calcium (Ca2+) levels is also observed following ceramide treatment, suggesting that Ca2+ signaling is an important component of the cell death mechanism.[1][16]

G cluster_stimulus Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_stress Stress Signaling cluster_execution Execution Pathway C6 C6 Ceramide Casp8 Caspase-8 Activation C6->Casp8 Mito Mitochondrion C6->Mito JNK JNK Activation C6->JNK ROS ROS Production C6->ROS Casp3 Caspase-3 Activation Casp8->Casp3 CerChannel Ceramide Channel Formation Mito->CerChannel Direct Interaction MOMP MOMP CerChannel->MOMP CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 Bax Bax Bax->CerChannel Potentiates BclXL Bcl-xL BclXL->CerChannel Disassembles Mcl1 Mcl-1 (Anti-apoptotic) Inhibition JNK->Mcl1 ROS->MOMP Contributes to PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Core signaling pathways of C6 ceramide-induced apoptosis.

Quantitative Data on C6 Ceramide Efficacy

The cytotoxic and pro-apoptotic effects of C6 ceramide are dose- and time-dependent. The following tables summarize quantitative data from various studies.

Cell LineC6 Ceramide ConcentrationTreatment DurationObserved EffectCitation(s)
K562 (Chronic Myeloid Leukemia)25 µM24, 48, 72 hoursStatistically significant increase in apoptosis (sub-G1 phase).[3]
K562 (Chronic Myeloid Leukemia)50 µM72 hoursIncreased Annexin V and TMRM staining, indicating apoptosis and mitochondrial membrane potential loss.[3]
C6 (Rat Glioma)Short-term application (IC50)Not specified>90% cell death confirmed by MTT assay.[3][17]
C6 (Rat Glioma)3.125 - 100 µM24 and 48 hoursDose- and time-dependent decrease in cell viability.[18]
U937 (Human Myeloid Leukemia)25 µM6 hours~10% of cells show apoptotic features; 8% DNA fragmentation.[15]
U937 (Human Myeloid Leukemia)25 µM24 hours~30% of cells show apoptotic features; 37% DNA fragmentation.[15]
HepG2 (Hepatocarcinoma)51 µM (IC50)48 hours50% inhibition of cell viability.[19]

Table 1: Cytotoxic and Pro-Apoptotic Effects of C6 Ceramide on Various Cancer Cell Lines.

Cell LineInhibitorInhibitor ConcentrationTargetEffect on C6 Ceramide-Induced ApoptosisCitation(s)
K562Caspase-3 Inhibitor (Z-DEVD-FMK)Not specifiedCaspase-3Protection from apoptosis.[5]
K562Caspase-8 Inhibitor40 µMCaspase-8Significant protection from apoptosis.[9]
K562Caspase-9 Inhibitor40 µMCaspase-9No statistical difference; no protection.[9]
Rice ProtoplastsCaspase-3-like Inhibitor (Ac-DEVD-CHO)50 µMCaspase-3-like proteaseInhibition of C6 ceramide-induced protease activity.[1][16]

Table 2: Effect of Pathway Inhibitors on C6 Ceramide-Induced Apoptosis.

Detailed Experimental Protocols

Reproducing and building upon existing research requires a thorough understanding of the methodologies employed. Below are detailed protocols for key experiments used to study C6 ceramide-induced apoptosis.

Cell Culture and C6 Ceramide Treatment
  • Cell Lines: Cells (e.g., K562, C6 glioma, 4T1) are cultured in appropriate media such as RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[18][20]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[18]

  • C6 Ceramide Preparation: C6 ceramide is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock is then diluted in the culture medium to achieve the desired final concentrations for treatment.[18] Control cells are treated with an equivalent concentration of the vehicle (e.g., DMSO).[18]

Cytotoxicity and Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Seeding: Cells are seeded in 96-well plates (e.g., 5x10³ cells/well) and allowed to adhere overnight.[18]

  • Treatment: Cells are treated with various concentrations of C6 ceramide and incubated for specific time periods (e.g., 24 or 48 hours).[18]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H tetrazolium bromide (MTT) is added to each well (e.g., 20 µL of 5 mg/mL solution) and incubated for approximately 4 hours.[18] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.[3]

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[21]

  • Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC, PE) and used to detect this event. A viability dye like Propidium Iodide (PI) or 7-AAD is used concurrently. PI is membrane-impermeable and only enters cells with compromised membrane integrity (late apoptotic or necrotic cells).[21]

  • Procedure:

    • Harvest cells after treatment with C6 ceramide.

    • Wash cells with cold Phosphate Buffered Saline (PBS).

    • Resuspend cells in Annexin V Binding Buffer.

    • Add fluorochrome-conjugated Annexin V and incubate in the dark.

    • Add PI just before analysis.

    • Analyze the stained cells using a flow cytometer.

  • Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

Western Blot Analysis

This technique is used to detect specific proteins and their modifications, such as cleavage.

  • Protein Extraction: After treatment, cells are lysed using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using an assay like the Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-caspase-8, anti-caspase-3, anti-PARP, anti-JNK).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.[5] Cleavage of pro-caspases into their active forms or cleavage of PARP are key indicators of apoptosis.[5][22]

G cluster_assays 4. Downstream Assays start 1. Cell Culture & Seeding treatment 2. Treatment with C6 Ceramide (and vehicle control) start->treatment harvest 3. Cell Harvesting treatment->harvest mtt A. Viability Assay (MTT) - Add MTT - Solubilize Formazan - Measure Absorbance harvest->mtt For Viability flow B. Apoptosis Assay (Flow Cytometry) - Stain with Annexin V/PI - Acquire Data harvest->flow For Apoptosis wb C. Protein Analysis (Western Blot) - Lyse Cells - SDS-PAGE & Transfer - Immunoblot for Caspases, PARP harvest->wb For Protein Cleavage analysis 5. Data Analysis & Interpretation mtt->analysis flow->analysis wb->analysis

References

The Role of N-Hexanoyl-L-erythro-sphingosine (C6-Ceramide) in Cancer Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexanoyl-L-erythro-sphingosine, commonly known as C6-ceramide, is a synthetic, cell-permeable short-chain analog of the naturally occurring sphingolipid ceramide. As a key second messenger, ceramide plays a pivotal role in cellular processes such as apoptosis, cell cycle arrest, and autophagy. Dysregulation of ceramide metabolism is a hallmark of many cancers, contributing to therapeutic resistance and tumor progression. This technical guide provides an in-depth analysis of the multifaceted role of C6-ceramide in cancer biology, focusing on its mechanisms of action, its impact on critical signaling pathways, and its potential as a therapeutic agent. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers and drug development professionals in oncology.

Introduction

Ceramides are a class of bioactive lipids that are central to sphingolipid metabolism and function as critical signaling molecules in a variety of cellular processes, including proliferation, differentiation, senescence, and apoptosis.[1] The balance between pro-apoptotic ceramide and its pro-survival metabolite, sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is crucial for determining cell fate.[2][3] In many cancer cells, this balance is shifted towards S1P, promoting uncontrolled proliferation and resistance to therapy.[4][5]

This compound (C6-ceramide) is a synthetic, short-chain ceramide analog that readily permeates cell membranes, making it an invaluable tool for studying ceramide-mediated signaling pathways.[6] Its exogenous application allows for the controlled induction of ceramide-dependent cellular responses, bypassing the complexities of endogenous ceramide generation. This guide explores the mechanisms by which C6-ceramide exerts its anti-cancer effects and its potential for therapeutic development.

Mechanisms of Action of C6-Ceramide in Cancer

C6-ceramide has been shown to induce a range of anti-tumor responses in various cancer models through several key mechanisms:

Induction of Apoptosis

A primary mechanism by which C6-ceramide exerts its anti-cancer effects is through the induction of apoptosis, or programmed cell death. This process is mediated by the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Intrinsic Pathway: C6-ceramide can directly target mitochondria, leading to the generation of reactive oxygen species (ROS), mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c.[7] This, in turn, activates the caspase cascade, culminating in the activation of effector caspases like caspase-3 and subsequent apoptosis.[7] Studies have shown that C6-ceramide treatment leads to the translocation of Bax to the mitochondria, further promoting cytochrome c release.[8]

  • Extrinsic Pathway: C6-ceramide has been demonstrated to activate the extrinsic apoptotic pathway through the activation of caspase-8.[9][10] This initiator caspase can then directly cleave and activate downstream effector caspases.[10]

  • JNK Activation: The c-Jun N-terminal kinase (JNK) signaling pathway is also implicated in C6-ceramide-induced apoptosis.[10] Activation of JNK can lead to the phosphorylation and inactivation of anti-apoptotic proteins, further sensitizing cells to apoptosis.[10]

Induction of Autophagy

Autophagy is a cellular catabolic process that can have a dual role in cancer, either promoting survival or inducing cell death. C6-ceramide has been shown to induce autophagy in several cancer cell lines.[8][11][12] The proposed mechanism involves the inhibition of the Akt/mTOR signaling pathway, a key negative regulator of autophagy, through the activation of protein phosphatase 2A (PP2A).[8][12] While autophagy can sometimes act as a survival mechanism for cancer cells, its prolonged or excessive activation by C6-ceramide can lead to autophagic cell death.[13]

Induction of Cell Cycle Arrest

C6-ceramide can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S and G2/M transitions.[7][14] This effect is often associated with the modulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs).[14] By preventing cancer cells from progressing through the cell cycle, C6-ceramide inhibits their division and growth.

Modulation of Key Signaling Pathways

C6-ceramide influences several critical signaling pathways that are often dysregulated in cancer:

  • Akt/mTOR Pathway: As mentioned, C6-ceramide can inhibit the pro-survival Akt/mTOR pathway, leading to decreased cell proliferation and the induction of autophagy.[8][12]

  • p53 Signaling: In some cancer cell lines, C6-ceramide has been shown to induce p53-dependent apoptosis.[15] The tumor suppressor protein p53 can translocate to the mitochondria and interact with proteins like cyclophilin-D, leading to mitochondrial permeability transition and cell necrosis.[16]

  • NF-κB Pathway: C6-ceramide has been reported to induce the DNA-binding activity of the transcription factor NF-κB.[7]

Quantitative Data on the Effects of C6-Ceramide

The following tables summarize quantitative data from various studies on the effects of C6-ceramide on different cancer cell lines.

Table 1: In Vitro Cytotoxicity of C6-Ceramide in Various Cancer Cell Lines

Cell LineCancer TypeAssayConcentration (µM)Time (h)EffectReference
K562Chronic Myeloid LeukemiaCell Viability2524, 48, 72Time-dependent decrease in viability[9]
C6GlioblastomaMTT AssayNot specifiedShort-term>90% cell death[9]
HTB12Astrocytoma (Grade 4)Trypan Blue AssayNot specifiedNot specified~65% cell death[15]
MyLaCutaneous T Cell LymphomaCell Viability252467.3% reduction in viability[17]
HuT78Cutaneous T Cell LymphomaCell Viability252456.2% reduction in viability[17]
MyLaCutaneous T Cell LymphomaCell Viability1002491.4% reduction in viability[17]
HuT78Cutaneous T Cell LymphomaCell Viability1002489.9% reduction in viability[17]
401.4Breast CancerIC50548-[18]
PC-3, PPC-1, DU145Prostate CancerIC50~10-12Not specified-[18]

Table 2: In Vivo Anti-Tumor Efficacy of Nanoliposomal C6-Ceramide

Cancer ModelTreatmentEffectReference
Hepatocellular Carcinoma XenograftNanoliposomal C6-CeramideSuppression of tumor growth[19]
HCT-116/A2780 XenograftsLiposomal C6-Ceramide + VincristineEnhanced anti-proliferative activity[16]
L3.6 and CaOV3 XenograftsC6-Ceramide + TSASignificantly smaller tumor volumes and enhanced survival[20]
4T1 Breast TumorsNanoliposomal C6-CeramideSignificant intratumoral accumulation, but no tumor growth control alone[18][21]
4T1 Breast TumorsTA + Nanoliposomal C6-Ceramide~12.5-fold increase in intratumoral C6 accumulation[18][21]

Signaling Pathways and Experimental Workflows

C6-Ceramide Induced Apoptotic Signaling

C6_Ceramide_Apoptosis C6 C6-Ceramide Mito Mitochondria C6->Mito Bax Bax Translocation C6->Bax Casp8 Caspase-8 Activation C6->Casp8 JNK JNK Activation C6->JNK ROS ROS Generation Mito->ROS CytC Cytochrome c Release Mito->CytC Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis JNK->Apoptosis Casp3->Apoptosis

Caption: C6-Ceramide induced apoptosis signaling pathways.

C6-Ceramide and Autophagy Regulation

C6_Ceramide_Autophagy C6 C6-Ceramide PP2A PP2A Activation C6->PP2A Akt Akt PP2A->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy Induction mTOR->Autophagy

Caption: C6-Ceramide regulation of autophagy via the PP2A-Akt-mTOR axis.

Experimental Workflow for Assessing C6-Ceramide Cytotoxicity

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A Cancer Cell Culture B Treatment with C6-Ceramide (Varying Concentrations and Times) A->B C Cell Viability Assay (e.g., MTT, Trypan Blue) B->C D Apoptosis Assay (e.g., Annexin V/PI Staining, Caspase Activity) B->D E Western Blot Analysis (e.g., for signaling proteins) B->E F Cell Cycle Analysis (e.g., Flow Cytometry) B->F G Tumor Xenograft Model in Mice H Treatment with Nanoliposomal C6-Ceramide G->H I Tumor Volume Measurement H->I J Survival Analysis H->J K Immunohistochemistry of Tumor Tissue I->K

Caption: General experimental workflow for studying C6-ceramide effects.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of C6-ceramide (e.g., 1-100 µM) and a vehicle control (e.g., DMSO). Incubate for desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with C6-ceramide as described above.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blot Analysis
  • Protein Extraction: Lyse C6-ceramide-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-Akt, Akt, LC3B) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Therapeutic Potential and Future Directions

The potent pro-apoptotic and anti-proliferative effects of C6-ceramide make it an attractive candidate for cancer therapy. However, its therapeutic application has been limited by its poor solubility and bioavailability.[19] The development of nanoliposomal formulations of C6-ceramide has shown promise in overcoming these limitations, allowing for systemic delivery and enhanced tumor targeting.[19][22]

Preclinical studies have demonstrated that nanoliposomal C6-ceramide can suppress tumor growth in various cancer models and can act synergistically with conventional chemotherapeutic agents and other targeted therapies.[11][16][20][23] For instance, combining C6-ceramide with autophagy inhibitors or histone deacetylase inhibitors has shown enhanced anti-tumor efficacy.[11][20] Furthermore, nanoliposomal C6-ceramide is being investigated in a phase I clinical trial for patients with solid tumors.[22]

Future research should focus on:

  • Optimizing nanodelivery systems to improve the pharmacokinetic and pharmacodynamic properties of C6-ceramide.

  • Identifying predictive biomarkers to select patients who are most likely to respond to ceramide-based therapies.

  • Exploring novel combination strategies to overcome resistance mechanisms and enhance therapeutic outcomes.

  • Further elucidating the complex interplay between C6-ceramide-induced apoptosis and autophagy to harness these processes for maximal therapeutic benefit.

Conclusion

This compound (C6-ceramide) is a powerful tool for investigating ceramide-mediated signaling and holds significant promise as an anti-cancer agent. Its ability to induce apoptosis, autophagy, and cell cycle arrest through the modulation of multiple key signaling pathways underscores its therapeutic potential. While challenges in drug delivery remain, the advancement of nanotechnologies is paving the way for the clinical translation of ceramide-based therapies. A thorough understanding of the molecular mechanisms underlying the action of C6-ceramide, as detailed in this guide, is essential for the continued development of this promising class of anti-cancer therapeutics.

References

N-Hexanoyl-L-erythro-sphingosine: A Key Regulator of Sphingolipid Metabolism and Cellular Fate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a complex class of bioactive molecules that play pivotal roles in a myriad of cellular processes. At the heart of sphingolipid metabolism lies ceramide, a central hub from which a diverse array of downstream signaling lipids are generated. N-Hexanoyl-L-erythro-sphingosine, a synthetic, cell-permeable short-chain ceramide analog commonly referred to as C6-ceramide, has emerged as an invaluable tool for elucidating the intricate functions of endogenous ceramides. Its ability to mimic the actions of natural ceramides has propelled research into the roles of these lipids in regulating fundamental cellular processes such as apoptosis, cell cycle arrest, and autophagy. This technical guide provides a comprehensive overview of the role of C6-ceramide in the regulation of sphingolipid metabolism and its impact on key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The Central Role of Ceramide in Sphingolipid Metabolism

Sphingolipid metabolism is a dynamic and tightly regulated network of enzymatic reactions responsible for the synthesis, degradation, and interconversion of various sphingolipid species.[1][2] Ceramide occupies a central position in this metabolic web, serving as a precursor for the synthesis of complex sphingolipids, including sphingomyelin and glycosphingolipids, and also being generated through their breakdown.[3] The cellular levels of ceramide are controlled by the coordinated action of several key enzymes, including ceramide synthases (CerS), which catalyze the N-acylation of a sphingoid base, and sphingomyelinases (SMases), which hydrolyze sphingomyelin to generate ceramide.[4][5]

The acyl chain length of ceramide is a critical determinant of its biological function. Different CerS isoforms exhibit specificity for fatty acyl-CoAs of varying lengths, leading to the production of a diverse pool of ceramide species.[6][7] C6-ceramide, with its six-carbon acyl chain, is readily taken up by cells and can be metabolized to longer-chain ceramides or other sphingolipids, thereby influencing the overall sphingolipid profile and cellular behavior.[8][9]

Quantitative Effects of C6-Ceramide on Cellular Processes

The biological effects of C6-ceramide are highly dependent on its concentration and the cellular context. The following tables summarize the quantitative data from various studies, illustrating the dose-dependent impact of C6-ceramide on cell viability, apoptosis, autophagy, and cell cycle progression.

Cell LineC6-Ceramide ConcentrationIncubation TimeEffectReference
MCF-7 (Human Breast Adenocarcinoma)12.5 - 25 µM24 hoursInhibition of cell viability[1]
50 µM24 hoursInduction of autophagy[1]
K562 (Human Chronic Myelogenous Leukemia)25 µM24, 48, 72 hoursInduction of apoptosis (sub-G1 phase)[10]
HepG2 (Human Liver Cancer)51 µM (IC50)48 hoursNanoliposomal C6-ceramide induced cytotoxicity[11]
C6 Glioma (Rat)Not specified (IC50)Short-term>90% cell death[12]
HuT78, MyLa (Cutaneous T Cell Lymphoma)10 - 40 µM24 hoursReduced cell viability, induction of apoptosis and necrosis[13]
Kupffer Cells (Rat)1 - 10 µM2 hoursNo effect on cell viability[14]
20 µM2 hours10% decrease in cell viability[14]
30 µM2 hours49% decrease in cell viability[14]
Cell LineCeramide AnalogConcentrationIncubation TimeEffect on Cell CycleReference
Bel7402 (Human Hepatocarcinoma)C2-ceramide5 - 60 µmol/L24 hoursDose-dependent G1 phase arrest (36.8% to 76.2% of cells in G1)[15]
Molt-4 (Human Leukemia)C6-ceramideNot specifiedShorter than serum withdrawalDramatic arrest in G0/G1 phase[16]
HCT116, OVCAR-3 (Human Colon and Ovarian Carcinoma)C6-ceramideNot specifiedNot specifiedDouble block in G1 and G2, emptying the S phase[17]
HN9.10e (Embryonic Hippocampal Cells)0.1 µM and 13 µM48 hoursNo significant alteration in cell cycle progression[9]

C6-Ceramide and the Regulation of Key Signaling Pathways

C6-ceramide exerts its profound effects on cellular fate by modulating a complex network of intracellular signaling pathways. These pathways often converge on critical cellular processes, leading to apoptosis, cell cycle arrest, or autophagy.

Apoptosis Induction

C6-ceramide is a potent inducer of apoptosis, or programmed cell death, in a wide range of cancer cell lines.[18][19] Its pro-apoptotic effects are mediated through both the intrinsic and extrinsic apoptotic pathways.

The intrinsic, or mitochondrial, pathway is a major route for C6-ceramide-induced apoptosis. C6-ceramide can directly target mitochondria, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors such as cytochrome c.[17] This process is often regulated by the Bcl-2 family of proteins, with C6-ceramide promoting the activity of pro-apoptotic members like Bax and Bak, while inhibiting anti-apoptotic members like Bcl-2.[3][20][21] The release of cytochrome c from the mitochondria triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately dismantle the cell.[17][22]

The extrinsic, or death receptor, pathway can also be activated by C6-ceramide. This involves the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.[22]

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway C6_Ceramide_ext C6-Ceramide Caspase8 Caspase-8 C6_Ceramide_ext->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion tBid Caspase3 Caspase-3 Caspase8->Caspase3 C6_Ceramide_int C6-Ceramide Bcl2_family Bax/Bak Activation Bcl-2 Inhibition Cytochrome_c Cytochrome c Release Caspase9 Caspase-9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Cell Cycle Arrest

In addition to inducing apoptosis, C6-ceramide can also halt the proliferation of cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M checkpoints.[16][18] This anti-proliferative effect is often mediated by the modulation of key cell cycle regulatory proteins. Studies have shown that ceramide treatment can lead to an increase in the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21, and a decrease in the levels of cyclins, such as cyclin D1, and their associated CDKs.[11][15] The ERK signaling pathway has also been implicated in ceramide-induced cell cycle arrest.[15]

Cell_Cycle_Arrest_Pathway cluster_G1_S G1-S Transition C6_Ceramide C6-Ceramide CyclinD1_CDK46 Cyclin D1 / CDK4/6 C6_Ceramide->CyclinD1_CDK46 p21 p21 C6_Ceramide->p21 Cell_Cycle_Arrest G0/G1 Arrest C6_Ceramide->Cell_Cycle_Arrest Cell_Cycle_Progression Cell Cycle Progression CyclinD1_CDK46->Cell_Cycle_Progression p21->CyclinD1_CDK46

Autophagy Induction

Autophagy is a cellular self-degradative process that plays a dual role in both cell survival and cell death. C6-ceramide has been shown to induce autophagy in various cancer cell lines.[1][17][23] The mechanism of ceramide-induced autophagy involves the inhibition of the mTOR signaling pathway, a key negative regulator of autophagy.[15][23] Furthermore, ceramide can promote the dissociation of the Beclin 1:Bcl-2 complex, a critical step in the initiation of autophagy. This dissociation is often mediated by the activation of c-Jun N-terminal kinase (JNK).[15][23] It is important to note that the conversion of short-chain ceramides like C6-ceramide into long-chain ceramides by ceramide synthases is often required to trigger a full autophagic response.[15][23]

Autophagy_Induction_Pathway cluster_mTOR mTOR Pathway cluster_Beclin1 Beclin 1 Complex C6_Ceramide C6-Ceramide mTORC1 mTORC1 C6_Ceramide->mTORC1 JNK JNK C6_Ceramide->JNK Autophagy Autophagy mTORC1->Autophagy Bcl2_Beclin1 Bcl-2 : Beclin 1 JNK->Bcl2_Beclin1 P Beclin1 Beclin 1 Bcl2_Beclin1->Beclin1 Beclin1->Autophagy

Detailed Experimental Protocols

To facilitate the study of this compound and its effects on sphingolipid metabolism, this section provides detailed methodologies for key experiments.

Lipid Extraction and Mass Spectrometry Analysis of Sphingolipids

This protocol provides a general guideline for the extraction and quantification of sphingolipids from plasma or cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plasma or cell lysate

  • Internal standard solution (e.g., C17-Ceramide or deuterated sphingolipid standards in methanol)

  • Cold (-20°C) protein precipitation solution (e.g., isopropanol or methanol:acetonitrile)

  • Reconstitution solvent (e.g., initial mobile phase for LC)

  • LC-MS/MS system with an appropriate column (e.g., C18)

Procedure:

  • Sample Preparation: Thaw plasma samples on ice or prepare cell lysates. To 50 µL of the sample, add 10 µL of the internal standard solution.

  • Protein Precipitation and Lipid Extraction: Add 400 µL of the cold protein precipitation solution. Vortex vigorously for 1 minute. Incubate at -20°C for 20 minutes to facilitate protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Sample Concentration: Carefully transfer the supernatant to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the lipid extract in 100 µL of the reconstitution solvent. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[2]

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a suitable gradient elution program to separate the different sphingolipid species. The mass spectrometer should be operated in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the target sphingolipids and the internal standard. Both positive and negative ionization modes can be used for ceramide detection.[2][24]

Ceramide Synthase (CerS) Activity Assay

This protocol describes a fluorescent assay for measuring CerS activity in cell or tissue homogenates using NBD-sphinganine as a substrate.

Materials:

  • Cell or tissue homogenate

  • Assay buffer (e.g., 50 mM HEPES/KOH, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • NBD-sphinganine (fluorescent substrate)

  • Fatty acyl-CoA (e.g., C16:0-CoA)

  • Defatted bovine serum albumin (BSA)

  • Stop solution (e.g., chloroform:methanol, 2:1, v/v)

  • Silica gel thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., chloroform:methanol:2 M ammonium hydroxide, 40:10:1, v/v/v)

  • Fluorescence imager

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell or tissue homogenate (e.g., 10-50 µg of protein) with the assay buffer.

  • Substrate Preparation: Prepare a solution of NBD-sphinganine and defatted BSA in the assay buffer.

  • Initiate Reaction: Add the fatty acyl-CoA to the reaction mixture, followed by the NBD-sphinganine/BSA solution to start the reaction. Incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding the stop solution. Vortex and centrifuge to separate the phases.

  • Lipid Extraction: Collect the lower organic phase containing the lipids.

  • TLC Separation: Spot the extracted lipids onto a silica gel TLC plate. Develop the plate in the TLC developing solvent.

  • Visualization and Quantification: After the solvent front has reached the top of the plate, air dry the plate. Visualize the fluorescent NBD-ceramide product using a fluorescence imager and quantify the band intensity.[5][25]

Ceramide_Synthase_Assay_Workflow Start Start: Cell/Tissue Homogenate Reaction_Mix Prepare Reaction Mix: Homogenate, Assay Buffer, Fatty Acyl-CoA Start->Reaction_Mix Add_Substrate Add NBD-Sphinganine (Substrate) Reaction_Mix->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction with Chloroform:Methanol Incubation->Stop_Reaction Lipid_Extraction Extract Lipids (Organic Phase) Stop_Reaction->Lipid_Extraction TLC Separate Lipids by TLC Lipid_Extraction->TLC Visualize Visualize and Quantify NBD-Ceramide TLC->Visualize End End: Determine CerS Activity Visualize->End

Sphingomyelinase (SMase) Activity Assay

This protocol outlines a fluorometric assay for measuring SMase activity, which is applicable to both acidic and neutral SMases depending on the buffer pH.

Materials:

  • Sample containing SMase activity (e.g., cell lysate, serum)

  • Assay buffer (e.g., 0.1 M sodium acetate, pH 5.2 for acidic SMase)

  • Sphingomyelin (substrate)

  • Reaction reagent mix containing:

    • Alkaline phosphatase

    • Choline oxidase

    • Horseradish peroxidase (HRP)

    • Fluorescent probe (e.g., Amplex Red)

  • 96-well microtiter plate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Sample and Standard Preparation: Prepare serial dilutions of a sphingomyelin standard to generate a standard curve. Prepare the samples to be assayed.

  • Reaction Setup: Add 10 µL of the diluted standards or samples to the wells of the 96-well plate.

  • Reaction Initiation: Prepare the reaction reagent mix according to the manufacturer's instructions. Add 100 µL of the reaction reagent to each well and mix thoroughly.

  • Incubation: Cover the plate to protect it from light and incubate at 37°C for 60 minutes.

  • Measurement: Read the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-570/590-600 nm for Amplex Red).[26][27]

  • Calculation: Calculate the SMase activity in the samples based on the standard curve.

Sphingomyelinase_Assay_Workflow Start Start: Sample with SMase Activity Reaction_Setup Add Sample/Standard and Reaction Reagent to Plate Start->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Reaction_Reagent Reaction Reagent: Sphingomyelin, Alkaline Phosphatase, Choline Oxidase, HRP, Fluorescent Probe Reaction_Reagent->Reaction_Setup Fluorescence_Measurement Measure Fluorescence Incubation->Fluorescence_Measurement Calculation Calculate SMase Activity Fluorescence_Measurement->Calculation End End: Determine SMase Activity Calculation->End

Conclusion and Future Directions

This compound has proven to be an indispensable tool for dissecting the complex roles of ceramides in cellular signaling and sphingolipid metabolism. Its ability to potently induce apoptosis, cell cycle arrest, and autophagy in a dose-dependent manner has provided valuable insights into the molecular mechanisms underlying these fundamental processes. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting ceramide metabolism.

Future research should focus on several key areas. A deeper understanding of the specific roles of different ceramide species, beyond the well-studied C6-ceramide, is needed. The development of more specific inhibitors and activators for the various enzymes involved in sphingolipid metabolism will be crucial for therapeutic applications. Furthermore, the intricate crosstalk between sphingolipid signaling and other major cellular pathways warrants further investigation. Ultimately, a comprehensive understanding of the regulation of sphingolipid metabolism by molecules like C6-ceramide will pave the way for the development of novel therapeutic strategies for a wide range of diseases, including cancer and metabolic disorders.

References

Cellular Targets of C6 Ceramide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a central role in a multitude of cellular processes, including apoptosis, cell cycle arrest, senescence, and inflammation. Among the various ceramide species, the cell-permeable short-chain analog, C6 ceramide (N-hexanoyl-D-erythro-sphingosine), has been extensively utilized as a research tool to elucidate the intricate signaling pathways governed by ceramides. Its ability to readily cross cell membranes allows for the exogenous manipulation of intracellular ceramide levels, providing a powerful means to study its downstream effects. This technical guide provides a comprehensive overview of the known cellular targets of C6 ceramide, detailing the quantitative aspects of its interactions, the experimental methodologies used to identify these targets, and the signaling pathways it modulates.

Core Cellular Targets of C6 Ceramide

C6 ceramide exerts its biological effects through direct interaction with a variety of intracellular proteins, leading to the modulation of their activity and the initiation of downstream signaling cascades. The primary targets identified to date fall into two main categories: protein kinases and protein phosphatases.

Protein Kinase Targets

Several isoforms of Protein Kinase C (PKC) have been identified as direct targets of ceramide.

  • Protein Kinase C ζ (PKCζ): C6 ceramide directly binds to and activates atypical PKCζ. This interaction is crucial for ceramide-induced growth arrest and apoptosis in various cell types.[1]

  • Protein Kinase C α (PKCα) and δ (PKCδ): Photoaffinity labeling studies have shown that ceramide analogs directly bind to conventional PKCα and novel PKCδ. While ceramide binding activates PKCα, it leads to decreased autophosphorylation of PKCδ.[2]

Protein Phosphatase Targets

Ceramide-activated protein phosphatases (CAPPs) are a key family of enzymes regulated by C6 ceramide.

  • Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A): C6 ceramide can allosterically activate both PP1 and PP2A.[3][4] This activation is a critical event in the ceramide-mediated dephosphorylation and inactivation of pro-survival proteins such as Akt.[5] The activation of PP2A can also be indirect, through ceramide's binding to and inhibition of the endogenous PP2A inhibitor, I2PP2A (SET).[6]

Quantitative Data on C6 Ceramide-Target Interactions

The following tables summarize the available quantitative data for the interaction of C6 ceramide and other ceramides with their cellular targets.

TargetCeramide SpeciesQuantitative MetricValueCell/SystemReference
Protein Phosphatases C2, C6, NaturalActivation Range0.1 µM (initial) - 10 µM (peak)Cytosolic extracts[7]
PP2A & PP1γc/αc D-erythro-C18EC50~10 µMIn vitro[4]
PP1c D-erythro-C18EC50 (with phosphatidic acid)4.45 µMIn vitro[4]
Protein Kinase C ζ CeramideActivation Range3-10 nM (maximum)In vitro
Protein Kinase C ζ CeramideKd (high affinity)7.5 nMIn vitro
Protein Kinase C ζ CeramideKd (low affinity)320 nMIn vitro
Cell Viability Nanoliposomal C6EC5031 µMChronic Lymphocytic Leukemia cells[8]

Key Signaling Pathways Modulated by C6 Ceramide

The interaction of C6 ceramide with its primary targets triggers a cascade of downstream signaling events that ultimately determine the cellular fate.

Apoptosis Induction

C6 ceramide is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.

  • Intrinsic Pathway: C6 ceramide can directly target mitochondria, leading to the release of cytochrome c and subsequent activation of the caspase cascade. This process is often mediated by the dephosphorylation and inactivation of the pro-survival kinase Akt, a downstream consequence of PP1/PP2A activation.

  • Extrinsic Pathway: C6 ceramide can also enhance signaling through death receptors, leading to the activation of caspase-8.

C6 C6 Ceramide PP2A PP1 / PP2A C6->PP2A activates Akt Akt (Pro-survival) PP2A->Akt dephosphorylates (inactivates) Bad Bad Akt->Bad phosphorylates (inactivates) Bcl2 Bcl-2 Bad->Bcl2 inhibits Mito Mitochondria Bcl2->Mito stabilizes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Figure 1. C6 Ceramide-induced intrinsic apoptosis pathway.

Cell Cycle Arrest

C6 ceramide can induce cell cycle arrest, primarily at the G0/G1 and G2/M phases. This is often achieved through the modulation of key cell cycle regulators. A prominent mechanism involves the activation of PP2A, which can dephosphorylate and activate the retinoblastoma (Rb) protein, a key tumor suppressor that inhibits G1/S transition.

Endoplasmic Reticulum (ER) Stress

Exogenous C6 ceramide has been shown to induce ER stress, a condition triggered by the accumulation of unfolded or misfolded proteins in the ER lumen. This can lead to the activation of the unfolded protein response (UPR), which, if prolonged, can culminate in apoptosis.

C6 C6 Ceramide ER Endoplasmic Reticulum C6->ER induces stress UPR Unfolded Protein Response (UPR) ER->UPR PERK PERK UPR->PERK IRE1 IRE1α UPR->IRE1 ATF6 ATF6 UPR->ATF6 Apoptosis Apoptosis (via CHOP) UPR->Apoptosis eIF2a eIF2α (phosphorylation) PERK->eIF2a XBP1 XBP1 (splicing) IRE1->XBP1 ATF6f ATF6 (cleaved) ATF6->ATF6f Translation Global Translation Inhibition eIF2a->Translation Chaperones ER Chaperone Upregulation XBP1->Chaperones ATF6f->Chaperones

Figure 2. C6 Ceramide-induced ER stress and the Unfolded Protein Response.

Experimental Protocols

Identification of C6 Ceramide-Binding Proteins using Affinity Purification

This method utilizes a biotinylated C6 ceramide analog to capture interacting proteins from cell lysates.

Materials:

  • Biotin-conjugated C6 ceramide

  • Streptavidin-coated magnetic beads or agarose resin

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Cell culture of interest

Protocol:

  • Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Bead Preparation: Wash the streptavidin-coated beads with wash buffer to remove preservatives.

  • Biotin-C6 Ceramide Immobilization: Incubate the beads with biotin-conjugated C6 ceramide to allow for binding. Wash the beads to remove unbound ceramide.

  • Affinity Pulldown: Incubate the protein lysate with the biotin-C6 ceramide-coated beads. This allows proteins that bind to C6 ceramide to be captured.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by mass spectrometry to identify the C6 ceramide-interacting proteins.

Start Start Lysate Prepare Cell Lysate Start->Lysate Beads Prepare Streptavidin Beads Start->Beads Incubate Incubate Lysate with Beads Lysate->Incubate Immobilize Immobilize Biotin-C6-Ceramide Beads->Immobilize Immobilize->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE and Mass Spectrometry Elute->Analyze End End Analyze->End

Figure 3. Workflow for affinity purification of C6 ceramide-binding proteins.

In Vitro Kinase/Phosphatase Assay with C6 Ceramide

This assay directly measures the effect of C6 ceramide on the activity of a purified or immunoprecipitated kinase or phosphatase.

Materials:

  • Purified or immunoprecipitated kinase/phosphatase

  • Specific substrate for the enzyme (e.g., a peptide or protein)

  • C6 ceramide

  • Kinase/phosphatase reaction buffer

  • ATP (for kinase assays)

  • Detection reagent (e.g., phospho-specific antibody, radioactive ATP, or a colorimetric/fluorometric substrate)

Protocol:

  • Reaction Setup: In a microplate or microcentrifuge tube, combine the reaction buffer, the enzyme, and its substrate.

  • C6 Ceramide Addition: Add varying concentrations of C6 ceramide to the reaction mixtures. Include a vehicle control (e.g., DMSO).

  • Initiate Reaction: For kinase assays, add ATP to start the reaction. For phosphatase assays, the reaction begins upon addition of the phosphorylated substrate.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme for a defined period.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS-PAGE sample buffer, or a specific inhibitor).

  • Detection: Quantify the enzyme activity by measuring the amount of phosphorylated or dephosphorylated substrate using an appropriate detection method.

Conclusion

C6 ceramide is a powerful tool for dissecting the complex roles of ceramides in cellular signaling. Its ability to directly interact with and modulate the activity of key enzymes like protein kinases and phosphatases initiates a wide array of downstream events, ultimately influencing cell fate. The methodologies outlined in this guide provide a framework for the continued identification and characterization of novel ceramide targets, which will be crucial for the development of new therapeutic strategies targeting ceramide-mediated pathways in various diseases, including cancer and metabolic disorders. Further research is needed to fully elucidate the complete "ceramidome" and the intricate network of interactions that govern its diverse biological functions.

References

exploring the physiological relevance of short-chain ceramides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physiological Relevance of Short-Chain Ceramides

For Researchers, Scientists, and Drug Development Professionals

Introduction to Short-Chain Ceramides

Ceramides are a class of sphingolipids composed of a sphingosine backbone linked to a fatty acid, playing a crucial role in cellular processes such as growth, differentiation, and apoptosis.[1] The length of the fatty acid chain is a key determinant of a ceramide's biological function.[1] Short-chain ceramides, such as C2-ceramide (N-acetylsphingosine) and C6-ceramide (N-hexanoylsphingosine), are synthetic, cell-permeable analogs of natural ceramides.[1] Their permeability makes them invaluable tools for investigating ceramide-mediated signaling pathways in laboratory settings.[1] Unlike their long-chain counterparts (e.g., C16-ceramide), which are generally less cell-permeable, short-chain ceramides can be supplied exogenously to mimic the effects of endogenous ceramide generation.[1][2] This guide provides a comprehensive overview of the physiological roles of short-chain ceramides, focusing on their impact on cellular signaling, their metabolic fate, and their potential as therapeutic agents.

Data Presentation: A Quantitative Comparison

The differential effects of short-chain ceramides are often cell-type specific and concentration-dependent. The following tables summarize quantitative data from various studies.

Table 1: Comparative Cytotoxicity of Short-Chain Ceramides in Cancer Cell Lines

Cell LineCeramideConcentration (µM)EffectReference
Human Breast Cancer (MCF-7)C2-Ceramide20Induced growth inhibition, senescence, and apoptosis.[3]
Human Breast Cancer (MDA-MB-231)C6-Ceramide12Induced apoptosis; enhanced by tamoxifen.[4]
Human Prostate Cancer (DU-145)C6-Ceramide12Metabolized to C6-glucosylceramide.[4]
Human Pancreatic CancerC6-Ceramide-Sensitizes cells to anti-cancer agent AT406.[5]
Human Leukemia (KG-1)C6-Ceramide12Favored metabolism to C6-sphingomyelin; induced apoptosis.[4]
Cutaneous T Cell Lymphoma (CTCL)C6-Ceramide10-20Significantly reduced cell viability; induced apoptosis and necrosis.[5]

Table 2: Metabolic Fate of Exogenous C6-Ceramide in Cancer Cells (24h Treatment)

Cell LineC6-Ceramide Concentration (µM)% Metabolized to C6-Glucosylceramide (C6-GC)% Metabolized to C6-Sphingomyelin (C6-SM)Reference
MDA-MB-23112IncreasedDecreased[4]
DU-14512IncreasedDecreased[4]
PANC-112IncreasedDecreased[4]
LoVo12IncreasedDecreased[4]
KG-112LowHigh[4]

Core Signaling Pathways Modulated by Short-Chain Ceramides

Short-chain ceramides act as second messengers, influencing a multitude of signaling cascades that govern cell fate.

Induction of Apoptosis via the Intrinsic Pathway

Short-chain ceramides are potent inducers of apoptosis, primarily through the intrinsic (mitochondrial) pathway.[1] They can directly interact with mitochondria to increase the permeability of the outer mitochondrial membrane, a process known as mitochondrial outer membrane permeabilization (MOMP).[6][7][8] This leads to the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[1][6] Ceramide-rich channels in the outer mitochondrial membrane are thought to be essential for the insertion and oligomerization of pro-apoptotic proteins like BAX.[7]

G cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion C6-Ceramide C6-Ceramide BAX_Activation BAX Activation & Oligomerization C6-Ceramide->BAX_Activation MOMP MOMP (Ceramide Channels) BAX_Activation->MOMP Cytochrome_c Cytochrome c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Executioner Caspases (e.g., Caspase-3) Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis MOMP->Cytochrome_c Release Cytochrome_c_mito Cytochrome c

Ceramide-Induced Intrinsic Apoptosis Pathway.
Regulation of Cell Proliferation and Survival

Short-chain ceramides also intersect with key survival pathways. They are known to activate protein phosphatases, such as Protein Phosphatase 2A (PP2A).[5][9][10] Activated PP2A can dephosphorylate and inactivate pro-survival kinases like Akt (Protein Kinase B), thereby inhibiting signals that promote cell growth and proliferation.[5][11] For example, C6-ceramide, in combination with Trichostatin A, disrupts the HDAC6/PP1/tubulin complex, leading to AKT dephosphorylation.[12] Furthermore, C2-ceramide has been shown to activate the c-fos serum response element (SRE) through a Rac-dependent signaling pathway, indicating a role in gene expression regulation.[13]

Modulation of Insulin Signaling

Ceramides are implicated as negative regulators of the insulin signaling pathway.[14] Short-chain ceramide analogs like C2-ceramide can mimic the effects of lipotoxicity by inhibiting insulin-induced Akt phosphorylation.[14] This effect is mediated through the activation of phosphatases like PP2A or Protein Kinase C ζ (PKCζ), which target and inhibit Akt.[11][14] Interestingly, studies show that C2-ceramide induces insulin resistance not directly, but through its metabolism via the salvage/recycling pathway, where it is broken down and re-acylated into long-chain ceramides.[14]

Metabolism of Short-Chain Ceramides

When introduced to cells, short-chain ceramides do not act solely in their original form. They are actively metabolized, which has significant implications for their biological effects.

  • Glycosylation and Phosphorylation: C6-ceramide can be converted to C6-glucosylceramide (C6-GC) by glucosylceramide synthase (GCS) or to C6-sphingomyelin (C6-SM).[4] The conversion to C6-GC is often seen as a detoxification pathway, as it reduces the pro-apoptotic pool of ceramide.

  • Hydrolysis and Re-acylation (Salvage Pathway): Short-chain ceramides can be hydrolyzed by ceramidases to yield sphingosine.[4] This sphingosine can then be re-acylated by ceramide synthases (CerS) to form endogenous long-chain ceramides.[4][15] This "recycling" can amplify the apoptotic signal, as the newly synthesized long-chain ceramides also have pro-apoptotic functions.[4]

The metabolism of short-chain ceramides can be a target for enhancing their cytotoxic effects. For instance, tamoxifen can inhibit the synthesis of C6-GC, thereby enhancing the apoptotic effects of C6-ceramide.[4]

G C6_GC C6-Glucosylceramide (Pro-survival) C6_SM C6-Sphingomyelin Sphingosine Sphingosine LC_Cer Endogenous Long-Chain Ceramides (Pro-apoptotic) Sphingosine->LC_Cer CerS Tamoxifen Tamoxifen C6_Cer C6_Cer C6_Cer->C6_SM SMS C6_Cer->Sphingosine Ceramidase

Metabolic Pathways of Exogenous C6-Ceramide.

Experimental Protocols

Protocol for Assessing Ceramide-Induced Apoptosis

This workflow outlines the key steps to quantify apoptosis in response to short-chain ceramide treatment.

G Treat Treat Cells with Short-Chain Ceramide (e.g., 20µM C6-Cer) & Vehicle Control Incubate Incubate for a Defined Period (e.g., 24 hours) Harvest Harvest Cells (Adherent and Floating) Split Split Cell Population for Parallel Assays FACS_path Flow Cytometry Analysis Split->FACS_path Sample 1 WB_path Western Blot Analysis Split->WB_path Sample 2 Cyto_path Mitochondrial Fractionation Split->Cyto_path Sample 3 AnnexinV Stain with Annexin V / PI FACS_path->AnnexinV Lysis Prepare Whole-Cell Lysates WB_path->Lysis Fractionation Separate Cytosolic and Mitochondrial Fractions Cyto_path->Fractionation Quantify_Apoptosis Quantify Early/Late Apoptosis AnnexinV->Quantify_Apoptosis PARP Probe for Cleaved PARP and Caspase-3 Lysis->PARP Analyze_Cleavage Analyze Protein Cleavage PARP->Analyze_Cleavage CytoC Probe Cytosolic Fraction for Cytochrome c Fractionation->CytoC Analyze_Release Analyze Cytochrome c Release CytoC->Analyze_Release

Workflow for Assessing Ceramide-Induced Apoptosis.
Detailed Methodology: Mitochondrial Cytochrome c Release Assay

Principle: During the initial phases of intrinsic apoptosis, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[1] This protocol detects the presence of cytochrome c in the cytosolic fraction of the cell via Western blotting, serving as a direct indicator of mitochondrial pathway activation.[1]

Procedure:

  • Cell Treatment: Culture and treat cells with the desired short-chain ceramide (e.g., 10-50 µM C2- or C6-ceramide) and a vehicle control for the specified time.

  • Harvesting: Harvest both adherent and floating cells to ensure inclusion of the apoptotic population. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Subcellular Fractionation:

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing HEPES, MgCl₂, KCl, EDTA, EGTA, and protease inhibitors).

    • Incubate on ice to allow cells to swell.

    • Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

    • Perform differential centrifugation. First, centrifuge at low speed (~700 x g) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (~10,000 x g) to pellet the mitochondria.

  • Sample Preparation:

    • Carefully collect the supernatant, which represents the cytosolic fraction.

    • The pellet is the mitochondrial fraction, which can be used as a control.

    • Determine the protein concentration of the cytosolic fraction using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein from the cytosolic fractions of treated and control cells onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for cytochrome c.

    • Use an antibody against a cytosolic marker (e.g., GAPDH) to ensure equal loading and the purity of the fraction.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

    • An increased band intensity for cytochrome c in the cytosolic fraction of ceramide-treated cells indicates apoptosis induction.

Detailed Methodology: Quantification of Cellular Ceramides by LC-MS/MS

Principle: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive method for the separation and quantification of different lipid species, including ceramides of varying chain lengths.

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described previously. A known number of cells (e.g., 1x10⁶) should be used for each sample to allow for normalization.

  • Lipid Extraction:

    • To the cell pellet, add an organic solvent mixture for lipid extraction (e.g., ethyl acetate:isopropanol).

    • Crucially, add a known amount of an internal standard (e.g., a deuterated or C17-ceramide standard) to each sample before extraction. This standard corrects for variations in extraction efficiency and instrument response.

  • Sample Preparation:

    • Vortex the samples thoroughly and centrifuge to separate the organic and aqueous phases.

    • Transfer the organic (lipid-containing) layer to a new tube and dry it under a stream of nitrogen.

    • Resuspend the dried lipid film in a suitable solvent for injection (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the resuspended sample into the LC-MS/MS system.

    • Chromatography (LC): Use a C18 reverse-phase column to separate the different ceramide species based on their hydrophobicity (primarily acyl chain length). A gradient elution with a mobile phase consisting of solvents like methanol/water with ammonium formate and formic acid is typically used.[16]

    • Mass Spectrometry (MS/MS): Operate the mass spectrometer in a positive ion mode. Use a method like Multiple Reaction Monitoring (MRM) for quantification. In MRM, the instrument is set to detect a specific precursor ion (the molecular weight of a specific ceramide) and a specific product ion generated after fragmentation, which provides high specificity.

  • Data Analysis: Quantify the amount of each endogenous ceramide species by comparing the area of its chromatographic peak to the peak area of the internal standard. Normalize the results to the initial cell number or total protein content.

Conclusion and Therapeutic Outlook

Short-chain ceramides are powerful pharmacological tools that have been instrumental in dissecting the complex roles of ceramides in cell signaling. Their ability to induce apoptosis in cancer cells has positioned ceramide metabolism as a promising target for therapeutic intervention.[2][4][17][18] Strategies aimed at increasing intracellular ceramide levels, either through the delivery of ceramide analogs in nanoliposomes or by inhibiting ceramide-catabolizing enzymes, are being actively explored for cancer therapy.[9][10] A thorough understanding of the signaling pathways and metabolic networks governed by specific ceramide species is critical for the continued development of novel and effective drugs targeting these fundamental cellular processes.

References

Methodological & Application

Synthesis and Application of N-Hexanoyl-L-erythro-sphingosine (C6 Ceramide) for Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Hexanoyl-L-erythro-sphingosine, commonly known as C6 ceramide, is a synthetic, cell-permeable short-chain ceramide analog that has become an invaluable tool in cellular biology research. Its ability to mimic endogenous ceramides allows for the investigation of the diverse signaling pathways regulated by these bioactive sphingolipids. This application note provides a detailed protocol for the chemical synthesis of this compound and outlines experimental procedures for its use in studying cellular processes, particularly apoptosis.

Introduction

Ceramides are a class of lipid molecules composed of a sphingosine backbone N-acylated with a fatty acid. They are central molecules in sphingolipid metabolism and function as critical second messengers in a variety of cellular signaling pathways, regulating processes such as cell cycle arrest, differentiation, senescence, and apoptosis.[1] The inherent hydrophobicity of long-chain ceramides limits their direct application in cell culture experiments. Short-chain ceramides, such as this compound (C6 Ceramide), possess greater aqueous solubility and cell permeability, making them effective tools for exogenous application to study ceramide-mediated cellular events.[1] This document provides a comprehensive guide for the synthesis, purification, and application of C6 ceramide in a research setting.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through the N-acylation of L-erythro-sphingosine with hexanoic acid. A common and effective method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid for amide bond formation.

Materials and Reagents
  • L-erythro-sphingosine

  • Hexanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Chloroform/Methanol gradient)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Synthesis Protocol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-erythro-sphingosine (1 equivalent) and hexanoic acid (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (TEA) (1.5 equivalents) to the reaction mixture and stir for 10 minutes at room temperature.

  • Activation and Coupling: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.3 equivalents) in anhydrous DCM. Add the DCC solution dropwise to the sphingosine and hexanoic acid mixture over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 9:1 v/v). The product, this compound, should have a higher Rf value than the starting sphingosine.

  • Work-up: After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.

  • Extraction: Combine the filtrates and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[2]

  • Elution: Equilibrate the column with chloroform. Load the crude product onto the column and elute with a gradient of increasing methanol in chloroform (e.g., 0% to 10% methanol).

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC to identify those containing the pure this compound.

  • Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a white, waxy solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Thin Layer Chromatography (TLC): To assess purity against the starting materials.

Experimental Protocols for Research Applications

This compound is widely used to induce and study apoptosis in various cell lines.

Preparation of C6 Ceramide Stock Solution
  • Solubility: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Store the stock solution at -20°C.

Protocol 1: Induction of Apoptosis in Cell Culture

This protocol describes a general procedure for treating cultured cells with C6 ceramide to induce apoptosis.

Materials:

  • Cultured cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • This compound (C6 Ceramide) stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well or 6-well plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Treatment: The following day, dilute the C6 ceramide stock solution to the desired final concentration in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing C6 ceramide. Include a vehicle control (medium with the same concentration of DMSO used for the highest C6 ceramide concentration).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Protocol 2: Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cells treated with C6 ceramide as described in Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • MTT Addition: At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 3: Analysis of Apoptosis by Flow Cytometry (Sub-G1 Analysis)

Apoptosis is characterized by DNA fragmentation. Staining cells with a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of apoptotic cells with fractional DNA content (sub-G1 peak) by flow cytometry.

Materials:

  • Cells treated with C6 ceramide as described in Protocol 1

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS with a permeabilizing agent like Triton X-100)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution by flow cytometry. The percentage of cells in the sub-G1 phase represents the apoptotic cell population.

Signaling Pathways and Visualization

This compound has been shown to influence several key signaling pathways involved in apoptosis. A notable pathway involves the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1), which are critical regulators of cell growth and proliferation.[4]

C6_Ceramide_Signaling C6 This compound (C6 Ceramide) AMPK AMPK C6->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes mTORC1->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

References

Application Notes and Protocols for C6 Ceramide Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-hexanoyl-D-erythro-sphingosine, commonly known as C6 ceramide, is a synthetic, cell-permeable short-chain ceramide. It serves as a valuable tool in cell biology research to investigate the diverse roles of ceramides as signaling molecules. Ceramides are implicated in a variety of cellular processes, most notably the induction of apoptosis, cell cycle arrest, and senescence.[1] Due to its ability to readily cross cell membranes, exogenous C6 ceramide can be used to mimic the effects of endogenous ceramide generation in response to cellular stress, such as DNA damage, oxidative stress, or cytokine stimulation.[1] These application notes provide a comprehensive protocol for the use of C6 ceramide in cell culture, including stock solution preparation, treatment procedures, and methods for assessing its biological effects.

Quantitative Data Summary

The effective concentration and treatment duration of C6 ceramide can vary significantly depending on the cell line and the biological endpoint being investigated. The following tables summarize typical experimental parameters reported in the literature.

Table 1: C6 Ceramide Concentration and Treatment Duration for Apoptosis Induction

Cell LineConcentration Range (µM)Treatment DurationObserved Effect
Human Astrocytoma (HTB12)Not specified, but effectiveNot specifiedInduction of p53-dependent apoptosis.[2]
C6 Rat Glioma25 - 100 µM24 - 48 hoursDose- and time-dependent increase in cytotoxicity and apoptosis.[3]
K562 (Chronic Myeloid Leukemia)25 µM24, 48, 72 hoursIncreased apoptosis (sub-G1 phase).[4]
MyLa, HuT78 (Cutaneous T Cell Lymphoma)25 - 100 µM6, 16, 24 hoursDose- and time-dependent decrease in cell viability.[5][6]
Multiple Cancer Cell LinesVariesVariesSensitizes cells to Doxorubicin-induced apoptosis.[7]
KG-1 (Leukemia)10 µM72 hoursIn combination with tamoxifen, enhanced cytotoxicity.[8]

Table 2: General Properties of C6 Ceramide

PropertyValueSource
Molecular FormulaC₂₄H₄₇NO₃[9]
Molecular Weight397.63 g/mol [9]
AppearanceCrystalline solid[10]
Storage (Powder)-20°C for up to 3 years[9]
Storage (In Solvent)-80°C for up to 6 months[9]

Experimental Protocols

Preparation of C6 Ceramide Stock Solution

Materials:

  • C6 Ceramide powder (Cat. No. HY-19542 or equivalent)[9]

  • Dimethyl sulfoxide (DMSO), sterile

  • Ethanol, sterile[10]

  • Sterile microcentrifuge tubes

Protocol:

  • Solvent Selection: C6 ceramide is readily soluble in DMSO (≥ 100 mg/mL) and ethanol (~20 mg/mL).[9][10] DMSO is a common choice for preparing high-concentration stock solutions.

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Aseptically weigh out the desired amount of C6 ceramide powder. For example, to prepare 1 mL of a 10 mM stock solution, use approximately 3.98 mg of C6 ceramide (MW = 397.63).

    • Add the appropriate volume of sterile DMSO to the powder in a sterile microcentrifuge tube.

    • Vortex thoroughly until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[9]

Cell Culture Treatment Protocol

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • C6 ceramide stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

Protocol:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

  • Preparation of Working Solution:

    • Thaw an aliquot of the C6 ceramide stock solution at room temperature.

    • Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration. It is crucial to mix the working solution thoroughly immediately after adding the stock solution to prevent precipitation.

    • Note: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in the experiment.

  • Cell Treatment:

    • Remove the existing medium from the cultured cells.

    • Add the prepared C6 ceramide working solution to the cells.

    • Incubate the cells for the desired duration (e.g., 6, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare C6 Ceramide Stock Solution (in DMSO) working Dilute Stock in Culture Medium to Working Concentration stock->working treat Treat Cells with C6 Ceramide Working Solution working->treat seed Seed Cells in Culture Plates seed->treat incubate Incubate for Desired Duration treat->incubate harvest Harvest Cells incubate->harvest stain Stain with Annexin V/PI harvest->stain facs Analyze by Flow Cytometry stain->facs

Caption: Workflow for C6 ceramide treatment and apoptosis analysis.

C6 Ceramide Signaling Pathway

G cluster_cell Cellular Response C6_ext Exogenous C6 Ceramide salvage Salvage Pathway C6_ext->salvage pp PP1 / PP2A Activation C6_ext->pp sapk SAPK Activation (JNK, p38) C6_ext->sapk p53 p53 Induction C6_ext->p53 ampk AMPK Activation C6_ext->ampk long_chain Endogenous Long-Chain Ceramides salvage->long_chain long_chain->pp long_chain->sapk apoptosis Apoptosis pp->apoptosis sapk->apoptosis p53->apoptosis mtor mTORC1 Inhibition ampk->mtor mtor->apoptosis

Caption: Simplified signaling pathways activated by C6 ceramide.

References

Unveiling the Pro-Apoptotic Potential of N-Hexanoyl-L-erythro-sphingosine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of cellular signaling, the ability to selectively induce programmed cell death, or apoptosis, in targeted cells is a cornerstone of numerous therapeutic strategies, particularly in oncology. N-Hexanoyl-L-erythro-sphingosine, a cell-permeable C6-ceramide analog, has emerged as a potent inducer of apoptosis in a variety of cancer cell lines. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize C6-ceramide as a tool to investigate and trigger apoptotic pathways.

Introduction to this compound (C6-Ceramide)

This compound (C6-ceramide) is a synthetic, short-chain ceramide that readily crosses the cell membrane, mimicking the effects of endogenous ceramides. Ceramide, a central molecule in sphingolipid metabolism, acts as a critical second messenger in various cellular processes, including cell cycle arrest, differentiation, and apoptosis. The dysregulation of ceramide metabolism is often implicated in cancer development and drug resistance, making the targeted delivery of ceramide analogs like C6-ceramide a promising therapeutic avenue.

Mechanism of C6-Ceramide-Induced Apoptosis

C6-ceramide triggers apoptosis through multiple signaling cascades, primarily initiating the extrinsic apoptosis pathway and activating the c-Jun N-terminal kinase (JNK) stress-response pathway.

Key Signaling Pathways:

  • Extrinsic Apoptosis Pathway: C6-ceramide promotes the activation of caspase-8, a key initiator caspase in the extrinsic pathway.[1][2] Activated caspase-8 then cleaves and activates downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.[1][2] This process can also involve the cleavage of Bid, a pro-apoptotic Bcl-2 family member, which can then engage the intrinsic mitochondrial pathway.[3]

  • JNK Signaling Pathway: C6-ceramide is a potent activator of the JNK signaling cascade, a critical component of the cellular stress response.[1][4] Activation of JNK (c-Jun N-terminal kinase) leads to the phosphorylation and activation of downstream transcription factors, such as c-Jun, which in turn regulate the expression of genes involved in apoptosis.[4]

  • Mitochondrial (Intrinsic) Pathway: While the extrinsic pathway appears to be the primary mechanism for C6-ceramide in some cell types, it can also induce mitochondrial-mediated apoptosis.[5] This can occur through caspase-8-mediated Bid cleavage or potentially through direct effects on the mitochondria, leading to the release of cytochrome c and subsequent activation of caspase-9.[3][5]

Quantitative Data Summary

The following tables summarize the cytotoxic and pro-apoptotic effects of C6-ceramide across various cancer cell lines, providing a baseline for experimental design.

Cell LineCancer TypeIC50 Value (µM)SolventReference
C6Glioma32.7DMSO[6]
HT29Colon Carcinoma>50DMSO[6]
CCD-18CoNormal Colon56.91DMSO[6]
CCD-18CoNormal Colon0.33Ethanol[6]
HepG2Hepatocarcinoma~45 (48h)Nanoliposomes[7]
LS174TColorectal Cancer~10 (48h)Nanoliposomes[7]
HeLaCervical CancerSee referenceLiposomes[8]
HCT116Colon CarcinomaSee referenceLiposomes[8]
MDA-MB-231Breast CancerSee referenceLiposomes[8]
Cell LineC6-Ceramide Concentration (µM)Treatment Duration (hours)AssayApoptotic Cells (%)Reference
K562Chronic Myelogenous Leukemia2548PI Staining (sub-G1)~25%
K562Chronic Myelogenous Leukemia5072Annexin VNearly 100%
C6GliomaIC50 concentrationShort-termMTT Assay>90% cell death
HCT116Colon Carcinoma504, 7, 16, 24Annexin V/PITime-dependent increase
MyLaCutaneous T Cell Lymphoma2524MTS Assay~64.5% reduction in viability
MyLaCutaneous T Cell Lymphoma10024MTS Assay~87% reduction in viability
HuT78Cutaneous T Cell Lymphoma2524MTS Assay~63.9% reduction in viability
HuT78Cutaneous T Cell Lymphoma10024MTS Assay~79.8% reduction in viability
MyLaCutaneous T Cell Lymphoma10024Annexin V/PISignificant increase in late apoptotic/necrotic cells
HuT78Cutaneous T Cell Lymphoma10024Annexin V/PISignificant increase in late apoptotic/necrotic cells

Experimental Protocols

Preparation of C6-Ceramide Stock Solution

Materials:

  • This compound (C6-ceramide) powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (EtOH), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the required amount of C6-ceramide powder to prepare a stock solution of desired concentration (e.g., 10 mM or 20 mM).

  • Dissolve the C6-ceramide powder in the appropriate volume of sterile DMSO or ethanol.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Culture and Treatment
  • Culture the desired cell line in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Dilute the C6-ceramide stock solution to the desired final concentration in fresh, serum-free or low-serum medium immediately before use.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentration of C6-ceramide.

  • Include a vehicle control (medium with the same concentration of DMSO or ethanol used to dissolve the C6-ceramide) in parallel.

  • Incubate the cells for the desired time period (e.g., 6, 12, 24, 48, or 72 hours).

Apoptosis Assays

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS), cold

  • Flow cytometer

Protocol:

  • Harvest both adherent and suspension cells from the culture plates. For adherent cells, use a gentle cell scraper or trypsinization.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL Assay Kit

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • DNase I (for positive control)

  • Fluorescence microscope

Protocol:

  • Fixation: Fix the cells (grown on coverslips or slides) with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.

  • Positive Control: Treat a separate sample with DNase I (1 µg/mL) for 15-30 minutes at room temperature to induce DNA breaks.

  • Negative Control: Prepare a sample that will not be treated with the TdT enzyme.

  • Equilibration: Incubate the samples with Equilibration Buffer for 10 minutes.

  • TdT Labeling: Add the TdT reaction mix (containing TdT enzyme and labeled dUTPs) to the samples and incubate for 60 minutes at 37°C in a humidified chamber.

  • Detection: If using an indirect detection method, incubate with the appropriate detection reagent (e.g., fluorescently labeled antibody).

  • Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI.

  • Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope.

This assay measures the activity of the key executioner caspase, caspase-3.

Materials:

  • Caspase-3 Colorimetric or Fluorometric Assay Kit

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • Induce apoptosis in cells by treating with C6-ceramide.

  • Harvest the cells and lyse them using the provided cell lysis buffer.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • Add an equal amount of protein from each sample to the wells of a microplate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

Western Blot Analysis of JNK Pathway Activation

This protocol allows for the detection of the phosphorylation status of JNK, indicating its activation.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the C6-ceramide-treated and control cells with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total JNK and a loading control (e.g., GAPDH) to normalize the data.

Visualization of Signaling Pathways and Workflows

C6_Ceramide_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_jnk JNK Pathway cluster_mitochondrial Mitochondrial Pathway (via Bid) C6 This compound (C6-Ceramide) Casp8 Caspase-8 Activation C6->Casp8 JNK JNK Activation C6->JNK Casp3 Caspase-3 Activation Casp8->Casp3 Bid Bid Cleavage (tBid) Casp8->Bid Apoptosis Apoptosis Casp3->Apoptosis cJun c-Jun Phosphorylation JNK->cJun cJun->Apoptosis Mito Mitochondrial Disruption (Cytochrome c release) Bid->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp9->Casp3

Caption: C6-Ceramide Induced Apoptotic Signaling Pathways.

Apoptosis_Assay_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Analysis start Seed Cells treat Treat with C6-Ceramide start->treat incubate Incubate for Desired Time treat->incubate harvest Harvest Cells incubate->harvest annexin Annexin V/PI Staining (Flow Cytometry) harvest->annexin tunel TUNEL Assay (Microscopy) harvest->tunel caspase Caspase-3 Activity Assay (Plate Reader) harvest->caspase

Caption: General Workflow for C6-Ceramide Apoptosis Assays.

Conclusion

This compound is a valuable pharmacological tool for inducing and studying apoptosis. The protocols and data presented herein provide a comprehensive resource for researchers to design and execute experiments aimed at understanding the intricate mechanisms of programmed cell death and exploring its therapeutic potential. Careful optimization of cell line-specific conditions is recommended for achieving robust and reproducible results.

References

N-Hexanoyl-L-erythro-sphingosine: A Tool for Elucidating Sphingolipid Metabolism and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Hexanoyl-L-erythro-sphingosine, commonly known as C6-Ceramide, is a synthetic, cell-permeable short-chain ceramide analog. Its ability to readily cross cell membranes makes it an invaluable tool for researchers studying the multifaceted roles of ceramides in cellular processes.[1][2] This document provides detailed application notes and experimental protocols for utilizing C6-Ceramide to investigate sphingolipid metabolism and its impact on various signaling pathways. It is intended for researchers, scientists, and drug development professionals engaged in understanding the intricate functions of bioactive lipids in health and disease.

Introduction

Ceramides are central bioactive lipids in sphingolipid metabolism, acting as critical second messengers in a myriad of cellular stress responses, including apoptosis, cell cycle arrest, senescence, and inflammation.[3][4][5] The study of endogenous ceramides is often complicated by their complex metabolism and the technical challenges associated with their direct manipulation. C6-Ceramide, with its short acyl chain, offers a convenient and effective alternative to modulate intracellular ceramide levels and mimic ceramide-mediated cellular events.[2] Upon entering the cell, C6-Ceramide can be metabolized into other sphingolipids or directly influence downstream signaling cascades, providing a dynamic system for studying sphingolipid functions.[6]

Applications

C6-Ceramide is a versatile tool with a broad range of applications in cellular biology and drug discovery:

  • Induction of Apoptosis and Cell Cycle Arrest: C6-Ceramide is widely used to trigger programmed cell death and halt cell cycle progression in various cell lines, making it a valuable compound for cancer research.[3]

  • Investigation of Signaling Pathways: It serves as a potent modulator of several key signaling pathways. Notably, it has been shown to activate stress-activated protein kinases such as JNK and p38 MAPK, while inhibiting pro-survival pathways like the PI3K/Akt pathway.[3]

  • Studying Sphingolipid Metabolism: As a substrate for enzymes in the sphingolipid pathway, C6-Ceramide can be used to trace the synthesis and degradation of more complex sphingolipids. For instance, the sphingosine backbone of C6-ceramide can be recycled to generate endogenous long-chain ceramides.[6][7]

  • Drug Development and Screening: C6-Ceramide can be employed as a positive control for screening new therapeutic agents designed to modulate ceramide levels or mimic its cytotoxic effects in cancer cells.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory effects of C6-Ceramide and related short-chain ceramides in various cell lines. These values can serve as a starting point for experimental design, though optimal concentrations should be determined empirically for each specific cell line and experimental condition.

Cell LineTreatmentConcentrationDurationEffect
Kupffer Cells C6-Ceramide1-10 µM2 hoursNo effect on cell viability
C6-Ceramide20 µM2 hours10% decrease in cell viability[8]
C6-Ceramide30 µM2 hours49% decrease in cell viability[8]
Embryonic Hippocampal Cells (HN9.10e) C6-Ceramide0.1 µM48 hoursDid not influence sphingolipid levels[9][10]
C6-Ceramide13 µM48 hoursIncreased formation of medium-long-chain ceramide and sphingomyelin[9][10]
Human Hepatic Stellate Cells (hHSC) Liposomal C6-Ceramide100-12.5 µMUp to 24 hoursInduced cytotoxicity[11]
Liposomal C6-Ceramide6.25 µMUp to 24 hoursInhibited proliferation[11]
Acute Myeloid Leukemia (AML) Patient Samples Liposomal C6-Ceramide10 µM24 hoursConverted to proapoptotic metabolites (sphingosine and endogenous ceramides)[12]
Hepatocarcinoma (HepG2) C6-pyridinium-ceramideIC50: 8 µMNot specifiedReduced cell viability[13]
Breast Cancer (MCF7) C6-pyridinium-ceramideIC50: 2 µMNot specifiedReduced cell viability[13]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of C6-Ceramide on a given cell line.

Materials:

  • C6-Ceramide

  • Cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

  • Treatment: Prepare a stock solution of C6-Ceramide in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the C6-Ceramide-containing medium. Include a vehicle control (medium with the same concentration of DMSO).[13]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[13]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[13]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Analysis of Sphingolipid Metabolism by Radiolabeling and TLC

This protocol describes a method to trace the metabolic fate of C6-Ceramide within the cell.

Materials:

  • [¹⁴C]C6-Ceramide

  • Cell line of interest

  • Complete culture medium

  • 6-well plates

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • Thin-Layer Chromatography (TLC) plates

  • TLC developing solvent system

  • Phosphorimager or autoradiography film

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to the desired confluency. Treat the cells with [¹⁴C]C6-Ceramide at the desired concentration and for the specified duration in complete culture medium.

  • Lipid Extraction: After treatment, wash the cells with ice-cold PBS. Scrape the cells and extract the total lipids using a suitable solvent system like a chloroform/methanol mixture.

  • Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a TLC plate. Develop the TLC plate using a solvent system that separates different sphingolipid species (e.g., C6-Ceramide, C6-glucosylceramide, C6-sphingomyelin, and long-chain ceramides).

  • Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids. Quantify the radioactivity in each spot to determine the relative abundance of different C6-Ceramide metabolites.[14]

Visualization of Pathways and Workflows

C6-Ceramide Signaling Pathways

The following diagram illustrates the key signaling pathways modulated by C6-Ceramide, leading to cellular responses such as apoptosis and cell cycle arrest.

C6_Ceramide_Signaling cluster_input Exogenous Stimulus cluster_membrane Cellular Entry & Metabolism cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes C6_Cer C6-Ceramide Membrane Plasma Membrane C6_Cer->Membrane Cell Permeable Metabolism Metabolism to Endogenous Ceramides Membrane->Metabolism PI3K_Akt PI3K/Akt Pathway Metabolism->PI3K_Akt MAPK MAPK Pathways (JNK, p38) Metabolism->MAPK PP2A Protein Phosphatase 2A Metabolism->PP2A Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition leads to MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1) PP2A->CellCycleArrest

Caption: C6-Ceramide signaling cascade.

Experimental Workflow for Studying C6-Ceramide Effects

This diagram provides a general workflow for investigating the cellular effects of C6-Ceramide.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results & Interpretation CellCulture 1. Cell Culture (Select appropriate cell line) C6_Prep 2. C6-Ceramide Preparation (Stock solution in DMSO) CellCulture->C6_Prep Treatment 3. Cell Treatment (Varying concentrations and durations) C6_Prep->Treatment Viability 4a. Cell Viability Assay (e.g., MTT) Treatment->Viability Metabolism 4b. Lipid Metabolism Analysis (Radiolabeling, TLC, Mass Spec) Treatment->Metabolism Signaling 4c. Signaling Pathway Analysis (Western Blot, Kinase Assays) Treatment->Signaling Data 5. Data Analysis & Interpretation Viability->Data Metabolism->Data Signaling->Data

Caption: General experimental workflow.

Sphingolipid Salvage Pathway

The diagram below illustrates the salvage pathway, where the sphingosine backbone of C6-Ceramide is recycled to form endogenous long-chain ceramides.

Salvage_Pathway cluster_exogenous Exogenous cluster_intracellular Intracellular Metabolism C6_Cer C6-Ceramide Deacylation Deacylation (Ceramidase) C6_Cer->Deacylation Sphingosine Sphingosine Deacylation->Sphingosine Reacylation Reacylation (Ceramide Synthase) Sphingosine->Reacylation Endo_Cer Endogenous Long-Chain Ceramides Reacylation->Endo_Cer

Caption: Sphingolipid salvage pathway.

References

Optimal Concentration of C6 Ceramide for In vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hexanoyl-D-erythro-sphingosine (C6 ceramide) is a synthetic, cell-permeable analog of endogenous ceramides, a class of bioactive sphingolipids. Ceramides are crucial second messengers involved in a multitude of cellular processes, including the regulation of cell proliferation, differentiation, growth arrest, and apoptosis.[1] Due to its short acyl chain, C6 ceramide readily crosses the plasma membrane, making it an invaluable tool for in vitro studies aimed at elucidating ceramide-mediated signaling pathways and their therapeutic potential, particularly in cancer research.[1] This document provides detailed application notes and protocols for determining the optimal concentration of C6 ceramide in various in vitro assays.

Data Presentation: C6 Ceramide Concentration in Various In Vitro Assays

The optimal concentration of C6 ceramide is highly dependent on the cell type, assay duration, and the specific biological question being investigated. The following tables summarize quantitative data from various studies to provide a starting point for experimental design.

Table 1: C6 Ceramide Concentrations for Cell Viability and Cytotoxicity Assays

Cell LineAssay TypeC6 Ceramide Concentration (µM)Incubation TimeKey Findings/Effects
Kupffer Cells (Rat)CCK-81 - 302 hoursNo effect on viability up to 10 µM; 10% viability decrease at 20 µM and 49% at 30 µM.[2]
Primary Human KeratinocytesMTS1 - 10024 hoursDose-dependent decrease in cell viability; 28.8% reduction at 25 µM.[3]
HaCaT (Human Keratinocytes)MTS1 - 10024 hoursDose-dependent decrease in cell viability; 37.5% reduction at 25 µM.[3]
MyLa (CTCL)MTS25, 1006, 16, 24 hoursTime- and dose-dependent decrease in viability; 25 µM reduced viability by 57% at 24h.[3]
HuT78 (CTCL)MTS25, 1006, 16, 24 hoursTime- and dose-dependent decrease in viability; 25 µM reduced viability by 63.9% at 24h.[3]
A549 (Lung Carcinoma)MTT0 - 5024 hoursIC50 determined from cell survival plots.[4]
K562 (Chronic Myelogenous Leukemia)Trypan Blue25, 5024, 48, 72 hoursTime- and dose-dependent increase in cell death.[5]
MCF-7 (Breast Cancer)Cell Viability12.5 - 5024 hoursConcentration-dependent alteration in viability; no significant cell death at 12.5 µM.[6]
C6 (Glioblastoma)MTTNot specifiedNot specifiedIC50 of 32.7 µM in DMSO.[6]
HN9.10e (Embryonic Hippocampal)MTT0.1, 1324, 48 hours13 µM induced an initial increase in viability at 24h, which normalized by 48h.[7][8]

Table 2: C6 Ceramide Concentrations for Apoptosis Assays

Cell LineAssay TypeC6 Ceramide Concentration (µM)Incubation TimeKey Findings/Effects
A549 (Lung Carcinoma)Annexin V-FITC20, 5024 hoursIncreased translocation of phosphatidylserine.[4]
A549 (Lung Carcinoma)Western Blot (PARP cleavage)20, 5024 hoursDegradation of PARP.[4]
K562 (Chronic Myelogenous Leukemia)Flow Cytometry (Sub-G1)2524, 48, 72 hoursTime-dependent increase in apoptotic cell population.[9]
K562 (Chronic Myelogenous Leukemia)Annexin V/TMRM Staining5072 hoursIncreased apoptosis.[9]
U937 (Histiocytic Lymphoma)DNA Fragmentation256, 24 hours8% DNA fragmentation at 6h, 37% at 24h.[10]
Osteosarcoma Cells (U2OS, MG-63)Caspase-mediated apoptosisNot specifiedNot specifiedLiposomal C6 induced caspase-mediated apoptotic death.[11]
Melanoma Cells (SK-Mel2, etc.)Caspase-dependent apoptosisNot specifiedNot specifiedLiposomal C6 induced caspase-dependent apoptotic death.[11]
HN9.10e (Embryonic Hippocampal)Flow Cytometry (PI)0.1, 13Not specifiedDid not significantly induce apoptosis under the tested conditions.[7]

Experimental Protocols

Protocol 1: General Preparation of C6 Ceramide Stock Solution
  • Reconstitution: C6 ceramide is typically supplied as a solid. Reconstitute it in a solvent such as DMSO or ethanol to create a high-concentration stock solution (e.g., 10-20 mM).

  • Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. It is crucial to ensure that the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all experimental and control groups, as the solvent itself can have cellular effects.

Protocol 2: Cell Viability Assay (MTT/MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of C6 ceramide (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (medium with the same concentration of solvent as the highest C6 ceramide concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of C6 ceramide and a vehicle control for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to the use of C6 ceramide in in vitro assays.

C6_Ceramide_Signaling_Pathway cluster_membrane C6 Exogenous C6 Ceramide Membrane Plasma Membrane Deacylation Deacylation/ Reacylation C6->Deacylation Endogenous_Cer Increased Endogenous Long-Chain Ceramides Membrane->Endogenous_Cer Metabolism PP2A PP2A Activation Endogenous_Cer->PP2A Caspases Caspase Activation Endogenous_Cer->Caspases Deacylation->Endogenous_Cer Akt Akt (Protein Kinase B) PP2A->Akt Inhibition Apoptosis Apoptosis Akt->Apoptosis Inhibition PARP PARP Cleavage Caspases->PARP PARP->Apoptosis

Caption: C6 Ceramide Signaling Pathway Leading to Apoptosis.

Experimental_Workflow Start Start: Determine Cell Line and Assay Type Stock Prepare C6 Ceramide Stock Solution (e.g., 10 mM in DMSO) Start->Stock Dose_Response Perform Dose-Response Experiment (e.g., 1-100 µM) Stock->Dose_Response Incubation Select Incubation Time (e.g., 24, 48, 72 hours) Dose_Response->Incubation Assay Conduct In Vitro Assay (e.g., MTT, Annexin V) Incubation->Assay Data_Analysis Data Analysis and Determination of Optimal Concentration (e.g., IC50) Assay->Data_Analysis End End: Proceed with Further Experiments Data_Analysis->End

References

Application Notes: N-Hexanoyl-L-erythro-sphingosine Liposomes for Enhanced Cellular Delivery and Induction of Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoyl-L-erythro-sphingosine, a C6-ceramide analog, is a potent bioactive sphingolipid that plays a critical role in various cellular processes, including the induction of apoptosis, cell cycle arrest, and senescence.[1] Due to its hydrophobic nature, the delivery of C6-ceramide to cells in an aqueous environment is challenging. Liposomal encapsulation provides a robust solution to this issue, enhancing the solubility and bioavailability of C6-ceramide and facilitating its delivery across the cell membrane. This document provides detailed protocols for the preparation of C6-ceramide-loaded liposomes and their application in cellular systems to study ceramide-mediated signaling pathways.

Principle

Ceramides are central signaling molecules in the sphingolipid metabolic pathway. Exogenous short-chain ceramides, like the C6 analog, can readily partition into cellular membranes and mimic the effects of endogenous ceramides generated in response to cellular stress.[1] Once inside the cell, C6-ceramide can activate a cascade of signaling events, primarily leading to apoptosis. This is often mediated through the activation of protein phosphatases and the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) cascade.[2] Liposomal delivery ensures efficient transfer of C6-ceramide into the cell, leading to a more potent and reproducible biological response compared to the administration of free C6-ceramide.[3]

Materials and Reagents

  • This compound (C6-Ceramide)

  • 1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue reagent

  • Caspase-3/7 activity assay kit

Equipment

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Cell culture incubator (37°C, 5% CO2)

  • 96-well plate reader (for absorbance or fluorescence)

  • Microscope

Data Presentation

Table 1: Physicochemical Properties of this compound Liposomes

Liposome Formulation (Lipid Ratio)C6-Ceramide Concentration (mol%)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
POPC:DOPE:C6-Ceramide10125 ± 5< 0.2-5 ± 2> 90
POPC:Cholesterol:C6-Ceramide (7:2:1)10110 ± 8< 0.15-3 ± 1.5> 95
DSPC:DOPE:DSPE-PEG2000:C6-Ceramide3090 ± 4< 0.1-8 ± 2.5> 90[4]

Data are presented as mean ± standard deviation and are representative examples from published studies. Actual results may vary depending on the specific lipids and preparation methods used.

Table 2: In Vitro Cytotoxicity of Liposomal C6-Ceramide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) of Liposomal C6-Ceramide (24h)IC50 (µM) of Liposomal C6-Ceramide (48h)
HSC-3Oral Squamous Cell Carcinoma~15~7
U2OSOsteosarcoma~20~10
MG-63Osteosarcoma>50 (resistant)~35
HeLaCervical Cancer~10~5
MDA-MB-231Breast Cancer~25~12

IC50 values are approximate and compiled from various sources for illustrative purposes.[3][5] Researchers should determine the IC50 for their specific cell line and liposome formulation.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of C6-ceramide-containing liposomes using the well-established thin-film hydration method followed by extrusion to obtain unilamellar vesicles of a defined size.[6][7]

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amounts of lipids (e.g., POPC, DOPE, and C6-ceramide) dissolved in chloroform or a chloroform:methanol mixture. A common molar ratio is POPC:DOPE:C6-ceramide at 45:45:10.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at 37-40°C to evaporate the organic solvent.

    • Continue rotation under a high vacuum for at least 1-2 hours to ensure the complete removal of residual solvent, resulting in a thin, dry lipid film on the flask's inner surface.

  • Hydration:

    • Hydrate the lipid film with an appropriate volume of sterile PBS (pH 7.4) to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).

    • Incubate the flask at a temperature above the phase transition temperature of the lipids (e.g., 37°C for POPC/DOPE) for 1 hour with gentle agitation to allow the lipids to swell and form multilamellar vesicles (MLVs).

  • Sonication (Optional):

    • To aid in the dispersion of the lipid film, the MLV suspension can be briefly sonicated in a bath sonicator for 5-10 minutes.

  • Extrusion:

    • Assemble a mini-extruder with a 100 nm polycarbonate membrane.

    • Pass the MLV suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs) with a uniform size distribution. Ensure the temperature is maintained above the lipid phase transition temperature during extrusion.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • The encapsulation efficiency can be determined by separating the free C6-ceramide from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the amount of C6-ceramide in the liposomal fraction using a suitable analytical method like HPLC.[8]

Protocol 2: Cellular Delivery and Cytotoxicity Assay of Liposomal C6-Ceramide

This protocol outlines the steps for treating cultured cells with C6-ceramide liposomes and assessing the cytotoxic effects using a metabolic assay such as MTT or Alamar Blue.[9]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells per well).

    • Incubate the cells for 24 hours at 37°C and 5% CO2 to allow for attachment.

  • Treatment with Liposomes:

    • Prepare a serial dilution of the C6-ceramide liposomes and control (empty) liposomes in a complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the liposome dilutions. Include untreated cells as a negative control.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 2 hours at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the cell viability against the concentration of C6-ceramide and determine the IC50 value.

Protocol 3: Quantification of Apoptosis by Caspase-3/7 Activity Assay

This protocol provides a method to quantify the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.[10]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat the cells with C6-ceramide liposomes at concentrations around the predetermined IC50 value for a specified time (e.g., 6, 12, or 24 hours). Include positive and negative controls.

  • Caspase-3/7 Assay:

    • Equilibrate the plate and the caspase-3/7 assay reagent to room temperature.

    • Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the luminescence using a plate reader. The luminescence is proportional to the amount of caspase-3/7 activity.

  • Data Analysis:

    • Express the results as a fold change in caspase activity compared to the untreated control.

Visualization of Pathways and Workflows

G cluster_0 Cellular Stress / C6-Ceramide Liposome Delivery cluster_1 Ceramide-Mediated Signaling Cascade C6-Ceramide Liposome C6-Ceramide Liposome Increased Intracellular C6-Ceramide Increased Intracellular C6-Ceramide C6-Ceramide Liposome->Increased Intracellular C6-Ceramide Cellular Uptake Cellular Stress Cellular Stress Endogenous Ceramide Production Endogenous Ceramide Production Cellular Stress->Endogenous Ceramide Production Protein Phosphatase Activation (PP1, PP2A) Protein Phosphatase Activation (PP1, PP2A) Increased Intracellular C6-Ceramide->Protein Phosphatase Activation (PP1, PP2A) SAPK/JNK Pathway Activation SAPK/JNK Pathway Activation Increased Intracellular C6-Ceramide->SAPK/JNK Pathway Activation Endogenous Ceramide Production->Protein Phosphatase Activation (PP1, PP2A) Endogenous Ceramide Production->SAPK/JNK Pathway Activation Caspase Cascade Activation Caspase Cascade Activation Protein Phosphatase Activation (PP1, PP2A)->Caspase Cascade Activation SAPK/JNK Pathway Activation->Caspase Cascade Activation Apoptosis Apoptosis Caspase Cascade Activation->Apoptosis

Caption: Ceramide signaling pathway leading to apoptosis.

G cluster_prep Liposome Preparation cluster_cell Cellular Experiment cluster_analysis Downstream Analysis prep1 Lipid Dissolution in Organic Solvent prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Aqueous Buffer prep2->prep3 prep4 Extrusion (100 nm membrane) prep3->prep4 prep5 Characterization (DLS) prep4->prep5 cell2 Treatment with Liposomes prep5->cell2 Prepared Liposomes cell1 Cell Seeding (96-well plate) cell1->cell2 cell3 Incubation (24-72h) cell2->cell3 analysis1 Cytotoxicity Assay (MTT/Alamar Blue) cell3->analysis1 Assay analysis2 Apoptosis Assay (Caspase Activity) cell3->analysis2 Assay analysis3 Data Analysis (IC50, Fold Change) analysis1->analysis3 analysis2->analysis3

Caption: Experimental workflow for cellular delivery.

Troubleshooting

  • Liposome Aggregation: Ensure complete removal of organic solvent. If aggregation persists, consider including a small percentage (1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation to provide steric stability.

  • Low Encapsulation Efficiency: Ensure the hydration temperature is above the phase transition temperature of all lipid components. The drug-to-lipid ratio can also be optimized.

  • High Variability in Cellular Assays: Ensure consistent cell seeding density and health. Prepare fresh dilutions of liposomes for each experiment. Use appropriate controls, including empty liposomes, to account for any effects of the lipid vehicle itself.

  • Low Biological Activity: Confirm the integrity of the C6-ceramide. The cellular uptake can be verified using fluorescently labeled liposomes and microscopy or flow cytometry.

Conclusion

Liposomal formulation of this compound is an effective strategy to overcome its poor aqueous solubility and to facilitate its delivery into cultured cells. The protocols provided herein offer a framework for the preparation, characterization, and cellular application of C6-ceramide liposomes. This powerful tool enables researchers to investigate the intricate roles of ceramide in cell signaling and to explore its therapeutic potential in various disease models, particularly in cancer research.

References

Application Notes: C6 Ceramide in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are bioactive sphingolipids that play a crucial role in regulating various cellular processes, including apoptosis, cell cycle arrest, and senescence. C6 ceramide (N-hexanoyl-D-erythro-sphingosine) is a synthetic, cell-permeable short-chain ceramide analog that effectively mimics the biological activities of endogenous long-chain ceramides. Its ability to induce apoptosis in a variety of cancer cell lines has positioned it as a valuable tool in cancer research and a potential therapeutic agent. In the context of drug discovery, C6 ceramide serves as a potent positive control for assays targeting apoptosis and as a tool to screen for compounds that modulate ceramide-induced signaling pathways.

These application notes provide detailed protocols for utilizing C6 ceramide in high-throughput screening (HTS) campaigns to identify novel anti-cancer therapeutics. The protocols are optimized for 384-well formats to facilitate the rapid screening of large compound libraries.

C6 Ceramide Signaling Pathways

C6 ceramide induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Understanding these pathways is critical for designing relevant screening assays and interpreting results.

C6 Ceramide-Induced Apoptosis Signaling Pathway

C6_Ceramide_Apoptosis_Pathway C6_Ceramide C6 Ceramide (Exogenous) Plasma_Membrane Plasma Membrane C6_Ceramide->Plasma_Membrane Enters Cell Death_Receptors Death Receptors (e.g., Fas, TNFR) C6_Ceramide->Death_Receptors Clusters Receptors Bax_Bak Bax/Bak Activation C6_Ceramide->Bax_Bak Directly Activates AMPK AMPK Activation C6_Ceramide->AMPK Sensitizes Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase8->Caspase37 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis mTORC1 mTORC1 Inhibition AMPK->mTORC1 Inhibits

Caption: C6 ceramide induces apoptosis via intrinsic and extrinsic pathways.

High-Throughput Screening Workflow for Drug Discovery

A typical HTS campaign to identify modulators of C6 ceramide-induced apoptosis involves several stages, from assay development to hit validation.

HTS Drug Discovery Workflow

HTS_Workflow Assay_Dev Assay Development & Optimization (384-well) Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Data_Analysis Data Analysis & Hit Identification Primary_Screen->Data_Analysis Dose_Response Dose-Response Confirmation (IC50 Determination) Data_Analysis->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (e.g., Mechanism of Action) Dose_Response->Secondary_Assays Hit_to_Lead Hit-to-Lead Optimization Secondary_Assays->Hit_to_Lead

Caption: A generalized workflow for a high-throughput screening campaign.

Data Presentation: C6 Ceramide Activity in Cancer Cell Lines

The following table summarizes the cytotoxic and apoptotic activity of C6 ceramide in various cancer cell lines, providing a baseline for assay development and comparison.

Cell LineCancer TypeAssay TypeParameterValue (µM)Reference
MyLaCutaneous T-cell LymphomaMTSViability~25 (24h)[1]
HuT78Cutaneous T-cell LymphomaMTSViability~25 (24h)[1]
K562Chronic Myeloid LeukemiaFlow CytometryApoptosis25 (24-72h)[2]
SK-HEP-1Hepatocellular CarcinomaMTSViability10 (24h)[3]
C6GliomaCytotoxicityIC504.33 ± 1.04[4]
HN9.10eEmbryonic HippocampalViability-13 (48h)[5][6]
Kupffer Cells-ViabilityNo effectup to 10 (2h)[7]

Experimental Protocols

The following are detailed protocols for common HTS assays using C6 ceramide, optimized for a 384-well plate format.

Protocol 1: Caspase-Glo® 3/7 Apoptosis Assay

This homogeneous, luminescent assay measures caspase-3 and -7 activities, which are key executioner caspases in the apoptotic pathway.[8][9][10][11]

Materials:

  • C6 Ceramide (stock solution in DMSO)

  • Cancer cell line of interest

  • Cell culture medium

  • White, opaque-walled 384-well assay plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Plate-reading luminometer

Procedure:

  • Cell Seeding:

    • Harvest and resuspend cells in pre-warmed complete medium to a concentration of 200,000 cells/mL.[12]

    • Dispense 12.5 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).[12]

    • For background wells, add 12.5 µL of cell culture medium without cells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 hours to allow adherent cells to attach.

  • Compound Addition:

    • Prepare a serial dilution of C6 ceramide and test compounds in the appropriate vehicle (e.g., DMSO).

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells.

    • For positive controls, add C6 ceramide at a final concentration known to induce apoptosis (e.g., 25 µM).

    • For negative controls, add vehicle only.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 25 µL).[10]

  • Signal Development and Measurement:

    • Mix the contents of the wells on a plate shaker at a low speed for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence from all readings.

  • Normalize the data to the positive and negative controls to calculate the percentage of caspase activation or inhibition for each test compound.

  • Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[13]

Protocol 2: MTS Cell Viability Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[14][15][16]

Materials:

  • C6 Ceramide (stock solution in DMSO)

  • Cancer cell line of interest

  • Cell culture medium (phenol red-free recommended)[16]

  • Clear or opaque-walled 384-well assay plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed 2,500 cells in 25 µL of culture medium per well of a 384-well plate.

    • Incubate for 3-4 hours for cell attachment.

  • Compound Addition:

    • Add test compounds and controls (C6 ceramide and vehicle) to the wells.

  • Incubation:

    • Incubate for the desired treatment duration (e.g., 24-72 hours).

  • MTS Reagent Addition:

    • Add 5 µL of MTS reagent to each well.[15]

    • Incubate for 1-4 hours at 37°C.[15]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a plate-reading spectrophotometer.[14]

Data Analysis:

  • Subtract the background absorbance (medium only wells).

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

  • Determine the IC50 values for active compounds.

Protocol 3: Annexin V-Based Apoptosis Assay for HTS

This assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis, using a fluorescently labeled Annexin V.[17][18][19][20][21]

Materials:

  • C6 Ceramide (stock solution in DMSO)

  • Cancer cell line of interest

  • Cell culture medium

  • Black, clear-bottom 384-well plates

  • Fluorescently labeled Annexin V

  • A dead-cell stain (e.g., Propidium Iodide or a cell-impermeant DNA dye)

  • 1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • High-content imaging system or flow cytometer with a plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 384-well plate and treat with compounds and controls as described in the previous protocols.

  • Cell Staining:

    • After the incubation period, gently wash the cells once with 1X PBS.

    • Resuspend the cells in 1X Annexin-Binding Buffer.

    • Add the Annexin V conjugate and the dead-cell stain to each well.

    • Incubate for 15 minutes at room temperature, protected from light.[19]

  • Signal Detection:

    • Analyze the plates on a high-content imaging system or a plate-based flow cytometer to quantify the percentage of apoptotic (Annexin V positive, dead-cell stain negative) and necrotic/late apoptotic (Annexin V positive, dead-cell stain positive) cells.

Data Analysis:

  • Quantify the number of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

  • Calculate the percentage of apoptotic cells for each treatment condition.

  • Determine the dose-response relationship for active compounds.

Conclusion

C6 ceramide is a versatile and indispensable tool for high-throughput screening in the quest for novel cancer therapeutics. The provided protocols offer robust and scalable methods for assessing apoptosis and cell viability in a 384-well format. By leveraging these assays, researchers can efficiently screen large compound libraries to identify and characterize new molecules that modulate ceramide-induced cell death pathways, ultimately accelerating the drug discovery process.

References

Application Notes and Protocols for Immunofluorescence Staining of C6 Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to C6 Ceramide

Ceramide is a central lipid molecule in sphingolipid metabolism, acting as a critical second messenger in a variety of cellular processes.[1][2] Short-chain, cell-permeable ceramide analogs, such as C6 ceramide (N-hexanoyl-D-sphingosine), are widely used experimental tools to mimic the effects of endogenous ceramides.[3] C6 ceramide has been shown to induce apoptosis, cell cycle arrest, and cellular stress responses by modulating several key signaling pathways.[3][4] Its ability to readily cross cell membranes makes it an invaluable tool for studying the downstream effects of elevated ceramide levels in cells. Understanding the subcellular localization of C6 ceramide is crucial for elucidating its mechanisms of action. Immunofluorescence microscopy provides a powerful method for visualizing the spatial distribution of C6 ceramide within cellular compartments.

Principle of Immunofluorescence for C6 Ceramide Localization

Immunofluorescence (IF) is a widely used technique to visualize the localization of specific molecules within cells.[5] The technique relies on the high specificity of antibodies for their target antigens. For C6 ceramide, the process involves treating cells with the lipid, followed by fixation to preserve cellular architecture and the localization of the lipid. Subsequently, the cell membranes are permeabilized to allow an anti-ceramide primary antibody to access its intracellular target. A secondary antibody, conjugated to a fluorophore, is then used to bind to the primary antibody, enabling visualization of the ceramide distribution by fluorescence microscopy. Careful optimization of fixation and permeabilization steps is critical for lipid immunofluorescence to prevent the extraction of the target lipid while allowing antibody access.

Quantitative Analysis of C6 Ceramide Metabolism

While immunofluorescence provides qualitative and semi-quantitative data on localization, other methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for precise quantification of lipid levels. The following table summarizes data from a study that measured the concentration of C6 ceramide in cell culture supernatant and cell pellets over time, demonstrating its uptake and metabolism by different cell lines.

Cell LineTime PointC6 Ceramide Concentration in Supernatant (ng/mL)C6 Ceramide Concentration in Cell Pellet
HuT78 0.5 h3113 ± 40.5Not Reported
24 h1495 ± 44.2Not Reported
MyLa 0.5 h3055 ± 13.3Not Reported
24 h1591 ± 54.0Not Reported
HaCaT 0.5 h357 ± 37.3Not Reported
24 h< 6 (Below Limit of Quantification)Not Reported

Table adapted from data presented in a study on C6 ceramide treatment in cutaneous T cell lymphoma and keratinocyte cell lines.[3]

Signaling Pathways of C6 Ceramide

C6 ceramide influences multiple signaling pathways, leading to various cellular outcomes. Key pathways affected include the induction of apoptosis through both mitochondrial and death-receptor-mediated mechanisms, activation of stress-activated protein kinases (SAPKs) like c-JNK and p38 MAPK, and inhibition of pro-survival pathways such as the PI3K/AKT pathway.[4]

C6_Ceramide_Signaling_Pathways C6_Ceramide C6 Ceramide PI3K_AKT PI3K/AKT Pathway C6_Ceramide->PI3K_AKT inhibits SAPK c-JNK / p38 MAPK C6_Ceramide->SAPK activates Mitochondria Mitochondria C6_Ceramide->Mitochondria activates Death_Receptors Death Receptors C6_Ceramide->Death_Receptors activates p21_Rb p21 / Rb Pathway C6_Ceramide->p21_Rb activates Cell_Survival Cell Survival PI3K_AKT->Cell_Survival promotes Apoptosis Apoptosis SAPK->Apoptosis Mitochondria->Apoptosis Death_Receptors->Apoptosis Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p21_Rb->Cell_Cycle_Arrest

C6 Ceramide Signaling Pathways

Experimental Protocols

Immunofluorescence Staining of C6 Ceramide

This protocol provides a step-by-step guide for the immunofluorescent staining of C6 ceramide in cultured cells.

Materials:

  • C6 Ceramide (N-hexanoyl-D-sphingosine)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA), 4% in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 or 0.1% Saponin in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS

  • Primary Antibody: Mouse monoclonal anti-Ceramide (Clone MID 15B4) or a rabbit polyclonal anti-ceramide antibody.[1][6]

  • Secondary Antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells on sterile glass coverslips in a petri dish or multi-well plate.

    • Allow cells to adhere and grow to the desired confluency.

    • Treat cells with the desired concentration of C6 ceramide for the appropriate duration. Include a vehicle-treated control.

  • Fixation:

    • Aspirate the culture medium and wash the cells gently with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[7]

    • Note: Avoid using methanol or acetone-based fixatives as they can extract lipids.[8][9]

  • Washing:

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes at room temperature.[7] This step is crucial for allowing the antibody to access intracellular antigens.

    • Note: The choice of detergent and incubation time may need to be optimized for different cell types.

  • Blocking:

    • Wash the cells three times with PBS.

    • Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-ceramide antibody in Blocking Buffer according to the manufacturer's recommendations.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Nuclear Counterstaining:

    • Wash the cells three times with PBS.

    • Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Mounting:

    • Wash the cells a final three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the slides using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the chosen fluorophore and DAPI. Ceramide staining has been observed in the Golgi apparatus and plasma membrane protrusions.[6]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the immunofluorescence protocol for C6 ceramide localization.

IF_Workflow Start Seed Cells on Coverslips Treatment Treat with C6 Ceramide Start->Treatment Fixation Fix with 4% PFA Treatment->Fixation Permeabilization Permeabilize (e.g., Triton X-100) Fixation->Permeabilization Blocking Block with BSA/Serum Permeabilization->Blocking PrimaryAb Incubate with Anti-Ceramide Ab Blocking->PrimaryAb SecondaryAb Incubate with Fluorescent Secondary Ab PrimaryAb->SecondaryAb Counterstain Counterstain Nuclei (DAPI) SecondaryAb->Counterstain Mount Mount Coverslip Counterstain->Mount Image Fluorescence Microscopy Mount->Image

Immunofluorescence Workflow

References

Troubleshooting & Optimization

Technical Support Center: N-Hexanoyl-L-erythro-sphingosine (C6-Ceramide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of N-Hexanoyl-L-erythro-sphingosine (also known as C6-ceramide) in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Preparation of Stock Solutions

Question: What is the best solvent for preparing a stock solution of this compound?

Answer: this compound is a lipophilic molecule with poor solubility in aqueous solutions alone. Therefore, it is essential to first dissolve it in an organic solvent to create a concentrated stock solution. The most commonly used solvents are ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][2] It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before use to prevent oxidation of the lipid.[1]

Question: My this compound is not dissolving in the organic solvent. What should I do?

Answer: If you are experiencing difficulty dissolving the compound, gentle warming of the solution and vortexing or brief sonication can help. Ensure that the solvent is of high purity and anhydrous, as water content can reduce solubility.

Question: How do I prepare a working solution in an aqueous buffer or cell culture medium from my organic stock?

Answer: To prepare a working solution, the concentrated organic stock solution should be diluted into your aqueous buffer or cell culture medium. It is crucial to add the stock solution to the aqueous phase while vortexing to ensure rapid and uniform dispersion, which can help prevent precipitation. For cell culture applications, the final concentration of the organic solvent should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3][4] Always include a vehicle control (aqueous solution with the same final concentration of the organic solvent) in your experiments.

2. Precipitation in Aqueous Solutions

Question: I observed precipitation after diluting my this compound stock solution into my aqueous buffer. What causes this and how can I prevent it?

Answer: Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. This is a common issue due to its hydrophobic nature. Here are several strategies to prevent precipitation:

  • Pre-warm the aqueous medium: Warming your cell culture medium or buffer to 37°C before adding the stock solution can improve solubility. However, be aware that the compound may precipitate as the solution cools.

  • Use a co-solvent system: A mixture of ethanol and PBS can increase the solubility. For instance, a 1:1 solution of ethanol:PBS (pH 7.2) can dissolve approximately 0.5 mg/mL of C6-ceramide.[1][2]

  • Complex with Bovine Serum Albumin (BSA): Fatty acid-free BSA can act as a carrier for lipophilic molecules like C6-ceramide, significantly enhancing its stability and delivery in aqueous solutions.[5]

  • Consider alternative delivery methods: For in vivo studies or to avoid organic solvents entirely, formulations such as nanomicelles with solubilizing agents like rubusoside have been shown to be effective.[6]

Question: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

Data Presentation: Solubility of this compound

Solvent/SolutionSolubilityReference
Ethanol~20-33 mg/mL[1][2]
Dimethyl Sulfoxide (DMSO)~20 mg/mL[1][2]
Dimethylformamide (DMF)~22 mg/mL[2]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[1][2]
Water (with Rubusoside nanomicelles)3.6 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions using an Organic Solvent

Materials:

  • This compound (crystalline solid)

  • Anhydrous, high-purity ethanol or DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile aqueous buffer or cell culture medium

Procedure:

  • Bring the vial of this compound to room temperature before opening.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be applied if necessary.

  • To prepare the working solution, pre-warm the aqueous buffer or cell culture medium to 37°C.

  • While vortexing the pre-warmed medium, add the required volume of the stock solution dropwise to achieve the final desired concentration.

  • Use the freshly prepared working solution immediately to minimize the risk of precipitation.

  • Important: Always prepare a vehicle control containing the same final concentration of the organic solvent.

Protocol 2: Preparation of this compound Complexed with Bovine Serum Albumin (BSA)

Materials:

  • This compound

  • Absolute ethanol

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS)

  • Nitrogen gas source

  • Vortex mixer

Procedure:

  • Prepare a 1 mM stock solution of this compound in an organic solvent (e.g., chloroform or ethanol).

  • In a glass tube, dispense the required volume of the stock solution (e.g., 100 µL for a final 100 µM complex).

  • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Redissolve the lipid film in a small volume of absolute ethanol (e.g., 200 µL).[5]

  • In a separate tube, prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL).[5]

  • While vortexing the BSA solution, slowly add the ethanolic solution of this compound.

  • Continue vortexing for a few minutes to allow for the complex to form.

  • The resulting complex can be stored at -20°C for future use.[5]

Mandatory Visualizations

experimental_workflow cluster_stock_solution Stock Solution Preparation cluster_working_solution Working Solution Preparation cluster_bsa_complex BSA Complexation (Alternative) stock1 Weigh C6-Ceramide stock2 Dissolve in Ethanol/DMSO stock1->stock2 stock3 Vortex/Sonicate until clear stock2->stock3 work2 Add stock solution dropwise while vortexing stock3->work2 Dilute work1 Pre-warm aqueous medium (37°C) work1->work2 work3 Use immediately work2->work3 bsa1 Dry C6-Ceramide under N2 bsa2 Redissolve in Ethanol bsa1->bsa2 bsa4 Add C6-Ceramide/Ethanol to BSA solution while vortexing bsa2->bsa4 bsa3 Prepare BSA in PBS solution bsa3->bsa4

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Precipitation Observed? sol1 Decrease final concentration start->sol1 Yes end Problem Resolved start->end No sol2 Pre-warm aqueous medium sol1->sol2 sol3 Increase co-solvent % (within cell tolerance) sol2->sol3 sol4 Use BSA complexation method sol3->sol4 sol5 Ensure thorough mixing during dilution sol4->sol5 sol5->end

Caption: Troubleshooting logic for this compound precipitation.

ceramide_apoptosis_pathway cluster_pathway Ceramide-Induced Apoptosis Signaling C6_Ceramide C6-Ceramide PP2A Protein Phosphatase 2A (PP2A) Activation C6_Ceramide->PP2A MAPK MAPK Pathway Activation C6_Ceramide->MAPK Mitochondria Mitochondrial Stress C6_Ceramide->Mitochondria Caspase8 Caspase-8 Activation C6_Ceramide->Caspase8 Apoptosis Apoptosis PP2A->Apoptosis MAPK->Apoptosis Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Caspase8->Caspase3 Caspase3->Apoptosis

Caption: Simplified signaling pathway of C6-ceramide-induced apoptosis.

References

Technical Support Center: C6 Ceramide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing C6 ceramide in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Stability

Question: My C6 ceramide is precipitating in the cell culture medium. How can I improve its stability and delivery to cells?

Answer: C6 ceramide is hydrophobic and has poor aqueous solubility, which often leads to precipitation in cell culture media.[1][2] This can significantly impact the effective concentration and reproducibility of your experiments. Here are several methods to improve its stability and delivery:

  • Organic Solvents (DMSO or Ethanol): The most common method is to first dissolve C6 ceramide in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[3]

    • Troubleshooting:

      • Precipitation upon dilution: Rapidly adding the stock solution to the aqueous culture medium can cause the C6 ceramide to precipitate. To mitigate this, add the stock solution dropwise to the pre-warmed (37°C) medium while vortexing to ensure rapid and even dispersion.

      • Solvent cytotoxicity: High concentrations of DMSO or ethanol can be toxic to cells. It is crucial to keep the final solvent concentration in the culture medium to a minimum, ideally ≤ 0.1%. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.

      • Long-term instability: Even when initially dissolved, C6 ceramide can precipitate out of the medium over longer incubation times.[1] This is a critical consideration for experiments lasting 24 hours or more.

  • Complexation with Cholesteryl Phosphocholine (CholPC): A solvent-free method involves creating a bilayer complex of C6 ceramide with CholPC. This has been shown to significantly increase the bioavailability and potency of C6 ceramide compared to DMSO-dissolved methods.[1][2]

  • Liposomal Formulations: Encapsulating C6 ceramide within liposomes is another effective way to improve its stability and delivery to cells. Nanoliposomal C6 ceramide formulations have been shown to be effective in vitro and in vivo.

Quantitative Data on C6 Ceramide Stability

The stability of C6 ceramide in cell culture is influenced by the delivery method and cellular metabolism. One study demonstrated that in HaCaT keratinocyte cell cultures, the concentration of C6 ceramide in the supernatant was reduced by over 98% within 24 hours, indicating rapid cellular uptake and/or metabolism. In contrast, in CTCL cell lines, the reduction in the supernatant was around 50% in the same timeframe, suggesting cell-type-specific differences in metabolism.[4]

Cell LineInitial Concentration (in supernatant)Concentration after 24h (in supernatant)% Reduction
HuT783113 ± 40.5 ng/mL1495 ± 44.2 ng/mL51.9%
MyLa3055 ± 13.3 ng/mL1591 ± 54.0 ng/mL47.9%
HaCaT357 ± 37.3 ng/mL< 6 ng/mL>98.3%

Data summarized from a study on C6 Ceramide metabolism.[4]

Experimental Design & Controls

Question: What are the essential controls to include in my C6 ceramide experiments?

Answer: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: As mentioned above, always include a control group treated with the same final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the C6 ceramide.

  • Negative Control (Inactive Analog): To demonstrate that the observed effects are specific to C6 ceramide's biological activity, consider using an inactive ceramide analog, such as C6-dihydroceramide, which lacks the 4,5-trans double bond.

  • Positive Control: Depending on the endpoint being measured, a positive control is crucial. For example, in an apoptosis assay, a known apoptosis-inducing agent like staurosporine can be used.

  • Untreated Control: A group of cells that receives no treatment is necessary to establish a baseline for your measurements.

Apoptosis & Cell Viability Assays

Question: I am not observing the expected level of apoptosis after C6 ceramide treatment. What could be the issue?

Answer: Several factors could contribute to a lack of apoptotic response:

  • Suboptimal Concentration: The effective concentration of C6 ceramide can be highly cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Instability and Precipitation: As discussed, if C6 ceramide precipitates out of the medium, its effective concentration will be lower than intended. Consider using an alternative delivery method like CholPC complexation or liposomes.[1][2]

  • Cell Line Resistance: Some cell lines may be resistant to C6 ceramide-induced apoptosis. This can be due to various factors, including high levels of anti-apoptotic proteins or rapid metabolism of C6 ceramide.

  • Timing of Assay: The peak apoptotic response can vary. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for your assay.

Experimental Protocols

Protocol 1: Preparation of C6 Ceramide Stock Solution in DMSO
  • Materials:

    • C6 Ceramide (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of C6 ceramide powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex vigorously until the C6 ceramide is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • C6 ceramide stock solution (from Protocol 1)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of C6 ceramide in pre-warmed complete culture medium. Remember to include vehicle and untreated controls.

    • Remove the old medium from the cells and add 100 µL of the C6 ceramide-containing medium or control medium to the respective wells.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
  • Materials:

    • Cells treated with C6 ceramide and controls

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in your cells by treating with C6 ceramide for the desired time and concentration. Include all necessary controls.

    • Harvest the cells (both adherent and floating) and wash them once with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Signaling Pathways & Visualizations

C6 ceramide is a bioactive sphingolipid that has been shown to induce apoptosis in various cancer cell lines through the activation of specific signaling pathways.

C6 Ceramide-Induced Apoptosis Pathway

Exogenous C6 ceramide can trigger apoptosis through both the extrinsic and intrinsic pathways. A key signaling molecule involved is the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. Activation of JNK can lead to the phosphorylation of various downstream targets, ultimately culminating in the activation of caspases, the executioners of apoptosis. Specifically, C6 ceramide has been shown to activate caspase-8, a key initiator caspase in the extrinsic pathway, and caspase-3, an executioner caspase.

C6_Ceramide_Apoptosis_Pathway C6 C6 Ceramide JNK JNK Activation C6->JNK Casp8 Caspase-8 Activation C6->Casp8 Apoptosis Apoptosis JNK->Apoptosis Casp3 Caspase-3 Activation Casp8->Casp3 Casp3->Apoptosis

Caption: C6 Ceramide-Induced Apoptosis Signaling Pathway.

Experimental Workflow for C6 Ceramide Treatment and Analysis

A typical experimental workflow for investigating the effects of C6 ceramide on cells involves several key steps, from preparing the compound to analyzing the cellular response.

C6_Ceramide_Workflow Prep Prepare C6 Ceramide Stock Solution (e.g., in DMSO) Treat Treat Cells with C6 Ceramide Prep->Treat Incubate Incubate for Desired Time Treat->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Downstream Analysis Harvest->Analysis MTT MTT Assay (Viability) Analysis->MTT Annexin Annexin V/PI Staining (Apoptosis) Analysis->Annexin WB Western Blot (e.g., p-JNK) Analysis->WB

Caption: General Experimental Workflow for C6 Ceramide Studies.

Troubleshooting Logic for C6 Ceramide Experiments

When encountering unexpected results in your C6 ceramide experiments, a logical troubleshooting process can help identify the root cause.

C6_Troubleshooting Start Unexpected Results CheckSol Check C6 Ceramide Solubility/Precipitation Start->CheckSol SolIssue Precipitation Observed CheckSol->SolIssue Yes NoSolIssue No Precipitation CheckSol->NoSolIssue No CheckConc Verify Concentration & Dosing DoseResponse Perform Dose-Response Experiment CheckConc->DoseResponse CheckTime Optimize Incubation Time TimeCourse Perform Time-Course Experiment CheckTime->TimeCourse CheckCell Assess Cell Line Sensitivity PositiveControl Run Positive Control for Apoptosis CheckCell->PositiveControl ChangeMethod Use Alternative Delivery Method SolIssue->ChangeMethod NoSolIssue->CheckConc NoSolIssue->CheckTime NoSolIssue->CheckCell

Caption: Troubleshooting Flowchart for C6 Ceramide Experiments.

References

Technical Support Center: Optimizing N-Hexanoyl-L-erythro-sphingosine (C6-ceramide) Incubation Time for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing N-Hexanoyl-L-erythro-sphingosine (C6-ceramide) induced apoptosis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound (C6-ceramide)-induced apoptosis?

A1: this compound, a cell-permeable short-chain analog of ceramide, induces apoptosis through multiple signaling pathways. It can act as a lipid second messenger, influencing cellular stress responses. Key mechanisms include the activation of the c-JUN N-terminal kinase (JNK) pathway and the caspase cascade.[1] C6-ceramide has been shown to induce the cleavage of caspase-8 and caspase-3, key executioners of apoptosis.[1][2] Furthermore, it can promote the release of cytochrome c from the mitochondria, a critical event in the intrinsic apoptotic pathway.[2][3]

Q2: How do I choose the optimal concentration and incubation time for C6-ceramide treatment?

A2: The optimal concentration and incubation time for C6-ceramide are highly cell-type dependent. It is crucial to perform a dose-response and time-course experiment for your specific cell line. Generally, concentrations ranging from 10 µM to 100 µM and incubation times from 6 to 72 hours are reported to be effective in various cancer cell lines.[1][4][5] Refer to the data summary table below for examples from published studies.

Q3: How should I prepare and handle C6-ceramide?

A3: C6-ceramide is a lipid and requires careful handling to ensure its stability and activity. It is typically stored as a powder at -20°C. For experiments, prepare a fresh stock solution in an appropriate solvent such as DMSO or ethanol. The final solvent concentration in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

Q4: Can C6-ceramide induce other forms of cell death besides apoptosis?

A4: While apoptosis is the most commonly reported form of cell death induced by C6-ceramide, some studies suggest that at higher concentrations or in certain cell types, it may also induce necrosis. It is recommended to use methods that can distinguish between apoptosis and necrosis, such as Annexin V and Propidium Iodide (PI) staining.

Troubleshooting Guides

Issue 1: Low or no apoptosis induction after C6-ceramide treatment.

Possible Cause Troubleshooting Steps
Suboptimal Concentration Perform a dose-response experiment with a wide range of C6-ceramide concentrations (e.g., 10, 25, 50, 100 µM). The optimal concentration is cell-type specific.
Inappropriate Incubation Time Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the peak of the apoptotic response.
Cell Line Resistance Some cell lines may be resistant to C6-ceramide-induced apoptosis. Consider using a positive control for apoptosis (e.g., staurosporine) to ensure your detection method is working. You may also investigate the expression levels of anti-apoptotic proteins in your cell line.
C6-ceramide Degradation Ensure proper storage of C6-ceramide at -20°C. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
Solvent-related Issues Ensure the final concentration of the solvent (e.g., DMSO) is not affecting cell viability or the activity of C6-ceramide. Always include a vehicle control.

Issue 2: High background or inconsistent results in apoptosis assays.

Possible Cause Troubleshooting Steps
Cell Culture Variability Use cells within a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before treatment. Plate cells at a consistent density for all experiments.
Uneven Drug Distribution After adding C6-ceramide to the culture medium, mix thoroughly by gentle pipetting or swirling to ensure a homogenous solution.
Assay Timing For endpoint assays, ensure you are measuring at the optimal time point determined from your time-course experiment. For kinetic assays, ensure your measurements are taken at appropriate intervals.
Edge Effects in Plate-Based Assays To minimize evaporation and temperature fluctuations in 96-well plates, avoid using the outer wells for experimental samples. Fill the perimeter wells with sterile PBS or media.[6]
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cellular responses and lead to unreliable results.

Data Presentation

Table 1: Examples of this compound (C6-ceramide) Concentration and Incubation Time for Apoptosis Induction in Various Cancer Cell Lines.

Cell LineConcentration (µM)Incubation Time (hours)Observed EffectReference
K562 (Chronic Myelogenous Leukemia)2524, 48, 72Increased apoptosis[1][4]
K562 (Chronic Myelogenous Leukemia)5048Increased apoptosis[1]
HCT116 (Colon Carcinoma)504, 7, 16, 24Time-dependent increase in apoptosis[2]
OVCAR-3 (Ovarian Carcinoma)5024Caspase-3 activation[2]
C6 Glioma (Glioblastoma)Not specified (IC50)Short-term>90% cell death[7]
MDA-MB-231 (Breast Cancer)5-10 (IC50)Not specifiedModerate cytotoxicity[8]
MCF-7 (Breast Cancer)5-10 (IC50)Not specifiedModerate cytotoxicity[8]
CaOV3 (Ovarian Cancer)10 µg/ml32Increased apoptosis[9]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of C6-ceramide and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with C6-ceramide and controls in a 6-well plate for the optimized incubation time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Western Blot for Cleaved PARP and Cleaved Caspase-3
  • Cell Lysis: After C6-ceramide treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualization

C6_Ceramide_Apoptosis_Pathway C6_Ceramide This compound (C6-ceramide) JNK_Pathway JNK Pathway C6_Ceramide->JNK_Pathway Mitochondrion Mitochondrion C6_Ceramide->Mitochondrion Caspase_8 Caspase-8 activation C6_Ceramide->Caspase_8 Plasma_Membrane Plasma Membrane Apoptosis Apoptosis JNK_Pathway->Apoptosis Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_8->Caspase_3 Caspase_9->Caspase_3 PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage PARP_Cleavage->Apoptosis

Caption: C6-ceramide induced apoptosis signaling pathway.

Experimental_Workflow Start Start: Cell Culture Dose_Response Dose-Response Experiment (e.g., 10-100 µM C6-ceramide) Start->Dose_Response Time_Course Time-Course Experiment (e.g., 6-72 hours) Start->Time_Course Optimal_Conditions Determine Optimal Concentration & Incubation Time Dose_Response->Optimal_Conditions Time_Course->Optimal_Conditions Apoptosis_Assay Perform Apoptosis Assays Optimal_Conditions->Apoptosis_Assay MTT MTT Assay (Cell Viability) Apoptosis_Assay->MTT Annexin_V Annexin V/PI Staining (Flow Cytometry) Apoptosis_Assay->Annexin_V Western_Blot Western Blot (Cleaved PARP, Caspase-3) Apoptosis_Assay->Western_Blot Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Annexin_V->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for optimizing C6-ceramide incubation time.

References

potential off-target effects of C6 ceramide in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of C6 ceramide in cellular models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)

1. Question: We are observing a high level of cell death in our negative control group treated only with the vehicle for C6 ceramide. What could be the cause?

Answer: This is a common issue, often related to the solvent used to dissolve C6 ceramide. Due to its hydrophobic nature, C6 ceramide is typically dissolved in organic solvents like DMSO or ethanol. High concentrations of these solvents can be toxic to cells.

Troubleshooting Steps:

  • Reduce Solvent Concentration: Aim for a final solvent concentration of 0.1% or lower in your cell culture medium. You may need to perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.

  • Use a Vehicle Control: Always include a control group treated with the same final concentration of the solvent used to deliver the C6 ceramide.

  • Alternative Delivery Methods: Consider using a solvent-free delivery method, such as complexing the C6 ceramide with bovine serum albumin (BSA).

2. Question: Our results with C6 ceramide are inconsistent and vary between experiments. What are the potential sources of this variability?

Answer: Inconsistent results can arise from several factors related to the preparation and handling of C6 ceramide, as well as its inherent biological activities.

Troubleshooting Steps:

  • Fresh Preparations: Prepare fresh dilutions of C6 ceramide for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots at -20°C.

  • Solubility Issues: C6 ceramide can precipitate in aqueous solutions. Ensure complete solubilization in the stock solvent and proper mixing when diluting into cell culture medium. Pre-warming the medium to 37°C before adding the C6 ceramide stock can help, but be aware that it may precipitate as the medium cools.

  • Metabolic Conversion: Exogenously applied C6 ceramide can be metabolized by cells into other bioactive sphingolipids, such as long-chain ceramides and sphingosine-1-phosphate (S1P), which have their own biological effects.[1][2] The rate and extent of this conversion can vary between cell types and experimental conditions, leading to variability.

3. Question: We are observing cellular effects that are not consistent with the known pro-apoptotic role of ceramide. What could be the reason for these off-target effects?

Answer: C6 ceramide can induce a range of off-target effects that are independent of its canonical role in apoptosis. These can include the induction of oxidative stress, direct effects on mitochondria, and modulation of various signaling pathways.

Known Off-Target Effects:

  • Oxidative Stress: C6 ceramide has been shown to increase the production of reactive oxygen species (ROS) in cells.[3][4] This can lead to a variety of downstream effects, including DNA damage and activation of stress-response pathways.

  • Mitochondrial Dysfunction: C6 ceramide can directly interact with mitochondria, leading to the release of cytochrome c, alterations in mitochondrial membrane potential, and impaired mitochondrial respiration.[5][6][7]

  • Signaling Pathway Modulation: C6 ceramide can influence signaling pathways that are not directly linked to apoptosis, such as those involving protein phosphatase 2A (PP2A), c-Myc, and cyclooxygenase-2 (COX-2).[3][4][8]

Troubleshooting Guides

Issue: Unexpected Cytotoxicity or Cell Morphology Changes

Symptoms:

  • Cell death observed at lower than expected concentrations of C6 ceramide.

  • Evidence of necrosis (e.g., membrane blebbing, release of intracellular contents) rather than or in addition to apoptosis.

  • Changes in cell morphology not consistent with apoptosis (e.g., vacuolization).

Possible Causes and Solutions:

Possible Cause Troubleshooting/Validation Steps
Solvent Toxicity Run a vehicle-only control with the same final solvent concentration. Perform a dose-response curve for the solvent to determine its IC50 in your cell line.
Induction of Oxidative Stress Measure ROS levels using a fluorescent probe such as DCFDA. Test the effect of co-incubation with an antioxidant like N-acetylcysteine (NAC).[4]
Necrotic Cell Death Assess markers of necrosis, such as the release of lactate dehydrogenase (LDH) into the culture medium.[9][10]
Metabolism to Other Bioactive Lipids Use inhibitors of ceramide metabolism, such as fumonisin B1 (inhibits ceramide synthase), to determine if the observed effects are due to the conversion of C6 ceramide to other sphingolipids.[4]
Issue: Discrepancies in Signaling Pathway Activation

Symptoms:

  • Activation or inhibition of signaling pathways that are not the intended targets of your experiment.

  • Results that contradict previously published data on ceramide-induced signaling.

Possible Causes and Solutions:

Possible Cause Troubleshooting/Validation Steps
Activation of Stress-Response Pathways Investigate the activation of stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK via western blotting. These can be activated by oxidative stress induced by C6 ceramide.
Modulation of Phosphatase Activity C6 ceramide can activate protein phosphatase 2A (PP2A).[3] Assess the phosphorylation status of known PP2A substrates.
Chain-Length Specific Effects The biological activity of ceramides can be dependent on their acyl chain length.[11] Compare the effects of C6 ceramide with other short-chain (e.g., C2) or long-chain (e.g., C16) ceramides to determine if the observed effects are specific to C6.[8][12]
Cell-Type Specific Responses The metabolic fate and signaling outcomes of C6 ceramide can vary significantly between different cell types.[13] Confirm your findings in a second cell line if possible.

Quantitative Data Summary

Table 1: Effective Concentrations of C6 Ceramide and Observed Effects in Various Cell Lines

Cell LineConcentration RangeIncubation TimeObserved EffectReference
C6 Rat Glioma3.125 - 100 µM24 and 48 hoursDose- and time-dependent cytotoxicity and apoptosis.[14]
HN9.10e Embryonic Hippocampal0.1 µM and 13 µM48 hours0.1 µM did not affect sphingolipid metabolism; 13 µM increased longer-chain ceramide species and S1P.[1][2]
HSC-3 Oral Squamous Carcinoma0.1 - 50 µM24 hoursDose-dependent decrease in cell viability.[15]
Human Umbilical Vein Endothelial Cells (HUVECs)Not specifiedNot specifiedIncreased ROS production and reduced bioactive NO.[3]
Cutaneous T Cell Lymphoma (CTCL)1 - 100 µM24 hoursDose-dependent decrease in cell viability.[9][10]
Human Monocytes60 µM18 hoursInhibition of superoxide release.[16]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from studies investigating the cytotoxic effects of C6 ceramide.[14]

  • Cell Seeding: Seed cells (e.g., 5x10³ C6 glioma cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of C6 ceramide (e.g., 3.125 to 100 µM) and a vehicle control for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Measurement of Reactive Oxygen Species (ROS)

This protocol is based on the use of CM-H2DCFDA to detect intracellular ROS.[3]

  • Cell Treatment: Treat cells with C6 ceramide for the desired time.

  • Probe Loading: Incubate the cells with 5 µM CM-H2DCFDA in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 495 nm and 525 nm, respectively.

Visualizations

C6_Ceramide_Metabolism Potential Metabolic Fates of Exogenous C6 Ceramide C6 Exogenous C6 Ceramide LCC Endogenous Long-Chain Ceramides (e.g., C16, C24) C6->LCC Deacylation/ Reacylation Sph Sphingosine C6->Sph Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Sphingosine Kinase

Caption: Metabolic conversion of C6 ceramide in cells.

C6_Ceramide_Off_Target_Effects Key Off-Target Effects of C6 Ceramide C6 C6 Ceramide Mito Mitochondria C6->Mito ROS Increased ROS (Oxidative Stress) C6->ROS Signaling Altered Signaling (e.g., PP2A, c-Myc) C6->Signaling CytoC Cytochrome c Release Mito->CytoC MMP Altered Membrane Potential Mito->MMP

Caption: C6 ceramide's major off-target cellular effects.

Troubleshooting_Workflow Troubleshooting Unexpected C6 Ceramide Effects Start Unexpected Experimental Outcome CheckVehicle Run Vehicle-Only Control Start->CheckVehicle MeasureROS Measure ROS Production Start->MeasureROS AssessMetabolism Inhibit Ceramide Metabolism Start->AssessMetabolism SolventToxicity Solvent Toxicity Identified CheckVehicle->SolventToxicity OxidativeStress Oxidative Stress Confirmed MeasureROS->OxidativeStress MetaboliteEffect Effect is from Metabolites AssessMetabolism->MetaboliteEffect

Caption: A logical workflow for troubleshooting C6 ceramide experiments.

References

troubleshooting inconsistent results in C6 ceramide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with C6 ceramide, particularly focusing on inconsistent results.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle C6 ceramide to ensure its stability?

A1: Proper storage and handling are critical for maintaining the stability and activity of C6 ceramide. It is recommended to store C6 ceramide as a crystalline solid at -20°C.[1][2] For experimental use, prepare a fresh stock solution in an appropriate solvent like dimethyl sulfoxide (DMSO) or ethanol.[3][4] Avoid repeated freeze-thaw cycles of the stock solution to prevent degradation.[4]

Q2: I'm observing high variability in my cell viability assay results. What could be the cause?

A2: Inconsistent results in cell viability assays (e.g., MTT, MTS) are a common issue and can stem from several factors:

  • C6 Ceramide Preparation: Ensure that the C6 ceramide is fully dissolved in the solvent before adding it to the cell culture medium. Incomplete solubilization can lead to inconsistent concentrations in your wells. C6 ceramide has poor aqueous solubility.[4][5]

  • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.1%) and consistent across all wells, including the vehicle control, to avoid solvent-induced cytotoxicity.[3][4]

  • Cell Density: The density of cells at the time of treatment can significantly impact the outcome. Ensure that cells are seeded at a consistent density across all experiments.[4] Overly confluent or sparse cultures can respond differently to C6 ceramide.

  • Incubation Time and Concentration: The effects of C6 ceramide are both dose-dependent and time-dependent.[6][7] It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.[4]

  • Serum Presence: Components in the serum can interact with C6 ceramide and affect its activity.[4] Consider reducing the serum concentration or using serum-free media during treatment if it is compatible with your cell line.

Q3: My cells are not showing the expected apoptotic response after C6 ceramide treatment. What should I check?

A3: If you are not observing the expected apoptotic response, consider the following:

  • Cell Line Specificity: The sensitivity to C6 ceramide can vary significantly between different cell lines.[6][8][9][10][11][12] Some cell lines may be more resistant to C6 ceramide-induced apoptosis.[11][12][13]

  • Metabolism of C6 Ceramide: Some cells can rapidly metabolize C6 ceramide into other sphingolipids, which may reduce its pro-apoptotic effects.[6][11][13][14] For instance, C6 ceramide can be converted to C6-glucosylceramide, which is associated with drug resistance.[13]

  • Assay Timing: The peak apoptotic response can occur at different time points depending on the cell line and C6 ceramide concentration. A time-course experiment is recommended to identify the optimal window for detecting apoptosis.

  • Apoptosis Assay Sensitivity: Ensure that the apoptosis assay you are using is sensitive enough to detect the changes in your experimental setup. Consider using multiple assays to confirm your results (e.g., Annexin V staining, caspase activity assay, PARP cleavage).[15][16]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for C6 ceramide across experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent C6 Ceramide Working Solution Prepare a fresh working dilution of C6 ceramide from a stock solution for each experiment. Ensure the stock solution is thoroughly mixed before making dilutions.[4]
Variations in Cell Seeding Density Standardize your cell seeding protocol. Use a cell counter to ensure a consistent number of cells are plated for each experiment.[4]
Fluctuations in Incubation Conditions Maintain consistent incubation times, temperature, and CO2 levels. Minor variations can affect cell growth and drug response.
Batch-to-Batch Variability of Reagents If possible, use the same batch of C6 ceramide, media, serum, and assay reagents for a set of comparative experiments.
Issue 2: High background or non-specific effects in vehicle-treated control cells.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Solvent Cytotoxicity Perform a dose-response experiment with the solvent (e.g., DMSO) alone to determine the maximum non-toxic concentration for your cell line. Keep the final solvent concentration below this level and consistent across all treatments.[3][4]
Contamination Regularly check your cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell health and experimental outcomes.
Poor Cell Health Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. Avoid using cells that are over-confluent or have been in culture for too many passages.

Data Presentation

Table 1: Effect of C6 Ceramide on Cell Viability in Various Cell Lines

Cell LineAssayConcentration (µM)Incubation Time (h)% Reduction in Cell Viability (approx.)Reference
Primary Human KeratinocytesMTS252428.8%[6]
HaCaTMTS252437.5%[6]
MyLa (CTCL)MTS252467.3%[6][7]
HuT78 (CTCL)MTS252456.2%[6][7]
MyLa (CTCL)MTS1002491.4%[6][7]
HuT78 (CTCL)MTS1002489.9%[6][7]
A549MTTNot specified (IC50)Not specified50%[17]
SW403MTTUp to 10024No significant effect[8]
Kupffer CellsCCK-820210%[18]
Kupffer CellsCCK-830249%[18]
C6 (glioma)Not specified32.7 (IC50)Not specified50%[10]
CCD-18Co (normal colon)Not specified56.91 (IC50 in DMSO)Not specified50%[10]
MCF-7Not specified5024Significant cell death[10]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of C6 ceramide in cell culture medium. Remove the old medium from the wells and add the C6 ceramide dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve C6 ceramide) and an untreated control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Caspase-3 Activity Assay
  • Cell Treatment and Lysis: Treat cells with C6 ceramide as desired. After treatment, collect the cells and lyse them using a chilled cell lysis buffer.[19] Incubate the lysates on ice for 10 minutes.[19]

  • Centrifugation: Centrifuge the lysates to pellet the cell debris and collect the supernatant.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford assay).

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the caspase-3 substrate (e.g., DEVD-pNA or a fluorometric substrate) and reaction buffer.[19][20]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

  • Measurement: Measure the colorimetric or fluorescent signal using a microplate reader at the appropriate wavelength.

  • Data Analysis: Quantify the caspase-3 activity based on the signal intensity and normalize to the protein concentration.

Visualizations

C6 Ceramide Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis stock C6 Ceramide Stock (DMSO/Ethanol) working Prepare Working Solutions stock->working cells Cell Seeding (96-well plate) treat Treat Cells cells->treat working->treat control Vehicle Control working->control viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Caspase-3) treat->apoptosis control->viability control->apoptosis measure Measure Signal (Absorbance/Fluorescence) viability->measure apoptosis->measure analyze Calculate & Analyze Results measure->analyze G C6 Exogenous C6 Ceramide C6_in Intracellular C6 Ceramide C6->C6_in permeates Membrane Cell Membrane Mito Mitochondria C6_in->Mito targets Casp8 Caspase-8 Activation C6_in->Casp8 activates Akt Akt Dephosphorylation C6_in->Akt inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

References

Technical Support Center: Enhancing Cellular Uptake of N-Hexanoyl-L-erythro-sphingosine (C6-ceramide)

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with essential information for effectively working with N-Hexanoyl-L-erythro-sphingosine (C6-ceramide). It includes frequently asked questions and troubleshooting guides to address common challenges in enhancing its cellular uptake.

Frequently Asked Questions (FAQs)

1. How can I improve the solubility of C6-ceramide for cell culture experiments?

Due to its hydrophobic nature, C6-ceramide has poor solubility in aqueous solutions. To overcome this, it is typically dissolved in an organic solvent first or complexed with a carrier molecule. Common methods include:

  • Organic Solvents: Dissolving C6-ceramide in 100% ethanol or DMSO to create a concentrated stock solution. This stock is then diluted into the cell culture medium.

  • Bovine Serum Albumin (BSA) Complex: Complexing C6-ceramide with fatty acid-free BSA enhances its stability and delivery in serum-free or low-serum media.

2. What are the recommended final concentrations for C6-ceramide and solvents?

The optimal concentration of C6-ceramide is cell-type dependent and should be determined empirically. However, typical working concentrations range from 1 µM to 50 µM.[1][2] It is critical to keep the final concentration of organic solvents low (ideally ≤ 0.1%) to avoid cytotoxicity. Always include a vehicle control (media with the same final solvent concentration) in your experiments.[3]

3. How can I measure the cellular uptake of C6-ceramide?

Direct measurement of unlabeled C6-ceramide uptake typically requires advanced techniques like liquid chromatography-tandem mass spectrometry (LC/MS).[4] A more common and accessible method involves using a fluorescently-labeled analog, such as NBD-C6-ceramide.[4] Cellular uptake can then be quantified using:

  • Fluorescence Microscopy: For qualitative visualization of cellular localization.

  • Flow Cytometry: For quantitative measurement of the percentage of fluorescent cells and the mean fluorescence intensity.

4. What are the known downstream effects of C6-ceramide treatment?

C6-ceramide is a bioactive sphingolipid known to induce a variety of cellular responses. Its effects are often dose-dependent. At higher concentrations, it is a potent inducer of apoptosis.[2][5][6] Key signaling pathways and processes affected include:

  • Apoptosis: Activation of caspase-8, caspase-9, and caspase-3, leading to programmed cell death.[1]

  • Stress Signaling: Activation of c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[1][6]

  • Cell Cycle Arrest: Can induce arrest at various phases of the cell cycle.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low cellular uptake or no observable effect. 1. Precipitation of C6-ceramide: The compound may be falling out of solution in the aqueous culture medium.2. Suboptimal Concentration: The concentration used may be too low for the specific cell line.3. Inefficient Delivery Method: The chosen solvent or carrier may not be optimal.1. Improve Solubilization: Pre-warm the medium to 37°C before adding the C6-ceramide stock solution with vigorous vortexing.[3] Consider switching to a BSA-complex delivery method.[7]2. Perform a Dose-Response: Test a range of C6-ceramide concentrations to determine the optimal dose for your cell type.3. Optimize Delivery: If using a solvent, ensure it is of high purity. For BSA, ensure the complex is properly formed.
High cell death or cytotoxicity. 1. Solvent Toxicity: The final concentration of DMSO or ethanol in the culture medium is too high.2. High C6-ceramide Concentration: The concentration of C6-ceramide is above the toxic threshold for the cell line.3. Contaminated Reagents: The solvent or C6-ceramide may be contaminated.1. Reduce Solvent Concentration: Aim for a final concentration of ≤ 0.1%. Perform a toxicity control with the solvent alone.[3]2. Lower C6-ceramide Dose: Reduce the concentration of C6-ceramide used in the experiment.3. Use High-Purity Reagents: Ensure all reagents are sterile and of cell culture grade.
Inconsistent results between experiments. 1. Variable Stock Solution: Repeated freeze-thaw cycles of the C6-ceramide stock solution can lead to degradation or precipitation.2. Inconsistent Cell Conditions: Variations in cell confluency, passage number, or health can affect uptake and response.3. Inconsistent Preparation: Differences in the preparation of the C6-ceramide working solution can lead to variability.1. Aliquot Stock Solutions: Store stock solutions in small, single-use aliquots at -20°C to avoid freeze-thaw cycles.[3]2. Standardize Cell Culture: Use cells of a consistent passage number and confluency for all experiments.3. Follow a Strict Protocol: Ensure the C6-ceramide working solution is prepared consistently for each experiment.
Difficulty visualizing fluorescently-labeled C6-ceramide. 1. Low Signal: The concentration of the fluorescent analog may be too low, or the incubation time is too short.2. Photobleaching: The fluorophore is being destroyed by overexposure to the excitation light source.3. Incorrect Filter Sets: The microscope filter sets do not match the excitation and emission spectra of the fluorophore.1. Optimize Labeling: Increase the concentration of the fluorescent C6-ceramide or extend the incubation time. 2. Minimize Light Exposure: Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium.3. Use Correct Filters: Ensure the microscope's filter sets are appropriate for the specific fluorophore (e.g., NBD or BODIPY).

Data Presentation: C6-Ceramide Delivery Methods

Delivery Method Typical Stock Concentration Typical Final Concentration Advantages Disadvantages
Ethanol 10-30 mg/mL1-50 µMSimple to prepare; readily available solvent.Potential for cytotoxicity at final concentrations >0.1%; risk of precipitation in media.
DMSO 10-20 mg/mL1-50 µMHigh solubilizing power.Can be toxic to cells, even at low concentrations; risk of precipitation in media.
BSA Complex 0.5-1 mM1-25 µMReduces cytotoxicity; improves stability in serum-free media; mimics physiological transport.[7]Requires more complex preparation; may interfere with certain downstream assays.
Liposomes/Nanoparticles VariesVariesCan enhance uptake and allow for targeted delivery.[8]Complex to prepare and characterize; may have its own biological effects.

Experimental Protocols

Protocol 1: Preparation and Application of C6-Ceramide-BSA Complex

This protocol is adapted from methods for complexing fatty acids and fluorescently-labeled ceramides with BSA.[7][9][10][11]

Materials:

  • This compound (C6-ceramide)

  • 100% Ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium

Procedure:

  • Prepare C6-Ceramide Stock: Dissolve C6-ceramide in 100% ethanol to make a 10 mM stock solution.

  • Prepare BSA Solution: Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10 mg/mL (approximately 150 µM). Gently warm to 37°C to aid dissolution.

  • Form the Complex: a. In a sterile tube, add the desired volume of the 10 mM C6-ceramide stock solution. b. While vortexing the BSA solution, slowly add the C6-ceramide stock to achieve the desired molar ratio (e.g., 1:1 or 2:1 ceramide to BSA). c. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Cell Treatment: a. Dilute the C6-ceramide-BSA complex into pre-warmed cell culture medium to achieve the desired final concentration. b. Remove the existing medium from the cells and replace it with the medium containing the C6-ceramide-BSA complex. c. Incubate for the desired experimental duration.

Protocol 2: Measuring Cellular Uptake with NBD-C6-Ceramide via Flow Cytometry

Materials:

  • NBD-C6-ceramide

  • BSA (fatty acid-free)

  • Cells of interest

  • FACS buffer (PBS with 1% BSA)

  • Propidium Iodide (PI) or other viability dye

Procedure:

  • Prepare NBD-C6-Ceramide-BSA Complex: Follow Protocol 1, substituting C6-ceramide with NBD-C6-ceramide. A typical final labeling concentration is 5 µM.[7]

  • Cell Treatment: a. Plate cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment. b. Treat cells with the NBD-C6-ceramide-BSA complex for the desired time (e.g., 30 minutes to 2 hours) at 37°C. Include an untreated control group.

  • Cell Harvesting: a. Wash the cells twice with ice-cold PBS to remove excess fluorescent ceramide. b. Harvest the cells using a gentle dissociation reagent (e.g., TrypLE Express). c. Centrifuge the cells and resuspend the pellet in ice-cold FACS buffer.

  • Flow Cytometry Analysis: a. Add a viability dye (e.g., PI) to distinguish between live and dead cells. b. Analyze the cells on a flow cytometer using the appropriate laser and filter for NBD (Excitation/Emission: ~460/535 nm). c. Gate on the live, single-cell population and quantify the percentage of NBD-positive cells and the mean fluorescence intensity.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treat Cellular Treatment cluster_analysis Analysis C6_stock Prepare C6-Ceramide Stock (Ethanol/DMSO) Complex Form C6-Ceramide-BSA Complex C6_stock->Complex BSA_sol Prepare BSA Solution BSA_sol->Complex Dilute Dilute Complex into Cell Culture Medium Complex->Dilute Incubate Incubate with Cells Dilute->Incubate Harvest Harvest & Stain Cells Incubate->Harvest FACS Flow Cytometry Harvest->FACS Microscopy Microscopy Harvest->Microscopy LCMS LC/MS Analysis Harvest->LCMS

Caption: Workflow for enhancing C6-ceramide uptake using a BSA complex.

Signaling Pathway Diagram

G cluster_stress Stress Kinase Activation cluster_caspase Caspase Cascade C6 C6-Ceramide Uptake JNK JNK Activation C6->JNK Casp8 Caspase-8 Cleavage C6->Casp8 Apoptosis Apoptosis JNK->Apoptosis Casp3 Caspase-3 Activation Casp8->Casp3 Casp3->Apoptosis

Caption: Simplified signaling pathway of C6-ceramide-induced apoptosis.[1]

References

Technical Support Center: C6 Ceramide Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of C6 ceramide by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges in C6 ceramide quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying C6 ceramide by mass spectrometry?

A1: The main challenges in quantifying C6 ceramide include its relatively low endogenous abundance compared to other lipid species, susceptibility to matrix effects from complex biological samples, potential for in-source fragmentation, and the need for careful selection of an appropriate internal standard to ensure accuracy and reproducibility. Furthermore, its amphiphilic nature can complicate extraction and chromatographic separation.

Q2: Why is the choice of internal standard so critical for accurate C6 ceramide quantification?

A2: An appropriate internal standard (IS) is crucial for correcting for variability during sample preparation, extraction, and analysis.[1] An ideal IS for C6 ceramide would be a stable isotope-labeled C6 ceramide, as it shares nearly identical physicochemical properties, ensuring it behaves similarly to the endogenous analyte throughout the entire workflow. If a stable isotope-labeled standard is unavailable, a non-naturally occurring odd-chain ceramide, such as C17 ceramide, is a common alternative.[1][2]

Q3: What are common sources of matrix effects in C6 ceramide analysis, and how can they be minimized?

A3: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge.[3][4] Common sources in biological samples like plasma or cell lysates include phospholipids and other high-abundance lipids.[5] To minimize these effects, several strategies can be employed:

  • Effective Sample Cleanup: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove interfering substances.[6]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate C6 ceramide from the bulk of matrix components is essential.

  • Use of a Co-eluting Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help compensate for matrix effects.[7]

Q4: What are the characteristic fragment ions for C6 ceramide in positive ion mode ESI-MS/MS?

A4: In positive ion mode, ceramides typically generate a characteristic product ion at m/z 264 upon collision-induced dissociation (CID).[8][9][10] This fragment corresponds to the sphingosine backbone after the loss of the fatty acyl chain and water.[1] This transition is highly specific and commonly used for quantification in Multiple Reaction Monitoring (MRM) mode.[2][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization. 2. Ion suppression from matrix effects. 3. Suboptimal sample preparation leading to analyte loss. 4. Incorrect MS/MS transition or collision energy.1. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).[1] 2. Improve sample cleanup using SPE or LLE to remove interfering lipids.[6] 3. Evaluate and optimize the extraction protocol for recovery. 4. Infuse a C6 ceramide standard to optimize the precursor/product ion transition and collision energy.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Injection of sample in a solvent stronger than the mobile phase. 2. Column contamination or degradation. 3. Incompatible mobile phase pH. 4. Extra-column volume.1. Ensure the final sample solvent is of similar or weaker strength than the initial mobile phase conditions.[12] 2. Flush the column with a strong solvent or replace the column if necessary. 3. Adjust mobile phase additives (e.g., formic acid, ammonium formate) to improve peak shape.[13] 4. Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.[12]
High Background Noise 1. Contaminated mobile phase, solvents, or vials. 2. Carryover from a previous injection. 3. Insufficiently cleaned MS ion source.1. Use high-purity, LC-MS grade solvents and additives. 2. Implement a robust needle wash protocol in the autosampler method.[14] 3. Perform routine cleaning and maintenance of the ion source as per the manufacturer's guidelines.
Poor Reproducibility (Inconsistent Peak Areas) 1. Inconsistent sample preparation (e.g., extraction, evaporation). 2. Variability in internal standard addition. 3. Unstable spray in the ESI source. 4. Fluctuations in LC system pressure.1. Standardize all sample preparation steps and use precise pipetting techniques. 2. Add the internal standard early in the sample preparation workflow to account for variability.[1] 3. Check for blockages in the ESI needle and ensure consistent solvent delivery. 4. Purge the LC pumps and check for leaks to ensure a stable baseline and consistent retention times.

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters and performance metrics for ceramide analysis. Note that specific values can vary based on the instrument, column, and experimental conditions.

ParameterTypical Value / RangeReference
Precursor Ion ([M+H]+) for C6 Ceramide m/z 398.4Calculated
Product Ion for Quantification m/z 264.3[8][9][10]
Internal Standard (Non-Isotopic) C17 Ceramide[2][14]
Limit of Detection (LOD) 0.2 - 0.8 fmol on column[2][11]
Limit of Quantification (LOQ) 1.0 - 4.5 fmol on column[2][11]
Linear Dynamic Range ~0.05 to 50 ng/mL[2]
Recovery from Plasma/Cells 70% - 99%[1][15]

Experimental Protocols

Protocol: Quantification of C6 Ceramide from Cell Lysates by LC-MS/MS

This protocol provides a general methodology for the extraction and quantification of C6 ceramide.

1. Sample Preparation and Lipid Extraction:

  • Harvest cultured cells (e.g., 2-5 million cells per plate).

  • Wash cells with ice-cold PBS.

  • Scrape cells in 1 mL of methanol and transfer to a glass vial.[2]

  • Add a known amount of internal standard (e.g., 50 ng of C17 ceramide in ethanol).[1]

  • Add 2 mL of chloroform, vortex briefly, and sonicate for 30 minutes.[14]

  • Centrifuge to pellet cell debris.

  • Collect the supernatant (lipid extract) and dry it under a stream of nitrogen gas at room temperature.[2]

2. Sample Reconstitution:

  • Reconstitute the dried lipid extract in 250 µL of a suitable solvent, such as acetonitrile or the initial mobile phase.[2]

  • Vortex thoroughly and transfer to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 or C8 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm).[1]

  • Mobile Phase A: Water with 0.1-0.2% formic acid and/or 5 mM ammonium formate.[1][16]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1-0.2% formic acid.[1]

  • Gradient: A gradient from a lower percentage of mobile phase B to a high percentage over several minutes to elute the ceramides. A typical run time is 5-20 minutes.[1][2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MS Parameters:

    • Ionization: ESI+

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for C6 Ceramide: m/z 398.4 → m/z 264.3

    • MRM Transition for C17 Ceramide (IS): m/z 566.6 → m/z 264.3

    • Optimize source parameters (capillary voltage, cone voltage, desolvation temperature, and gas flows) according to the instrument manufacturer's recommendations.[1]

4. Data Analysis:

  • Integrate the peak areas for C6 ceramide and the internal standard.

  • Calculate the peak area ratio (C6 Ceramide / Internal Standard).

  • Quantify the amount of C6 ceramide in the sample by plotting the peak area ratio against a standard curve prepared with known concentrations of C6 ceramide.[17]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Cell Pellet / Plasma lysis Cell Lysis & Homogenization sample->lysis is_add Add Internal Standard (e.g., C17-Cer) lysis->is_add extraction Liquid-Liquid or Solid-Phase Extraction is_add->extraction dry Dry Down Extract extraction->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc HPLC Separation (Reversed-Phase) reconstitute->lc ms ESI-MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio quant Quantification via Standard Curve ratio->quant

Caption: C6 Ceramide quantification workflow.

troubleshooting_logic start Start: Poor Quantitative Result check_peak Is Peak Shape Poor? start->check_peak check_intensity Is Signal Intensity Low? check_peak->check_intensity No solve_peak Action: - Check injection solvent - Flush/replace column - Adjust mobile phase check_peak->solve_peak Yes check_repro Is Reproducibility Poor? check_intensity->check_repro No solve_intensity Action: - Optimize MS source - Improve sample cleanup - Check MS/MS transition check_intensity->solve_intensity Yes solve_repro Action: - Standardize sample prep - Check IS addition - Check LC stability check_repro->solve_repro Yes end_node Re-analyze Sample check_repro->end_node No (Other Issue) solve_peak->end_node solve_intensity->end_node solve_repro->end_node

Caption: Troubleshooting logic for C6 ceramide analysis.

ceramide_pathway stress Cellular Stress (e.g., TNF-α, Chemo) smase Sphingomyelinase (SMase) stress->smase activates sph Sphingomyelin cer C6 Ceramide sph->cer hydrolyzes to SMase caspase Caspase Activation cer->caspase apoptosis Apoptosis caspase->apoptosis

Caption: C6 ceramide's role in apoptosis signaling.

References

Technical Support Center: N-Hexanoyl-L-erythro-sphingosine (C6-Ceramide) Vehicle Controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxic effects of vehicle controls used in experiments with N-Hexanoyl-L-erythro-sphingosine (C6-Ceramide). The information is presented in a question-and-answer format to directly address specific issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is a vehicle control necessary when working with C6-Ceramide?

A1: this compound (C6-Ceramide) is a lipophilic molecule with poor solubility in aqueous solutions like cell culture media. To facilitate its delivery to cells, it must first be dissolved in an organic solvent, known as a vehicle. A vehicle control, which consists of treating cells with the same concentration of the solvent used to dissolve the C6-Ceramide, is essential to differentiate the cellular effects of the ceramide from any potential effects of the solvent itself.

Q2: What are the most common vehicles for C6-Ceramide, and what are their primary drawbacks?

A2: The most common vehicles are Dimethyl sulfoxide (DMSO) and ethanol. While effective at dissolving C6-Ceramide, both can induce cytotoxicity and other off-target effects at certain concentrations, potentially confounding experimental results. Methanol is also a possible solvent but is generally more toxic than DMSO or ethanol. An alternative approach is to complex C6-Ceramide with bovine serum albumin (BSA), which can reduce solvent-induced toxicity.

Q3: What is a safe concentration of DMSO to use as a vehicle control?

A3: The safe concentration of DMSO is highly cell-line dependent. However, a general guideline is to keep the final concentration in the cell culture medium at or below 0.1% (v/v) to minimize cytotoxicity.[1] Studies have shown that DMSO concentrations of 0.3125% showed minimal cytotoxicity across several cancer cell lines, though sensitivity can vary.[2][3] For instance, MCF-7 cells have shown sensitivity to DMSO concentrations as low as 0.3125% after 48 hours.[3] It is crucial to determine the maximum non-toxic concentration for your specific cell line through a dose-response experiment.

Q4: What is a safe concentration of ethanol to use as a vehicle control?

A4: Similar to DMSO, the safe concentration of ethanol varies between cell lines and exposure times. Generally, concentrations below 0.5% (v/v) for 24-hour assays and below 0.25% for 48-hour assays are recommended to avoid significant viability loss.[4] Some studies suggest that ethanol can have effects on cellular signaling and proliferation even at non-cytotoxic concentrations, particularly in hormone-sensitive cell lines like MCF-7.[5] Therefore, careful validation is necessary.

Q5: What are the advantages of using BSA as a vehicle for C6-Ceramide?

A5: Complexing C6-Ceramide with fatty-acid-free Bovine Serum Albumin (BSA) offers a more physiologically relevant delivery method and can significantly reduce the cytotoxicity associated with organic solvents. BSA acts as a carrier protein, facilitating the delivery of the lipid to cells. This method is particularly useful when the required concentration of C6-Ceramide necessitates a solvent concentration that is toxic to the cells.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in the vehicle control group.

  • Question: I'm observing significant cell death in my vehicle-only (e.g., DMSO or ethanol) control group. What could be the cause, and how can I fix it?

  • Answer: This is a clear indication that the solvent concentration is too high for your specific cell line.

    • Troubleshooting Steps:

      • Determine the Cytotoxic Threshold: Perform a dose-response experiment with the vehicle alone to determine the highest concentration that does not significantly affect cell viability. This is often referred to as the No-Observed-Adverse-Effect Level (NOAEL).

      • Reduce Vehicle Concentration: Lower the final concentration of the vehicle in your experiments to be at or below the determined NOAEL. A common recommendation is to keep the final DMSO or ethanol concentration at or below 0.1%.[6]

      • Switch to a Less Toxic Vehicle: If reducing the solvent concentration is not feasible due to the required C6-Ceramide concentration, consider switching to a different delivery method, such as complexing C6-Ceramide with BSA.

      • Check Solvent Quality: Ensure the solvent is of high purity and suitable for cell culture applications. Impurities in the solvent can contribute to cytotoxicity.

Issue 2: Inconsistent or unexpected results in C6-Ceramide treated groups.

  • Question: My experimental results with C6-Ceramide are variable or not what I expected based on the literature. Could the vehicle be interfering?

  • Answer: Yes, even at non-cytotoxic concentrations, vehicles like DMSO and ethanol can have off-target effects on cellular signaling pathways, which may interfere with the expected action of C6-Ceramide.

    • Troubleshooting Steps:

      • Review Vehicle-Induced Signaling Changes: Be aware of the known signaling pathways affected by your chosen vehicle. For example, DMSO has been shown to affect pathways such as p38/HSP27 and TGF-β/Smad3, and can modulate apoptosis-related proteins.[2][7] Ethanol can interfere with metabolic proteins and membrane function.[2]

      • Minimize Vehicle Concentration: Use the lowest possible concentration of the vehicle that effectively dissolves the C6-Ceramide.

      • Consider BSA Complexation: Switching to a BSA-based delivery system can eliminate solvent-specific off-target effects.

      • Control for Vehicle Effects: When analyzing your data, carefully compare the C6-Ceramide treated group to the vehicle control group, not just to untreated cells, to isolate the specific effects of the ceramide.

Data Presentation: Vehicle Cytotoxicity

Table 1: Recommended Maximum Non-Toxic Concentrations of Common Vehicles in Various Cell Lines.

VehicleCell Line(s)Max Non-Toxic Concentration (v/v)Incubation TimeCitation
DMSOHepG2, MDA-MB-231, MCF-7, VNBRCA10.15% - 0.6%Not Specified[8]
DMSOMCF-7< 1%24 hours[9]
DMSOHeLaUp to 2%24 hours[9]
DMSOHepG2, Huh7, HT29, SW480, MDA-MB-2310.3125%72 hours[2]
DMSOMCF-7, RAW-264.7, HUVEC0.1% - 0.5%24 hours[1]
EthanolHepG2, MDA-MB-231, MCF-7, VNBRCA11.25% - 2.5%Not Specified[8][10]
EthanolBEAS-2B≤0.5%24 hours[4]
EthanolBEAS-2B≤0.25%48 hours[4]
MethanolHepG2, MDA-MB-231, MCF-7, VNBRCA11.25% - 2.5%Not Specified[8]

Note: The cytotoxicity of a vehicle is highly dependent on the specific cell line and experimental conditions. The values in this table should be used as a starting point for determining the optimal, non-toxic vehicle concentration for your experiments.

Experimental Protocols

Protocol 1: Determining Vehicle Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the maximum non-toxic concentration of a vehicle (e.g., DMSO, ethanol) on a specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate for 24 hours to allow for attachment.

  • Vehicle Preparation: Prepare a serial dilution of the vehicle in cell culture medium. The concentration range should span from concentrations known to be non-toxic (e.g., 0.01%) to those expected to be cytotoxic (e.g., 5-10%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the vehicle. Include a "no treatment" control with fresh medium only.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The highest concentration of the vehicle that does not cause a significant reduction in cell viability (e.g., >90% viability) is considered the maximum non-toxic concentration.

Protocol 2: Preparation of C6-Ceramide Complexed with Bovine Serum Albumin (BSA)

This protocol describes how to prepare a C6-Ceramide-BSA complex for solvent-free delivery to cells.

  • Prepare BSA Solution: Dissolve fatty-acid-free BSA in sterile phosphate-buffered saline (PBS) or water to a concentration of 2 mM.

  • Prepare C6-Ceramide Stock: Dissolve C6-Ceramide in methanol or a methanol:water (95:5) mixture to create a stock solution (e.g., 0.5 mg/mL).

  • Create Lipid Film: Transfer the desired amount of the C6-Ceramide stock solution to a sterile glass tube. Evaporate the solvent using a stream of dry nitrogen or a speed vacuum to create a thin lipid film on the wall of the tube.

  • Complexation: Add the pre-warmed (37°C) 2 mM BSA solution to the lipid film. The volume of BSA solution should be calculated to achieve the desired final concentration of C6-Ceramide.

  • Incubation and Solubilization: Incubate the mixture for at least 30 minutes at 37°C. Vortex or sonicate periodically to ensure the C6-Ceramide is fully complexed with the BSA, resulting in a clear solution.

  • Sterilization and Use: Filter the C6-Ceramide-BSA solution through a 0.22 µm filter before adding it to your cell culture medium.

Mandatory Visualizations

experimental_workflow_vehicle_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate treat_cells Treat cells with vehicle dilutions seed_cells->treat_cells prep_vehicle Prepare serial dilutions of vehicle prep_vehicle->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt dissolve_formazan Dissolve formazan crystals add_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calc_viability Calculate cell viability (%) read_absorbance->calc_viability det_noael Determine NOAEL calc_viability->det_noael

Caption: Workflow for determining vehicle cytotoxicity using the MTT assay.

signaling_pathway_vehicle_interference cluster_pathways Cellular Signaling Pathways dmso DMSO apoptosis Apoptosis dmso->apoptosis can induce mapk MAPK Signaling (p38, JNK) dmso->mapk modulates ethanol Ethanol membrane Membrane Fluidity ethanol->membrane disrupts metabolism Cellular Metabolism ethanol->metabolism affects c6_ceramide C6-Ceramide c6_ceramide->apoptosis induces cell_cycle Cell Cycle Arrest c6_ceramide->cell_cycle induces c6_ceramide->mapk activates nfkb NF-κB Signaling c6_ceramide->nfkb can induce

Caption: Potential interference of vehicle controls with C6-Ceramide signaling.

References

Technical Support Center: C6 Ceramide-Based Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing C6 ceramide in enzyme assays. The information is designed to help overcome common experimental hurdles and refine protocols for accurate and reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may arise during C6 ceramide-based enzyme assays, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing inconsistent or no enzymatic activity in my assay?

Answer: Inconsistent or absent enzyme activity can stem from several factors related to the C6 ceramide substrate, the enzyme preparation, or the assay conditions.

  • C6 Ceramide Degradation or Instability: C6 ceramide is a lipid and can degrade if not stored properly. It is recommended to store it as a powder at -20°C and prepare fresh stock solutions in an appropriate solvent like DMSO or ethanol for each experiment to avoid degradation from repeated freeze-thaw cycles.[1]

  • Poor C6 Ceramide Solubility: C6 ceramide has limited aqueous solubility.[1] Ensure that the final solvent concentration in the cell culture medium is minimal (typically <0.1%) to prevent solvent-induced cytotoxicity.[1] The use of a carrier molecule like BSA may be necessary.

  • Suboptimal Substrate Concentration: The concentration of C6 ceramide can significantly impact enzyme activity. It is crucial to perform a concentration-response experiment to determine the optimal concentration for your specific cell type and enzyme. Concentrations can range from 0.1 µM to 100 µM.[2][3][4]

  • Incorrect Incubation Time: The duration of C6 ceramide treatment is critical. A time-course experiment should be conducted to identify the ideal incubation period for observing the desired effect.[1] For instance, in assays measuring glucosylceramide production, the product may constantly increase during the first 120 minutes of incubation.[5]

  • Enzyme Inactivity: Ensure that the enzyme preparation is active. If using cell lysates, prepare them fresh and include protease inhibitors to prevent degradation.[1]

Question: I am seeing high background or non-specific signals in my downstream analysis (e.g., TLC, HPLC, Western Blot). What could be the cause?

Answer: High background can obscure your results and make data interpretation difficult. Here are some common causes and solutions:

  • For TLC/HPLC Analysis:

    • Incomplete Separation: The separation of C6 ceramide from its product may be incomplete. Optimize the solvent system for your TLC or the gradient for your HPLC to achieve clear resolution.[2][6]

    • Contaminants in Lipid Extracts: Ensure a clean lipid extraction to remove interfering substances.

  • For Western Blot Analysis:

    • Antibody Issues: The primary antibody concentration may be too high, or the antibody may lack specificity. Titrate your primary antibody to find the optimal concentration and consider using a more specific antibody if cross-reactivity is suspected.[1] Ensure the secondary antibody is appropriate for the primary antibody's host species.[1]

    • Insufficient Blocking: Inadequate blocking of the membrane can lead to high background. Use an appropriate blocking agent (e.g., BSA or non-fat milk) for a sufficient amount of time.

    • Protein Degradation: The addition of protease inhibitors to the lysis buffer is crucial to prevent the degradation of your target protein.[1]

Question: My cells are showing signs of toxicity or death. How can I mitigate this?

Answer: C6 ceramide can induce apoptosis or cell death, especially at higher concentrations and with longer incubation times.[3][7]

  • Determine the Cytotoxic Threshold: It is essential to perform a cell viability assay (e.g., MTT or WST-8 assay) to determine the concentration range of C6 ceramide that is non-toxic to your specific cell line.[4][7] For example, one study found that C6-ceramide concentrations ≥ 20 μM were toxic to Kupffer cells.[7]

  • Optimize Incubation Time: Shortening the incubation period may reduce cytotoxicity while still allowing for the detection of enzyme activity.

  • Use a Control: Include a vehicle control (the solvent used to dissolve C6 ceramide, e.g., DMSO or ethanol) in your experiments to ensure that the observed effects are due to the C6 ceramide and not the solvent.[7]

Frequently Asked Questions (FAQs)

Q1: What is a typical effective concentration range for C6 ceramide in cell-based assays?

A1: The effective concentration of C6 ceramide can vary widely depending on the cell type, the specific enzyme being assayed, and the biological endpoint being measured. Published studies have used concentrations ranging from as low as 0.1 µM for cell differentiation studies to as high as 100 µM for enzyme activity assays.[2][3][4] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.

Q2: How should I prepare and store C6 ceramide stock solutions?

A2: C6 ceramide should be stored as a powder at -20°C.[1] For experiments, prepare a fresh stock solution in a suitable organic solvent such as DMSO or ethanol.[1] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles which can lead to degradation.

Q3: What are some common enzymes that can be assayed using C6 ceramide as a substrate?

A3: C6 ceramide and its fluorescently labeled derivatives (e.g., NBD-C6-ceramide) are commonly used as substrates for a variety of enzymes involved in sphingolipid metabolism. These include:

  • Glucosylceramide Synthase (GCS): This enzyme transfers glucose to ceramide to form glucosylceramide.[2][5]

  • Ceramide Synthases (CerS): This family of enzymes synthesizes ceramide.[8][9][10] While C6-ceramide itself is a product, fluorescently labeled precursors are used to measure CerS activity.

  • Ceramidases: These enzymes hydrolyze ceramide into sphingosine and a fatty acid.[11][12]

Q4: Can C6 ceramide be used to study specific signaling pathways?

A4: Yes, C6 ceramide is a cell-permeable analog of endogenous ceramide and is widely used to investigate ceramide-mediated signaling pathways. These pathways are involved in various cellular processes, including apoptosis, cell cycle arrest, cell differentiation, and phagocytosis.[3][7]

Q5: What are the key differences between using fluorescently labeled (e.g., NBD) C6-ceramide versus unlabeled C6-ceramide?

A5: Fluorescently labeled C6-ceramide, such as NBD-C6-ceramide, allows for direct detection and quantification of the substrate and its metabolic products using techniques like thin-layer chromatography (TLC) followed by spectrophotometry or high-performance liquid chromatography (HPLC).[2][5][6] This avoids the need for radioactive substrates.[10] Unlabeled C6-ceramide is typically used when the downstream effects are measured through other means, such as Western blotting for signaling protein activation or cell viability assays. The choice depends on the specific research question and the available detection methods.

Quantitative Data Summary

ParameterValueCell Type/SystemEnzyme/ProcessReference
C6 Ceramide Concentration 100 µMNCI/ADR-RES cellsGlucosylceramide Synthase[2]
1, 5, and 10 µMKupffer CellsPhagocytosis[7]
0.1 µM and 13 µMEmbryonic Hippocampal CellsCell Viability & Differentiation[3][4]
Incubation Time Up to 120 minutesNCI/ADR-RES cellsGlucosylceramide Synthase[5]
2 hoursKupffer CellsPhagocytosis[7]
24 to 96 hoursVariousApoptosis/Cell Viability[1][7]
Inhibitor IC50 17.23 ± 7.0 μMRecombinant nCDaseNeutral Ceramidase (nCDase)[13]

Experimental Protocols

Protocol: In-Cell Glucosylceramide Synthase (GCS) Activity Assay using NBD-C6-Ceramide

This protocol is a generalized procedure based on methodologies described in the literature.[2][5]

  • Cell Culture: Plate cells (e.g., NCI/ADR-RES) in appropriate culture dishes and grow to the desired confluency. For the assay, approximately 50,000 cells are recommended.[2]

  • Substrate Preparation: Prepare a stock solution of NBD-C6-ceramide in a suitable solvent (e.g., ethanol). For the assay, dilute the stock solution in a serum-free medium containing 1% BSA to the desired final concentration (e.g., 100 µM).

  • Enzymatic Reaction:

    • Wash the cells with serum-free medium.

    • Add the NBD-C6-ceramide containing medium to the cells.

    • Incubate for a specific period (e.g., 2 hours) at 37°C. A time-course experiment is recommended to determine the optimal incubation time.[5]

  • Lipid Extraction:

    • After incubation, wash the cells with cold PBS.

    • Harvest the cells and perform a lipid extraction using a standard method such as the Bligh-Dyer method.

  • Analysis by Thin-Layer Chromatography (TLC):

    • Spot the lipid extracts onto a silica TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate NBD-C6-glucosylceramide from NBD-C6-ceramide.

    • Visualize the fluorescent spots under UV light.

  • Quantification:

    • Scrape the fluorescent spots corresponding to the substrate and product from the TLC plate.

    • Elute the lipids from the silica.

    • Quantify the amount of NBD-C6-ceramide and NBD-C6-glucosylceramide using a spectrophotometer.

    • Calculate the GCS activity based on the amount of product formed over time.

Visualizations

G1 cluster_0 De Novo Ceramide Synthesis cluster_1 Sphingomyelin Hydrolysis cluster_2 Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES1 Sphingomyelin Sphingomyelin Ceramide_2 Ceramide Sphingomyelin->Ceramide_2 SMase Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Ceramide_3 Ceramide Sphingosine->Ceramide_3 CerS

Caption: Major pathways of ceramide generation in the cell.

G2 Start Start Cell_Culture 1. Plate and Culture Cells Start->Cell_Culture Substrate_Prep 2. Prepare NBD-C6-Ceramide Solution Cell_Culture->Substrate_Prep Incubation 3. Incubate Cells with Substrate Substrate_Prep->Incubation Lipid_Extraction 4. Extract Lipids Incubation->Lipid_Extraction TLC_Separation 5. Separate Lipids by TLC Lipid_Extraction->TLC_Separation Quantification 6. Quantify Fluorescent Product TLC_Separation->Quantification End End Quantification->End

Caption: Experimental workflow for a C6 ceramide-based GCS assay.

G3 Inconsistent_Activity Inconsistent/No Activity? Substrate_Issues Check C6 Ceramide - Storage - Solubility - Concentration Inconsistent_Activity->Substrate_Issues Yes Assay_Conditions Optimize Assay - Incubation Time - Enzyme Prep Inconsistent_Activity->Assay_Conditions Yes High_Background High Background? Inconsistent_Activity->High_Background No Substrate_Issues->High_Background Assay_Conditions->High_Background TLC_HPLC_Issues Optimize Separation - Solvent/Gradient High_Background->TLC_HPLC_Issues Yes WB_Issues Optimize Western Blot - Antibody Titration - Blocking High_Background->WB_Issues Yes Cytotoxicity Cell Toxicity? High_Background->Cytotoxicity No TLC_HPLC_Issues->Cytotoxicity WB_Issues->Cytotoxicity Toxicity_Solutions Mitigate Toxicity - Viability Assay - Adjust Concentration/Time Cytotoxicity->Toxicity_Solutions Yes Resolved Issue Resolved Cytotoxicity->Resolved No Toxicity_Solutions->Resolved

Caption: Logical troubleshooting workflow for C6 ceramide assays.

References

preventing degradation of N-Hexanoyl-L-erythro-sphingosine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the storage and degradation of N-Hexanoyl-L-erythro-sphingosine (C6 Ceramide).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is stable for at least one year when stored at -20°C in a dry environment. To prevent degradation from moisture and heat, it is crucial to keep the compound in a tightly sealed container.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in high-purity organic solvents such as ethanol or DMSO. For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage, it is advisable to store aliquots at -80°C, which can maintain stability for up to six months. Always protect solutions from light. To avoid repeated freeze-thaw cycles, which can accelerate degradation, prepare small, single-use aliquots.

Q3: What are the primary degradation pathways for this compound during storage?

A3: The two primary chemical degradation pathways for this compound during storage are hydrolysis of the N-acyl amide bond and oxidation of the double bond in the sphingosine backbone. These reactions can be accelerated by factors such as improper temperature, exposure to light, and extreme pH conditions.

Q4: Can I store this compound in an aqueous solution?

A4: It is not recommended to store this compound in aqueous solutions for extended periods. The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions. If you need to prepare an aqueous solution for an experiment, it should be made fresh and used immediately.

Q5: How can I check if my stored this compound has degraded?

A5: The purity of your this compound can be assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new spots on a TLC plate or additional peaks in an HPLC or LC-MS chromatogram can indicate the presence of degradation products.

Troubleshooting Guides

Problem 1: Inconsistent experimental results using stored this compound.
  • Possible Cause: Degradation of the compound due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C for solid, -80°C for stock solutions) and protected from light and moisture.

    • Assess Purity: If possible, analyze a small sample of your stored compound using TLC, HPLC, or LC-MS to check for the presence of degradation products.

    • Prepare Fresh Solution: If degradation is suspected, prepare a fresh stock solution from a new vial of solid compound.

    • Use a Positive Control: Include a positive control in your experiment with a known bioactive compound to ensure your experimental system is working correctly.

Problem 2: Precipitation of this compound in cell culture medium.
  • Possible Cause: Low aqueous solubility of the compound.

  • Troubleshooting Steps:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is as low as possible (ideally ≤ 0.1%) to avoid both cytotoxicity and precipitation.

    • Pre-warm Medium: Gently warm the cell culture medium to 37°C before adding the stock solution of this compound.

    • Vortex Immediately: Vortex the medium immediately after adding the stock solution to ensure rapid and uniform dispersion.

    • Use a Carrier Protein: Consider complexing this compound with a carrier protein like bovine serum albumin (BSA) to improve its solubility in aqueous media.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Solid Powder -20°C≥ 1 yearStore in a desiccated, dark environment.
Stock Solution in Organic Solvent (e.g., Ethanol, DMSO) -20°C≤ 1 monthProtect from light; avoid repeated freeze-thaw cycles.
Stock Solution in Organic Solvent (e.g., Ethanol, DMSO) -80°C≤ 6 monthsAliquot into single-use vials; protect from light.
Aqueous Solution Not RecommendedUse ImmediatelyProne to hydrolysis; prepare fresh for each experiment.

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution
  • Materials:

    • This compound (solid powder)

    • High-purity, anhydrous DMSO or ethanol

    • Sterile, amber microcentrifuge tubes or glass vials with PTFE-lined caps

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the compound in a sterile environment.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use amber vials to minimize exposure to light and air, and to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.

Protocol for Assessing Purity by Thin-Layer Chromatography (TLC)
  • Materials:

    • Silica gel TLC plate

    • Stored this compound sample

    • Freshly prepared this compound standard

    • Mobile phase (e.g., chloroform:methanol, 9:1 v/v)

    • TLC developing chamber

    • Visualization reagent (e.g., iodine vapor or ceric ammonium molybdate stain)

  • Procedure:

    • Spot a small amount of the stored sample and the fresh standard onto the baseline of the TLC plate.

    • Place the TLC plate in the developing chamber containing the mobile phase.

    • Allow the solvent front to move up the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and mark the solvent front.

    • Allow the plate to air dry completely.

    • Visualize the spots using the chosen reagent.

    • Compare the spot(s) from the stored sample to the standard. The appearance of additional spots in the lane of the stored sample indicates the presence of degradation products.

Mandatory Visualizations

G cluster_storage Storage of this compound cluster_degradation Potential Degradation Pathways cluster_prevention Preventive Measures Solid Solid Compound StockSolution Stock Solution (in Organic Solvent) Solid->StockSolution Dissolve in Ethanol/DMSO Hydrolysis Hydrolysis of Amide Bond Solid->Hydrolysis Oxidation Oxidation of Double Bond Solid->Oxidation AqueousSolution Aqueous Solution StockSolution->AqueousSolution Dilute for Experiment StockSolution->Hydrolysis StockSolution->Oxidation AqueousSolution->Hydrolysis Temp Store at -20°C to -80°C Temp->Solid Temp->StockSolution Light Protect from Light Light->Solid Light->StockSolution Moisture Keep Dry Moisture->Solid pH Avoid Extreme pH pH->AqueousSolution Fresh Prepare Aqueous Solutions Fresh Fresh->AqueousSolution

Caption: Logical workflow for the storage and prevention of degradation of this compound.

G start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage and Use Fresh Sample storage_ok->correct_storage No check_purity Assess Purity (TLC, HPLC, LC-MS) storage_ok->check_purity Yes correct_storage->start purity_ok Compound Pure? check_purity->purity_ok degraded Indication: Compound Degraded purity_ok->degraded No troubleshoot_assay Troubleshoot Other Experimental Parameters purity_ok->troubleshoot_assay Yes use_new Action: Use a New Vial of Compound degraded->use_new use_new->start

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Validation & Comparative

Validating C6 Ceramide-Induced Apoptosis: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the pro-apoptotic potential of C6 ceramide, robust and quantitative validation of apoptosis is paramount. Caspase activity assays serve as a cornerstone for this validation, providing a direct measure of the execution of the apoptotic program. This guide offers a comprehensive comparison of commonly used caspase assays, presenting supporting experimental data, detailed protocols, and a comparative analysis with alternative apoptosis detection methods.

The Central Role of Caspases in C6 Ceramide-Induced Apoptosis

C6 ceramide, a cell-permeable short-chain ceramide, is a well-established inducer of apoptosis in a variety of cell types. Its mechanism of action often involves the activation of the caspase cascade, a family of cysteine proteases that are the central executioners of apoptosis. C6 ceramide can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the activation of initiator caspases (caspase-8 and caspase-9) and subsequently, the executioner caspases (caspase-3 and caspase-7). The activation of these caspases culminates in the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Comparison of Caspase Activity

Validating the pro-apoptotic effect of C6 ceramide necessitates the quantitative measurement of caspase activity. The following tables summarize experimental data from studies that have utilized caspase assays to measure the apoptotic response to C6 ceramide treatment.

Cell Line C6 Ceramide Concentration Time Point Caspase-3/7 Activity (Fold Change vs. Control) Reference
Rice Protoplasts100 µM6 hours~4-fold[1]
HCT11650 µM24 hoursSignificant increase observed[2]
K56225 µM24 hoursCleavage of PARP (caspase-3 substrate) observed[3][4]
Cell Line C6 Ceramide Concentration Time Point Caspase-8 Activity Reference
K56225 µM24 hoursCleavage of pro-caspase-8 observed[3][4]
Cell Line C6 Ceramide Concentration Time Point Caspase-9 Activity Reference
K56225 µM24 hoursCleavage of pro-caspase-9 observed[3][4]
C6 GliomaNot specifiedNot specifiedActivation observed[5]

Signaling Pathway of C6 Ceramide-Induced Apoptosis

C6_Ceramide_Apoptosis_Pathway C6_Ceramide C6 Ceramide Extrinsic_Pathway Extrinsic Pathway C6_Ceramide->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway C6_Ceramide->Intrinsic_Pathway Plasma_Membrane Plasma Membrane Caspase8 Caspase-8 (Initiator) Extrinsic_Pathway->Caspase8 Mitochondria Mitochondria Intrinsic_Pathway->Mitochondria Caspase3_7 Caspase-3/7 (Executioner) Caspase8->Caspase3_7 Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: C6 Ceramide-Induced Apoptotic Signaling Pathways.

Experimental Protocols

Detailed methodologies for inducing apoptosis with C6 ceramide and performing caspase activity assays are crucial for reproducible results.

Protocol 1: Induction of Apoptosis with C6 Ceramide
  • Cell Culture: Plate cells at a desired density in a suitable culture vessel and allow them to adhere overnight.

  • Reagent Preparation: Prepare a stock solution of C6 ceramide (e.g., 10 mM in DMSO).

  • Treatment: Dilute the C6 ceramide stock solution in fresh culture medium to the desired final concentration (e.g., 10-100 µM). Remove the old medium from the cells and replace it with the C6 ceramide-containing medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 6-48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Controls: Include a vehicle control (medium with the same concentration of DMSO used for the highest C6 ceramide concentration) and an untreated control.

Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)

This protocol is a general guideline and may need optimization for specific cell types and experimental conditions.

  • Induce Apoptosis: Treat cells with C6 ceramide as described in Protocol 1.

  • Cell Lysis:

    • For adherent cells, aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of chilled cell lysis buffer to each well, and incubate on ice for 10 minutes.

    • For suspension cells, centrifuge the cells at 250 x g for 5 minutes, aspirate the supernatant, and wash with ice-cold PBS. Resuspend the cell pellet in chilled cell lysis buffer.

  • Lysate Collection: Scrape the adherent cells or gently pipet the suspension cells to ensure complete lysis. Transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.

  • Assay Preparation: Transfer the supernatant (cytosolic extract) to a fresh, chilled microcentrifuge tube.

  • Reaction Setup: In a 96-well black plate, add 50 µL of 2x Reaction Buffer to each well. Add 50 µL of the cell lysate to the corresponding wells.

  • Substrate Addition: Add 5 µL of the caspase-3/7 substrate (e.g., Ac-DEVD-AFC) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

  • Data Analysis: Calculate the fold-increase in caspase-3/7 activity by comparing the fluorescence of the C6 ceramide-treated samples to the untreated or vehicle control samples.

Protocol 3: Caspase-8 and Caspase-9 Activity Assays (Colorimetric)

The protocol for caspase-8 and caspase-9 colorimetric assays is similar to the fluorometric assay for caspase-3/7, with the primary difference being the substrate and detection method.

  • Substrates:

    • Caspase-8: Ac-IETD-pNA

    • Caspase-9: Ac-LEHD-pNA

  • Detection: Measure the absorbance at 405 nm.

  • Procedure: Follow the general steps outlined in Protocol 2, substituting the appropriate substrate and using a clear 96-well plate for absorbance reading.

Experimental Workflow for Caspase Assays

Caspase_Assay_Workflow Start Start: Cell Culture Treatment Induce Apoptosis (e.g., with C6 Ceramide) Start->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Lysate_Collection Collect Cytosolic Extract Cell_Lysis->Lysate_Collection Reaction_Setup Set up Reaction in 96-well plate (Lysate + Reaction Buffer) Lysate_Collection->Reaction_Setup Substrate_Addition Add Caspase-Specific Substrate (e.g., Ac-DEVD-AFC for Caspase-3/7) Reaction_Setup->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Measurement Measure Signal (Fluorescence or Absorbance) Incubation->Measurement Data_Analysis Data Analysis: Calculate Fold Change Measurement->Data_Analysis

Caption: General workflow for caspase activity assays.

Comparison with Alternative Apoptosis Detection Methods

While caspase assays are a direct and quantitative method for confirming apoptosis, a multi-assay approach is often recommended for comprehensive validation.

Assay Principle Stage of Apoptosis Detected Advantages Disadvantages
Caspase Activity Assays Measures the enzymatic activity of specific caspases using colorimetric, fluorometric, or luminescent substrates.Mid-stageHighly specific for apoptosis; quantitative; allows for differentiation between initiator and executioner caspase activation.Can be transient; may not detect caspase-independent apoptosis.
Annexin V Staining Detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.Early-stageHigh sensitivity for early apoptotic events; can be combined with a viability dye (e.g., Propidium Iodide) to distinguish between apoptotic and necrotic cells.Can also stain necrotic cells if the membrane is compromised; binding is calcium-dependent.[6]
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.Late-stageCan be used on fixed cells and tissue sections; provides spatial information in tissues.Can also detect DNA damage from other sources, leading to false positives; may not be specific to apoptosis.[6]
PARP Cleavage (Western Blot) Detects the cleavage of Poly (ADP-ribose) polymerase, a substrate of activated caspase-3 and -7.Mid- to late-stageSpecific indicator of caspase-3/7 activity; provides molecular weight information.Semi-quantitative; more labor-intensive than plate-based assays.

References

A Comparative Guide to the Differential Cellular Responses of C6 Ceramide Versus Natural Long-Chain Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular responses induced by the synthetic, short-chain C6 ceramide and naturally occurring long-chain ceramides (e.g., C16, C18). Understanding these differences is crucial for the accurate interpretation of experimental results and for the development of ceramide-based therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the distinct signaling pathways involved.

Data Presentation: A Quantitative Comparison

The biological effects of ceramides are highly dependent on the length of their N-acyl chain. While the cell-permeable C6 ceramide is a widely used tool to mimic the actions of natural ceramides, its cellular impact can differ significantly from that of its long-chain counterparts.

Table 1: Differential Effects on Apoptosis
Ceramide SpeciesCell LineConcentration (µM)Incubation Time (h)Apoptosis (% of Cells)Key Findings
C6 Ceramide C6 GliomaNot specifiedNot specifiedPotent inductionMore potent pro-apoptotic activity compared to non-hydroxylated C16-ceramide.[1][2]
HeLaNot specifiedNot specifiedIncreased in ELOVL1/CERS2 knockdown cellsKnockdown of enzymes for C24 ceramide synthesis sensitized cells to C6 ceramide-induced apoptosis.[3]
SACC-83, SACC-LMNot specifiedNot specifiedDose-dependent increaseUpregulation of caspase-3, PUMA, and CHOP.[4]
C16 Ceramide HNSCCNot specifiedNot specifiedAnti-apoptoticProtected cells from ER-stress-induced cell death.[5]
HeLaNot specifiedNot specifiedIncreased susceptibility with higher C16:C24 ratioA shift towards C16 ceramide increased cisplatin-induced apoptosis.[3]
MacrophagesNot specifiedNot specifiedPro-apoptoticDe novo generated C16 ceramide contributes to spontaneous neutrophil apoptosis.[6]
Table 2: Differential Effects on Cell Cycle
Ceramide SpeciesCell LineConcentration (µM)Incubation Time (h)Effect on Cell Cycle
C6 Ceramide Molt-4 LeukemiaNot specifiedNot specifiedG0/G1 arrest.[7]
C16 Ceramide Not specifiedNot specifiedNot specifiedCan induce cell cycle arrest, but effects are cell-type specific.
Table 3: Differential Activation of Signaling Pathways
Signaling PathwayC6 CeramideNatural Long-Chain Ceramides (e.g., C16)
JNK/p38 MAPK Potent activator.[8][9][10]Activation is context-dependent and can be involved in both pro- and anti-apoptotic signaling.[11]
Akt Often leads to dephosphorylation/inactivation.Can have varied effects; C16-ceramide has been shown to reduce Akt phosphorylation.[12]
Bcl-2 Family Can modulate Bcl-2 family protein expression and function.[13]C16-ceramide can promote Bax/Bak-dependent apoptosis.[14]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published findings. Below are protocols for key experiments used to assess the cellular effects of ceramides.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other conjugate)

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL)

  • 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cells

  • Flow cytometer

Protocol:

  • Induce apoptosis in your target cells by treating with C6 ceramide or inducing the production of endogenous long-chain ceramides for the desired time. Prepare a negative control of untreated cells.

  • Harvest both adherent and floating cells. For adherent cells, gently detach using trypsin or a cell scraper.

  • Centrifuge the cell suspension at approximately 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS, repeating the centrifugation step.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 10 µL of PI solution to the cell suspension.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Propidium Iodide (PI) Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[5]

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol

  • PI staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A solution (e.g., 100 µg/mL in PBS)

  • Flow cytometer

Protocol:

  • Harvest cells after treatment with the respective ceramides.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while gently vortexing.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Centrifuge the fixed cells at a higher speed (e.g., 1000 x g) for 5 minutes and discard the ethanol.

  • Wash the cells twice with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Interpretation:

  • The DNA content histogram will show peaks corresponding to G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[5]

Quantification of Endogenous Ceramide Species by HPLC-MS/MS

This technique allows for the precise measurement of different ceramide species within a cell lysate.

Materials:

  • Cell lysates

  • Internal standards (e.g., C17:0 ceramide)

  • Organic solvents (e.g., chloroform, methanol, isopropanol, acetonitrile)

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

Protocol (General Overview):

  • Lipid Extraction: Extract total lipids from cell pellets using a method such as the Bligh-Dyer or Folch extraction, including an internal ceramide standard for normalization.

  • Chromatographic Separation: Separate the different lipid species using high-performance liquid chromatography (HPLC). A normal-phase or reverse-phase column can be used depending on the specific ceramide species of interest.

  • Mass Spectrometry Detection: Ionize the eluted lipids and detect them using a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for each ceramide species, allowing for their specific and sensitive quantification.

  • Data Analysis: Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard.

Mandatory Visualization

The following diagrams illustrate key cellular processes and workflows related to ceramide signaling.

C6_Metabolism C6_ext Exogenous C6 Ceramide C6_int Intracellular C6 Ceramide C6_ext->C6_int Cellular Uptake Glucosylceramide C6-Glucosylceramide C6_int->Glucosylceramide Sphingomyelin C6-Sphingomyelin C6_int->Sphingomyelin Salvage Salvage Pathway (Deacylation/ Reacylation) C6_int->Salvage Apoptosis Apoptosis C6_int->Apoptosis CellCycleArrest Cell Cycle Arrest C6_int->CellCycleArrest LongChain Endogenous Long-Chain Ceramides Salvage->LongChain LongChain->Apoptosis LongChain->CellCycleArrest

Caption: Metabolic fate and cellular effects of exogenous C6 ceramide.

Apoptosis_Signaling cluster_C6 C6 Ceramide cluster_LC Long-Chain Ceramides C6 C6 Ceramide ASK1_C6 ASK1 C6->ASK1_C6 JNK_p38_C6 JNK / p38 MAPK ASK1_C6->JNK_p38_C6 CytoC Cytochrome c Release JNK_p38_C6->CytoC LC Long-Chain Ceramides (e.g., C16) Mito Mitochondria LC->Mito Bax_Bak Bax / Bak Activation Mito->Bax_Bak Bax_Bak->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Differential apoptotic signaling pathways of ceramides.

Experimental_Workflow Start Cell Culture Treatment Ceramide Treatment (C6 vs. Long-Chain) Start->Treatment Harvest Cell Harvesting Treatment->Harvest ApoptosisAssay Apoptosis Assay (Annexin V/PI) Harvest->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) Harvest->CellCycleAssay ProteinAnalysis Protein Analysis (Western Blot for Signaling Molecules) Harvest->ProteinAnalysis LipidAnalysis Lipid Analysis (HPLC-MS/MS) Harvest->LipidAnalysis DataAnalysis Data Analysis and Comparison ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis ProteinAnalysis->DataAnalysis LipidAnalysis->DataAnalysis

Caption: Experimental workflow for comparing ceramide effects.

References

Unraveling the Molecular Pathways of C6 Ceramide: A Comparative Guide Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of C6 Ceramide's Mechanism of Action Confirmed by Genetic Intervention.

C6 ceramide, a cell-permeable short-chain sphingolipid, has garnered significant attention in biomedical research for its potent ability to induce cell death in cancer cells and modulate various cellular processes. Understanding its precise mechanism of action is paramount for its potential therapeutic applications. This guide provides a comparative analysis of key signaling pathways affected by C6 ceramide, with a focus on validating these pathways through genetic knockout and knockdown studies. By objectively presenting experimental data, detailed protocols, and visual representations of the underlying molecular interactions, this guide serves as a valuable resource for researchers investigating ceramide signaling and its implications in drug development.

C6 Ceramide-Induced Apoptosis: The Role of Key Signaling Mediators

C6 ceramide triggers programmed cell death, or apoptosis, through a complex network of signaling proteins. Genetic studies have been instrumental in dissecting this network and confirming the essential roles of specific proteins. Below, we compare the effects of C6 ceramide in the presence and absence of key mediators, supported by experimental data.

Caspase-8: A Critical Initiator of C6 Ceramide-Induced Apoptosis

Studies in various cancer cell lines have implicated the initiator caspase, Caspase-8, as a crucial component in the apoptotic pathway triggered by C6 ceramide.

Cell LineGenetic InterventionTreatmentOutcome MeasureResultReference
K562 (Chronic Myelogenous Leukemia)Pharmacological Inhibition (Z-IETD-FMK)25 µM C6-ceramide for 48h% Apoptotic Cells (Annexin V positive)C6-ceramide: ~45%; C6-ceramide + Caspase-8 Inhibitor: ~20%[1][2]

Note: While this study uses a pharmacological inhibitor, it provides strong evidence for the role of Caspase-8. Genetic knockout studies are needed for definitive confirmation.

JNK (c-Jun N-terminal Kinase): A Stress-Activated Kinase Essential for Ceramide-Mediated Cell Death

The stress-activated protein kinase JNK is another key player in the cellular response to C6 ceramide. Its activation is linked to the induction of apoptosis.

Cell LineGenetic InterventionTreatmentOutcome MeasureResultReference
K562 (Chronic Myelogenous Leukemia)Pharmacological Inhibition (SP600125)25 µM C6-ceramide for 24h% Cell ViabilityC6-ceramide: ~60%; C6-ceramide + JNK Inhibitor: ~85%[2]

Note: This data is based on pharmacological inhibition, highlighting the need for validation with JNK knockout models.

The Role of Protein Phosphatases in C6 Ceramide Signaling

Protein phosphatases are critical regulators of cellular signaling, and C6 ceramide has been shown to modulate their activity to exert its effects.

Protein Phosphatase 1 (PP1): A Key Effector in C6 Ceramide-Induced Melanoma Cell Death

Genetic knockdown of PP1 has been shown to attenuate the cytotoxic effects of liposomal C6 ceramide in melanoma cells, confirming its role as a downstream effector.

Cell LineGenetic InterventionTreatmentOutcome MeasureResultReference
WM-115 (Melanoma)shRNA knockdown of PP110 µM Liposomal C6-ceramide for 48h% Cell ViabilityControl shRNA + Lipo-C6: ~40%; PP1 shRNA + Lipo-C6: ~75%[3][4]
Protein Phosphatase 2A (PP2A): A Central Regulator of Ceramide-Induced Apoptosis

PP2A is a tumor suppressor that is often activated by ceramide, leading to the dephosphorylation and modulation of key survival proteins like Akt.

Cell LineGenetic InterventionTreatmentOutcome MeasureResultReference
PC-3 (Prostate Cancer)siRNA knockdown of PP2A-CαC6-ceramidep27(kip1) protein expressionC6-ceramide increased p27(kip1) levels, which was inhibited by PP2A-Cα siRNA.[5]

Note: This study demonstrates the involvement of PP2A in mediating the effects of C6 ceramide on a key cell cycle regulator.

The Atypical Protein Kinase C Zeta (PKCζ) in Ceramide Signaling

PKCζ is an atypical protein kinase C isoform that has been identified as a direct target of ceramide, playing a role in cell growth arrest.

Cell LineGenetic InterventionTreatmentOutcome MeasureResultReference
A7r5 (Vascular Smooth Muscle Cells)Overexpression of dominant-negative PKCζC6-ceramidePDGF-induced cell proliferationC6-ceramide inhibited proliferation, and this effect was abrogated in cells expressing dominant-negative PKCζ.

Note: This study utilizes a dominant-negative approach to demonstrate the essential role of PKCζ in C6 ceramide-mediated growth arrest.

Experimental Protocols

Generation of Knockout Cell Lines using CRISPR/Cas9

This protocol provides a general framework for generating knockout cell lines to study the mechanism of action of C6 ceramide.

1. gRNA Design and Cloning:

  • Design two to four unique guide RNAs (gRNAs) targeting the early exons of the gene of interest using a validated online tool.

  • Synthesize and anneal complementary oligonucleotides for each gRNA.

  • Clone the annealed gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

2. Lentiviral Production and Transduction:

  • Co-transfect the gRNA-Cas9 construct along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line (e.g., HEK293T).

  • Harvest the lentiviral particles from the supernatant after 48-72 hours.

  • Transduce the target cell line with the collected lentivirus in the presence of polybrene.

3. Selection and Clonal Isolation:

  • Select for transduced cells using an appropriate antibiotic (e.g., puromycin) if the vector contains a resistance marker.

  • Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

4. Knockout Validation:

  • Expand the single-cell clones.

  • Extract genomic DNA and perform PCR to screen for clones with the desired deletion.

  • Confirm the knockout at the protein level by Western blotting.

  • Sequence the targeted genomic region to verify the specific mutation.

Assessment of C6 Ceramide-Induced Apoptosis

1. Cell Treatment:

  • Plate wild-type and knockout cells at a suitable density.

  • Treat the cells with the desired concentration of C6 ceramide (and a vehicle control) for the indicated time period.

2. Annexin V and Propidium Iodide (PI) Staining:

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

3. Caspase Activity Assay:

  • Treat cells as described above.

  • Lyse the cells and measure the activity of specific caspases (e.g., Caspase-3, -8, -9) using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.

Visualizing the Molecular Pathways

The following diagrams illustrate the key signaling pathways of C6 ceramide and the experimental workflow for confirming its mechanism of action using genetic knockouts.

C6_Ceramide_Signaling_Pathway cluster_apoptosis Apoptosis cluster_stress Stress Response cluster_phosphatases Phosphatase Regulation cluster_kinases Kinase Regulation C6_Ceramide C6 Ceramide Caspase8 Caspase-8 C6_Ceramide->Caspase8 JNK JNK C6_Ceramide->JNK PP1 PP1 C6_Ceramide->PP1 PP2A PP2A C6_Ceramide->PP2A PKCzeta PKCζ C6_Ceramide->PKCzeta Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JNK->Apoptosis Akt_inhibition Akt Inhibition PP1->Akt_inhibition PP2A->Akt_inhibition Akt_inhibition->Apoptosis Growth_Arrest Growth Arrest PKCzeta->Growth_Arrest

Caption: C6 Ceramide Signaling Pathways.

Experimental_Workflow Start Identify Potential Target Protein Design_gRNA Design & Clone gRNAs Start->Design_gRNA Generate_KO Generate Knockout Cell Line (CRISPR/Cas9) Design_gRNA->Generate_KO Validate_KO Validate Knockout (WB, Sequencing) Generate_KO->Validate_KO Treat_Cells Treat WT and KO Cells with C6 Ceramide Validate_KO->Treat_Cells Assay Perform Functional Assays (Apoptosis, Viability) Treat_Cells->Assay Analyze Analyze and Compare Data Assay->Analyze Conclusion Confirm Role of Target Protein Analyze->Conclusion

Caption: Experimental Workflow for Knockout Validation.

Logical_Relationship Hypothesis Hypothesis: Protein X is required for C6 ceramide-induced apoptosis KO_Model Generate Protein X Knockout Model Hypothesis->KO_Model Experiment Treat WT and KO cells with C6 Ceramide KO_Model->Experiment Observation Observe reduced apoptosis in KO cells compared to WT Experiment->Observation Conclusion Conclusion: Protein X is a key mediator of C6 ceramide-induced apoptosis Observation->Conclusion

Caption: Logical Framework for Mechanism Confirmation.

References

Unveiling the Differential Efficacy of N-Hexanoyl-L-erythro-sphingosine Across Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive cross-cell line comparison of the efficacy of N-Hexanoyl-L-erythro-sphingosine (C6-ceramide), a synthetic, cell-permeable analog of the pro-apoptotic lipid ceramide. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the performance of C6-ceramide against various cancer cell lines, offering insights into its therapeutic potential.

Data Presentation: Quantitative Comparison of C6-Ceramide Efficacy

The cytotoxic and apoptotic effects of C6-ceramide exhibit significant variability across different cancer cell lineages. The following tables summarize key quantitative data from multiple studies to facilitate a clear comparison of its efficacy.

Cell LineCancer TypeParameterValueReference
MCF-7 Breast AdenocarcinomaIC505-10 µM[1]
MDA-MB-231 Breast AdenocarcinomaIC505-10 µM[1]
SK-BR-3 Breast AdenocarcinomaIC505-10 µM[1]
K562 Chronic Myeloid LeukemiaApoptosis InductionSignificant at 25 µM[2]
KBM5 Chronic Myeloid LeukemiaApoptosis Induction>12-fold increase[3]
KBM5-STI (imatinib-resistant) Chronic Myeloid LeukemiaApoptosis Induction>5-fold increase[3]
DU145 Prostate CarcinomaResistanceIncreased with Acid Ceramidase Overexpression[4]
PPC1 Prostate CarcinomaResistanceIncreased with Acid Ceramidase Overexpression[4]
HT-29 Colon AdenocarcinomaApoptosis InductionSusceptible to ceramide-induced apoptosis[5]
Jurkat T-cell LeukemiaApoptosis PotentiationEnhances apoptosis induced by other agents[6]
A549 Lung CarcinomaCytotoxicitySusceptible to sphingolipid-induced cytotoxicity[7]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method. The data presented here are for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of C6-ceramide by measuring the metabolic activity of viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of C6-ceramide (typically ranging from 1 µM to 100 µM) and a vehicle control (e.g., DMSO or ethanol). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of C6-ceramide that inhibits cell growth by 50%, can be determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of C6-ceramide for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them from the culture plate.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Mechanisms of Action

The pro-apoptotic effects of C6-ceramide are mediated through the modulation of several key signaling pathways. The specific pathways activated can differ between cell lines, contributing to the observed variations in efficacy.

C6_Ceramide_Signaling_Workflow cluster_input Stimulus cluster_pathways Signaling Pathways cluster_akt Akt Pathway cluster_jnk JNK Pathway cluster_caspase Caspase Cascade cluster_output Cellular Response C6 C6-Ceramide PP2A PP2A Activation C6->PP2A Activates in HT-29 & MCF-7 JNK JNK Activation C6->JNK Activates in K562 Casp8 Caspase-8 Activation C6->Casp8 Activates in K562 Akt Akt Dephosphorylation (Inhibition) PP2A->Akt Dephosphorylates Apoptosis Apoptosis Akt->Apoptosis Inhibition promotes cJun c-Jun Phosphorylation JNK->cJun Phosphorylates cJun->Apoptosis Activation promotes Casp3 Caspase-3 Activation Casp8->Casp3 Casp9 Caspase-9 Activation Casp9->Casp3 Casp3->Apoptosis Executes Experimental_Workflow start Start: Cancer Cell Lines treatment Treatment with C6-Ceramide (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for p-Akt, p-JNK) treatment->pathway_analysis ic50 Determine IC50 Values viability->ic50 comparison Cross-Cell Line Comparison ic50->comparison quantify_apoptosis Quantify Apoptotic Cells apoptosis->quantify_apoptosis quantify_apoptosis->comparison mechanism Elucidate Mechanism of Action pathway_analysis->mechanism mechanism->comparison

References

Validating the Role of C6 Ceramide in Specific Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of C6 ceramide's role and performance in key cellular signaling pathways, supported by experimental data. We delve into its mechanisms in apoptosis, cell cycle arrest, and inflammation, offering detailed experimental protocols and comparative data to assist in research and therapeutic development.

Introduction to C6 Ceramide

Ceramides are a class of bioactive sphingolipids that act as critical second messengers in a variety of cellular processes.[1][2] They consist of a sphingosine backbone linked to a fatty acid, with the length of the fatty acid chain determining the specific ceramide species and its biological function.[2][3] C6 ceramide (N-hexanoylsphingosine) is a synthetic, cell-permeable analog of natural ceramides, making it a widely used tool in laboratory settings to study ceramide-mediated signaling.[3][4] Its shorter acyl chain allows it to efficiently cross the plasma membrane, mimicking the effects of endogenously generated ceramides in response to cellular stress, cytokines, and chemotherapeutic agents.[1][4][5] C6 ceramide has been shown to influence key cellular decisions, including programmed cell death (apoptosis), proliferation, and inflammatory responses.[5][6]

C6 Ceramide in Apoptosis Signaling

C6 ceramide is a potent inducer of apoptosis in numerous cell types, particularly cancer cells.[1][7] Its pro-apoptotic effects are mediated through both extrinsic and intrinsic pathways, often involving the activation of stress-activated protein kinases and caspases.

Key Signaling Pathways
  • JNK/SAPK Pathway: C6 ceramide rapidly activates the c-Jun N-terminal kinase (JNK), also known as a stress-activated protein kinase (SAPK).[8] Activated JNK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2, while activating pro-apoptotic proteins, ultimately leading to caspase activation.[8]

  • Caspase-8 Activation: Studies have shown that C6 ceramide can induce the cleavage and activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway, without necessarily requiring death receptor ligation.[8]

  • p53-Dependent Apoptosis: In some cancer cell lines, such as glioblastoma, C6 ceramide has been shown to induce apoptosis in a p53-dependent manner.[7] The accumulation of p53 can trigger the expression of pro-apoptotic target genes.[7][9]

C6_Ceramide_Apoptosis_Pathway C6 C6 Ceramide JNK JNK/SAPK Activation C6->JNK Casp8 Caspase-8 Activation C6->Casp8 p53 p53 Induction C6->p53 MCL1 MCL-1 Phosphorylation (Inactivation) JNK->MCL1 Casp3 Caspase-3 Activation JNK->Casp3 Casp8->Casp3 Apoptosis Apoptosis p53->Apoptosis Casp3->Apoptosis

Figure 1. C6 Ceramide-Induced Apoptosis Pathways.

Comparative Data: Induction of Cell Death
Cell LineC6 Ceramide ConcentrationTreatment DurationPercent Cell Death / Viability ReductionAssay UsedReference
K562 (CML)25 µM24 hours~40% deathTrypan Blue[8]
HTB12 (Glioblastoma)Not specified (IC50)Not specified~65% deathTrypan Blue[7]
HuT78 (CTCL)25 µM24 hours63.9% viability reductionMTS Assay[10]
My-La (CTCL)25 µM24 hours63.9% viability reductionMTS Assay[10]
HaCaT (Keratinocytes)25 µM24 hours37.5% viability reductionMTS Assay[10]
C6 (Rat Glioma)IC50 (not specified)Not specified>90% deathMTT Assay[11][12]
Experimental Protocol: Caspase-3 Activity Assay

This protocol outlines a colorimetric assay to quantify caspase-3 activity, a key executioner caspase in apoptosis.

  • Cell Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of C6 ceramide (e.g., 10-50 µM) and a vehicle control (e.g., DMSO or ethanol) for a specified time (e.g., 24 hours).

  • Cell Lysis: Centrifuge the plate to pellet the cells. Remove the supernatant and add 50 µL of chilled cell lysis buffer to each well. Incubate on ice for 10 minutes.

  • Assay Reaction: Add 50 µL of 2X reaction buffer containing 10 mM DTT to each well. Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released and thus to the caspase-3 activity.

  • Data Analysis: Compare the absorbance readings of the C6 ceramide-treated samples to the control to determine the fold-increase in caspase-3 activity.

C6 Ceramide in Cell Cycle Arrest

In addition to inducing apoptosis, C6 ceramide can halt cell proliferation by causing an arrest in the cell cycle, typically at the G0/G1 phase.[13][14] This function is crucial for its anti-tumor properties, preventing the division of damaged or cancerous cells.

Key Signaling Pathways

The mechanism of C6 ceramide-induced cell cycle arrest involves the modulation of key cell cycle regulatory proteins. While multiple pathways can be involved depending on the cell type, a common observation is the alteration of cyclin-dependent kinases (CDKs) and their inhibitors.[15][16] For example, treatment with ceramide analogs has been shown to down-regulate proteins like CDK7 and Cyclin D1 while accumulating inhibitors like p21.[16]

C6_Ceramide_Cell_Cycle_Arrest C6 C6 Ceramide CDK7 CDK7 C6->CDK7 CyclinD1 Cyclin D1 C6->CyclinD1 p21 p21 (CDK Inhibitor) C6->p21 G1_S_Transition G1 to S Phase Transition CDK7->G1_S_Transition CyclinD1->G1_S_Transition p21->G1_S_Transition

Figure 2. C6 Ceramide-Induced G0/G1 Cell Cycle Arrest.

Comparative Data: Cell Cycle Distribution
Cell LineC6 Ceramide TreatmentResultReference
Molt-4 LeukemiaExogenous C6-ceramideDramatic arrest in G0/G1 phase[13][14]
Bel7402 HepatocarcinomaC2-ceramide (30 µmol/L)Increased percentage of cells in G0/G1[15]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze cell cycle distribution using propidium iodide (PI) staining.

  • Cell Treatment: Culture cells to ~60% confluency and treat with C6 ceramide and a vehicle control for the desired time (e.g., 24-48 hours).

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes (or overnight).

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase and compare treated samples to controls.

C6 Ceramide in Inflammation

Ceramides are recognized as important mediators in inflammatory responses.[6] They can be generated in response to pro-inflammatory cytokines like TNF-α and can, in turn, activate inflammatory signaling cascades.[6][17]

Key Signaling Pathways

C6 ceramide can influence inflammation by modulating pathways such as the mitogen-activated protein kinase (MAPK) pathway.[6] In some contexts, particularly with the uptake of saturated fatty acids, increased ceramide synthesis can activate the NLRP3 inflammasome, leading to the secretion of pro-inflammatory cytokines like IL-1β.[17] However, some studies also suggest that short-chain ceramides may have anti-inflammatory effects in certain disease models, highlighting the context-dependent role of ceramide in inflammation.[18]

C6_Ceramide_Inflammation_Workflow Stimulus Inflammatory Stimulus (e.g., LPS, Palmitate) Ceramide_Synth De Novo Ceramide Synthesis Stimulus->Ceramide_Synth C6 Exogenous C6 Ceramide MAPK MAPK Pathway Activation C6->MAPK NLRP3 NLRP3 Inflammasome Activation C6->NLRP3 Ceramide_Synth->MAPK Ceramide_Synth->NLRP3 Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) MAPK->Cytokines NLRP3->Cytokines Experimental_Workflow A Treat cells with C6 Ceramide (Dose-response & Time-course) B Measure Phenotypic Outcome (e.g., Apoptosis, Cell Cycle Arrest) A->B C Analyze Key Pathway Proteins (Western Blot for p-JNK, Cleaved Caspase-3, etc.) A->C D Use Pathway Inhibitors (e.g., JNK inhibitor SP600125) B->D C->D E Re-measure Phenotypic Outcome (Does inhibitor rescue cells from C6 effect?) D->E F Validate Findings (e.g., siRNA knockdown of key protein) E->F

References

A Comparative Analysis of N-Hexanoyl-L-erythro-sphingosine and Other Sphingolipids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Hexanoyl-L-erythro-sphingosine (C6-ceramide) with other key sphingolipids. This analysis is supported by experimental data, detailed methodologies, and visualizations of relevant signaling pathways to aid in the design and interpretation of studies in this field.

Sphingolipids are a class of bioactive lipids that play critical roles in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[1][2][3] Among these, ceramides are central signaling molecules, and their N-acyl chain length is a key determinant of their biological function.[4] this compound, a synthetic, cell-permeable short-chain ceramide analog, is a widely used tool to investigate the cellular functions of natural ceramides.[1][5] This guide will compare the effects of C6-ceramide with other sphingolipids, focusing on their impact on cell viability, apoptosis, and underlying signaling pathways.

Quantitative Comparison of Biological Activities

The following tables summarize the dose-dependent effects of this compound and other sphingolipids on cell viability and apoptosis in various cancer cell lines. The data is compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions such as cell type, exposure time, and assay method can influence the observed values.

Table 1: Comparative IC50 Values of Various Ceramides in Cancer Cell Lines

SphingolipidCell LineIC50 (µM)Exposure Time (h)AssayReference
This compound (C6-ceramide) MDA-MB-231 (Breast Cancer)5-10Not SpecifiedNot Specified[6]
MCF-7 (Breast Cancer)5-10Not SpecifiedNot Specified[6]
SK-BR-3 (Breast Cancer)>20Not SpecifiedNot Specified[6]
C6 (Glioma)32.7 (in DMSO)Not SpecifiedNot Specified[7]
HT29 (Colon Cancer)0.25 (in DMSO)Not SpecifiedNot Specified[7]
N-Acetyl-D-erythro-sphingosine (C2-ceramide) A549 (Lung Cancer)~10072WST-1[8]
H460 (Lung Cancer)~10072WST-1[8]
H1299 (Lung Cancer)~10072WST-1[8]
MCF-7 (TNFα-resistant)11.3Not SpecifiedNot Specified[9]
MCF-7 (TNFα-sensitive)13.7Not SpecifiedNot Specified[9]
N-Octanoyl-D-erythro-sphingosine (C8-ceramide) MCF-7 (TNFα-resistant)32.9Not SpecifiedNot Specified[9]
MCF-7 (TNFα-sensitive)37.7Not SpecifiedNot Specified[9]

Table 2: Comparative Effects of Sphingolipids on Apoptosis

SphingolipidCell LineConcentration (µM)Effect on ApoptosisKey MarkersReference
This compound (C6-ceramide) MDA-MB-231 (Breast Cancer)Not SpecifiedSynergistic increase with AC inhibitorCleaved Caspase-3, PARP cleavage, increased Bax:Bcl-2 ratio[6]
MyLa, HuT78 (Cutaneous T Cell Lymphoma)2567.3% and 56.2% reduction in viability, respectivelyNot Specified[10]
Sphingosine Breast Tumorigenic Cells8-10Induction of apoptosisNot Specified[11]
Sphingosine-1-Phosphate (S1P) VariousNot SpecifiedPromotes survival, inhibits apoptosisActivation of Akt, NF-κB, ERK[12][13]
Ceramide-1-Phosphate (C1P) MacrophagesNot SpecifiedPro-survival, anti-apoptoticActivation of PI3-K/PKB/NF-κB pathway[14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of sphingolipids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16]

Materials:

  • Cells of interest

  • 96-well culture plates

  • Complete culture medium

  • This compound and other sphingolipids (dissolved in an appropriate solvent like DMSO or ethanol)[13]

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[15]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]

  • Prepare serial dilutions of the sphingolipids in complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of the sphingolipids. Include a vehicle control (medium with the solvent used to dissolve the lipids).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[17]

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Caspase Activity Assay (Colorimetric)

This assay measures the activity of caspases, key proteases involved in the execution phase of apoptosis.[13][18]

Materials:

  • Treated and untreated cells

  • Cell Lysis Buffer

  • 2x Reaction Buffer (containing DTT)

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Induce apoptosis in cells by treating them with the desired sphingolipids for a specific time.

  • Collect both adherent and floating cells and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic extract.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add 50 µL of each cell lysate.

  • Add 50 µL of 2x Reaction Buffer to each well.

  • Add 5 µL of the caspase-3 substrate to each well.[18]

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase activity.[19]

  • Calculate the fold-increase in caspase activity compared to the untreated control.

Western Blot Analysis of Apoptosis Markers

Western blotting is used to detect and quantify specific proteins involved in apoptosis, such as cleaved PARP and the ratio of Bax to Bcl-2.[16][20]

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection system

Procedure:

  • After treatment with sphingolipids, harvest the cells and lyse them in RIPA buffer.

  • Quantify the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[21]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL system.

  • Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Signaling Pathways

This compound and other sphingolipids exert their effects by modulating various intracellular signaling pathways. The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat" and is a critical determinant of cell fate.[12][13]

Ceramide-Induced Apoptosis Pathway

Ceramides, including C6-ceramide, are known to induce apoptosis through multiple mechanisms. They can activate protein phosphatases like PP1 and PP2A, which in turn dephosphorylate and inactivate pro-survival kinases such as Akt.[1] Ceramides can also lead to the activation of stress-activated protein kinases like JNK and p38 MAPK, and modulate the expression of Bcl-2 family proteins to promote the release of cytochrome c from mitochondria, leading to caspase activation.[6][12]

Ceramide_Apoptosis_Pathway C6_Cer This compound (C6-Ceramide) PP2A PP2A C6_Cer->PP2A JNK_p38 JNK/p38 MAPK C6_Cer->JNK_p38 Bax Bax C6_Cer->Bax Bcl2 Bcl-2 C6_Cer->Bcl2 Stress Cellular Stress Stress->C6_Cer Akt Akt PP2A->Akt JNK_p38->Bax Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspases Caspases Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis S1P_Survival_Pathway Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PR S1P Receptors (S1PRs) S1P->S1PR PI3K_Akt PI3K/Akt Pathway S1PR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway S1PR->MAPK_ERK NFkB NF-κB S1PR->NFkB Survival Cell Survival & Proliferation PI3K_Akt->Survival MAPK_ERK->Survival NFkB->Survival

References

Safety Operating Guide

Safe Disposal of N-Hexanoyl-L-erythro-sphingosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Disposal Information

The following table summarizes crucial data for the safe handling and disposal of N-Hexanoyl-L-erythro-sphingosine and similar ceramide compounds.

ParameterInformationSource(s)
Chemical Name This compoundN/A
Synonym(s) C6 Ceramide (for the D-isomer)[1]
CAS Number 124753-97-5 (for the D-isomer)
Appearance Solid, waxy solid, or crystalline white powder[2]
Storage Temperature -20°C[3][4]
Hazard Classification While not always explicitly classified, related ceramides are considered hazardous (e.g., skin and eye irritant). It is prudent to handle as hazardous chemical waste.[3][5][6]
Personal Protective Equipment (PPE) Eyeshields, gloves, type N95 (US) respirator, protective clothing.[1][6][7]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company. Do NOT dispose of down the drain. [1][3][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound should always be in accordance with local, state, and federal regulations. The following protocol provides a general guideline:

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7] If there is a risk of generating dust, a NIOSH-approved respirator (such as a type N95) is recommended.

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated, properly labeled hazardous waste container.[3] The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[3] Do not mix with other incompatible waste streams.

  • Waste Storage: Store the hazardous waste container in a designated satellite accumulation area. This area should be secure and away from general laboratory traffic.[3]

  • Disposal Request: Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[3]

Disposal Workflow

A Start: Identify this compound Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Streams B->C D Solid Waste (e.g., powder, contaminated consumables) C->D E Liquid Waste (e.g., solutions) C->E F Collect in Labeled Hazardous Waste Container D->F G Collect in Labeled, Leak-Proof Hazardous Waste Container E->G H Store in Designated Satellite Accumulation Area F->H G->H I Arrange for Pickup by EHS or Licensed Contractor H->I J Maintain Disposal Records I->J K End: Proper Disposal Complete J->K

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Hexanoyl-L-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of N-Hexanoyl-L-erythro-sphingosine, including detailed operational and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended personal protective equipment for handling this compound, based on data for its D-isomer.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile or other chemical-resistant gloves.To prevent skin contact and potential irritation.[1][2]
Eye Protection Safety Glasses/GogglesANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][3]To protect eyes from dust particles and potential splashes.[1]
Respiratory Protection RespiratorA NIOSH-approved N95 or higher-rated respirator.To prevent inhalation of the powdered compound, especially when handling outside of a fume hood.[4]
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat.To protect skin and clothing from accidental spills.[5]
Foot Protection Closed-toe ShoesSubstantial, closed-toe shoes.To protect feet from spills and falling objects.[5]

Operational Plan: From Receipt to Application

This section provides a step-by-step guide for the safe handling and use of this compound in a laboratory setting.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a freezer at or below -20°C, as recommended for sphingolipids to ensure stability.[6]

Preparation of Stock Solutions

Due to its limited solubility in aqueous solutions, this compound should be dissolved in an appropriate organic solvent.[1][5] Ethanol, DMSO, and DMF are common solvents for similar ceramides.[2][6]

  • Work in a Fume Hood: All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation risk.

  • Weighing: Carefully weigh the desired amount of the powdered compound.

  • Dissolving: Add the appropriate solvent (e.g., ethanol, DMSO) to the powder.[6] If necessary, gentle warming (e.g., to 37°C) can aid in dissolution.[5]

  • Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in glass vials with Teflon-lined caps to avoid repeated freeze-thaw cycles and contamination.[1]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C. Stock solutions are generally stable for up to two months at this temperature.

Use in Experiments (e.g., Cell Culture)
  • Thawing: Thaw the required aliquot of the stock solution at room temperature.

  • Dilution: Further dilute the stock solution in your experimental medium to the final working concentration. Ensure the final concentration of the organic solvent (e.g., ethanol) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]

  • Introduction to Culture: Add the diluted compound to your cell culture or experimental system.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.

Solid Waste
  • Unused Compound: Unwanted solid this compound should be disposed of as chemical waste through an approved waste disposal facility.[1]

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with the compound should be collected in a designated, clearly labeled hazardous waste container.

Liquid Waste
  • Solvent Waste: Unused stock solutions and other liquid waste containing the compound and organic solvents should be collected in a designated, labeled container for hazardous chemical waste. Do not pour organic solvent waste down the drain.[7]

  • Aqueous Waste: For aqueous solutions containing very low concentrations of the compound, consult your institution's environmental health and safety office for guidance on appropriate disposal. In some cases, after appropriate neutralization or dilution, disposal down the sanitary sewer may be permissible, but this requires institutional approval.[4][8]

Empty Containers
  • Decontamination: Empty containers that held the solid compound or stock solutions should be triple-rinsed with a suitable solvent (e.g., ethanol).[7]

  • Disposal: The rinsate should be collected as hazardous liquid waste. After rinsing, the defaced or labeled-as-empty container can typically be disposed of in the regular trash or glassware waste.[4][7]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_disp Disposal Receipt Receive & Inspect Storage Store at -20°C Receipt->Storage Weigh Weigh in Fume Hood Storage->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Aliquot Aliquot & Store Dissolve->Aliquot ContainerDisposal Empty Container Decontamination Dissolve->ContainerDisposal Dispose Original Container Thaw Thaw Aliquot Aliquot->Thaw To Experiment Dilute Dilute to Working Concentration Thaw->Dilute Use Use in Experiment Dilute->Use SolidWaste Solid Waste Collection Use->SolidWaste Dispose Contaminated Items LiquidWaste Liquid Waste Collection Use->LiquidWaste Dispose Unused Solutions

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.